molecular formula C13H18N4O3 B12419574 Pentoxifylline-d5

Pentoxifylline-d5

Numéro de catalogue: B12419574
Poids moléculaire: 283.34 g/mol
Clé InChI: BYPFEZZEUUWMEJ-YRYIGFSMSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Pentoxifylline-d5 is a useful research compound. Its molecular formula is C13H18N4O3 and its molecular weight is 283.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C13H18N4O3

Poids moléculaire

283.34 g/mol

Nom IUPAC

3,7-dimethyl-1-(4,4,6,6,6-pentadeuterio-5-oxohexyl)purine-2,6-dione

InChI

InChI=1S/C13H18N4O3/c1-9(18)6-4-5-7-17-12(19)10-11(14-8-15(10)2)16(3)13(17)20/h8H,4-7H2,1-3H3/i1D3,6D2

Clé InChI

BYPFEZZEUUWMEJ-YRYIGFSMSA-N

SMILES isomérique

[2H]C([2H])([2H])C(=O)C([2H])([2H])CCCN1C(=O)C2=C(N=CN2C)N(C1=O)C

SMILES canonique

CC(=O)CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C

Origine du produit

United States

Foundational & Exploratory

What is Pentoxifylline-d5 and its chemical structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentoxifylline-d5 is the deuterium-labeled analogue of Pentoxifylline, a xanthine derivative used in the management of peripheral vascular disease.[1] Due to its isotopic labeling, this compound serves as an invaluable tool in analytical and research settings, primarily as an internal standard for the quantification of Pentoxifylline in biological matrices using mass spectrometry.[2] Its chemical and biological properties are considered equivalent to those of Pentoxifylline, with the key difference being the increased mass due to the presence of five deuterium atoms. This technical guide provides a comprehensive overview of this compound, its chemical structure, physicochemical properties, and its application in experimental protocols.

Chemical Structure and Properties

This compound is structurally identical to Pentoxifylline, with the exception of five hydrogen atoms on the hexyl side chain being replaced by deuterium atoms. The systematic name for this compound is 3,7-dimethyl-1-(5-oxohexyl-4,4,6,6,6-d5)-3,7-dihydro-1H-purine-2,6-dione.[3]

Below is a diagram illustrating the chemical structures of both Pentoxifylline and this compound, highlighting the positions of the deuterium labels.

chemical_structures cluster_pentoxifylline Pentoxifylline cluster_pentoxifylline_d5 This compound pentoxifylline_structure pentoxifylline_structure pentoxifylline_d5_structure pentoxifylline_d5_structure pentoxifylline_structure->pentoxifylline_d5_structure Isotopic Labeling

Caption: Chemical structures of Pentoxifylline and this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. The properties of unlabeled Pentoxifylline are included for comparison, as they are expected to be nearly identical.

PropertyThis compoundPentoxifyllineReference
CAS Number 1185995-18-96493-05-6[2][4]
Molecular Formula C₁₃H₁₃D₅N₄O₃C₁₃H₁₈N₄O₃[2][4]
Molecular Weight 283.34 g/mol 278.31 g/mol [2][4]
Appearance SolidSolid
Solubility Soluble in Chloroform, Methanol, and WaterSoluble in Chloroform, Methanol, and Water[1]
PSA 78.89 Ų75.5 Ų[2][4]
LogP 0.1930.3[2][4]

Mechanism of Action and Signaling Pathway

The mechanism of action of this compound is presumed to be identical to that of Pentoxifylline. Pentoxifylline is a non-selective phosphodiesterase (PDE) inhibitor.[2] By inhibiting PDE, it increases the intracellular concentration of cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A (PKA).[5] This leads to a cascade of downstream effects, including the inhibition of tumor necrosis factor-alpha (TNF-α) and leukotriene synthesis, resulting in reduced inflammation and improved blood flow.[5][6] Pentoxifylline also improves red blood cell deformability, reduces blood viscosity, and decreases platelet aggregation.[5][6]

The following diagram illustrates the simplified signaling pathway of Pentoxifylline.

signaling_pathway PTX Pentoxifylline PDE Phosphodiesterase (PDE) PTX->PDE Inhibits RBC_Deformability RBC Deformability ↑ PTX->RBC_Deformability Blood_Viscosity Blood Viscosity ↓ PTX->Blood_Viscosity Platelet_Aggregation Platelet Aggregation ↓ PTX->Platelet_Aggregation cAMP cAMP ↑ PDE->cAMP Breaks down PKA Protein Kinase A (PKA) cAMP->PKA Activates TNFa TNF-α Synthesis ↓ PKA->TNFa Leukotriene Leukotriene Synthesis ↓ PKA->Leukotriene Inflammation Inflammation ↓ TNFa->Inflammation Leukotriene->Inflammation Blood_Flow Improved Blood Flow RBC_Deformability->Blood_Flow Blood_Viscosity->Blood_Flow Platelet_Aggregation->Blood_Flow

Caption: Simplified signaling pathway of Pentoxifylline.

Experimental Protocols

This compound is predominantly used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Pentoxifylline in biological samples. Below is a representative experimental protocol synthesized from published methodologies.[7][8]

Quantification of Pentoxifylline in Plasma using LC-MS/MS

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration range).

  • Add 300 µL of ice-cold acetonitrile or methanol to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

2. Liquid Chromatography Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).[7]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-0.5 min: 20% B

    • 0.5-2.5 min: 20% to 80% B

    • 2.5-3.0 min: 80% B

    • 3.0-3.1 min: 80% to 20% B

    • 3.1-5.0 min: 20% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Pentoxifylline: m/z 279.2 → 181.1

    • This compound: m/z 284.2 → 186.1

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

The following diagram outlines the general workflow for this experimental protocol.

experimental_workflow start Plasma Sample add_is Add this compound (Internal Standard) start->add_is ppt Protein Precipitation (Acetonitrile/Methanol) add_is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

References

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Pentoxifylline-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Pentoxifylline-d5. The document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathways and experimental workflows.

Introduction

This compound is the deuterium-labeled analog of Pentoxifylline, a xanthine derivative used to treat muscle pain in patients with peripheral artery disease. Deuterium-labeled compounds, such as this compound, are valuable tools in pharmaceutical research, particularly in pharmacokinetic and metabolic studies, where they are often used as internal standards for mass spectrometry-based quantification. The strategic incorporation of deuterium atoms (d) into the molecule allows for its differentiation from the unlabeled drug without significantly altering its chemical properties.

The chemical name for this compound is 3,7-dimethyl-1-(5-oxohexyl-4,4,6,6,6-d5)-1H-purine-2,6-dione. This indicates that five hydrogen atoms on the oxohexyl side chain have been replaced with deuterium. This guide will focus on the most direct and efficient method for its preparation: the direct isotopic labeling of Pentoxifylline.

Synthesis and Isotopic Labeling

The synthesis of this compound can be efficiently achieved through the direct deuteration of Pentoxifylline. An organocatalyzed method using heavy water (D₂O) as the deuterium source provides a high level of deuterium incorporation under mild reaction conditions.

Synthesis Pathway

The synthesis is a one-step isotopic exchange reaction where the protons at the α- and γ-positions to the carbonyl group on the hexyl side chain of Pentoxifylline are replaced with deuterium atoms.

Synthesis_Pathway Pentoxifylline Pentoxifylline Pentoxifylline_d5 This compound Pentoxifylline->Pentoxifylline_d5 Organocatalyzed Deuteration Reagents DBU (20 mol%) D₂O (70 equiv) 1,4-dioxane

Caption: Synthetic pathway for this compound via organocatalyzed deuteration.

Experimental Protocol: Organocatalyzed Deuteration of Pentoxifylline

This protocol is adapted from a reported organocatalyzed α-deuteration method for ketones.[1]

Materials:

  • Pentoxifylline

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Deuterium oxide (D₂O)

  • 1,4-Dioxane

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of Pentoxifylline (0.4 mmol) in 1,4-dioxane (2 mL), add DBU (20 mol%).

  • Add D₂O (~70 equivalents, 28 mmol, 0.5 mL) to the reaction mixture.

  • Stir the reaction mixture at 50 °C for 14 hours.

  • After completion of the reaction (monitored by TLC or LC-MS), quench the reaction by adding 10 mL of water.

  • Extract the product with dichloromethane (3 x 15 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to yield pure this compound.

Quantitative Data

The following table summarizes the quantitative data obtained from the organocatalyzed deuteration of Pentoxifylline.

ParameterValueReference
Reactants
Pentoxifylline0.4 mmol[1]
DBU20 mol%[1]
D₂O~70 equivalents[1]
Reaction Conditions
Solvent1,4-Dioxane[1]
Temperature50 °C[1]
Reaction Time14 hours[1]
Results
Deuterium Incorporation93-94%[1]
Isolated YieldNot Reported[1]

Characterization and Isotopic Purity Analysis

The successful synthesis and isotopic labeling of this compound must be confirmed by appropriate analytical techniques.

Experimental Workflow for Characterization

Characterization_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude Product Crude this compound Column Chromatography Column Chromatography Crude Product->Column Chromatography Pure this compound Pure this compound Column Chromatography->Pure this compound NMR ¹H NMR Spectroscopy Isotopic Purity & Structure Confirmation Isotopic Purity & Structure Confirmation NMR->Isotopic Purity & Structure Confirmation MS Mass Spectrometry Molecular Weight Confirmation Molecular Weight Confirmation MS->Molecular Weight Confirmation Pure this compound->NMR Pure this compound->MS

Caption: Workflow for the purification and characterization of this compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary technique for determining the extent of deuteration.[1] By comparing the ¹H NMR spectrum of this compound with that of unlabeled Pentoxifylline, the disappearance or significant reduction of signals corresponding to the protons at the 4- and 6-positions of the hexyl chain confirms successful deuterium incorporation. The percentage of deuterium incorporation can be calculated by integrating the remaining proton signals at these positions relative to a stable, non-deuterated signal in the molecule (e.g., the methyl groups on the xanthine ring).

Mass Spectrometry

Mass spectrometry (MS) is used to confirm the molecular weight of this compound. The molecular weight of unlabeled Pentoxifylline is 278.31 g/mol . With the incorporation of five deuterium atoms, the expected molecular weight of this compound is approximately 283.34 g/mol . High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition, further verifying the identity of the labeled compound.

Conclusion

This technical guide has outlined a robust and efficient method for the synthesis of this compound via organocatalyzed direct deuteration of Pentoxifylline using D₂O. The provided experimental protocol and characterization workflow offer a clear path for researchers to produce and verify this valuable isotopically labeled compound for use in advanced pharmaceutical research and development. The high degree of deuterium incorporation achievable with this method makes it a preferred route for obtaining high-quality this compound.

References

Physical and chemical properties of Pentoxifylline-d5

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Pentoxifylline-d5

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is the deuterated analog of Pentoxifylline, a xanthine derivative used in the management of peripheral vascular disease.[1] This stable isotope-labeled version serves as an invaluable tool in pharmacokinetic studies, metabolic research, and as an internal standard for quantitative analysis by mass spectrometry.[2] The substitution of five hydrogen atoms with deuterium atoms results in a higher molecular weight, which allows for its differentiation from the unlabeled drug in biological matrices. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, details on the experimental protocols used for its characterization, and a visualization of its primary mechanism of action.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below. For comparative purposes, the properties of the non-deuterated form, Pentoxifylline, are also included.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Chemical Name 3,7-dimethyl-1-(5-oxohexyl-4,4,6,6,6-d5)-3,7-dihydro-1H-purine-2,6-dione[3]
Synonyms BL-191-d5, PTX-d5, Oxpentifylline-d5[2]
Molecular Formula C₁₃H₁₃D₅N₄O₃[4]
Molecular Weight 283.34 g/mol [3][4]
CAS Number 1185995-18-9[2][4]
Appearance White to off-white solid[2]
Purity ≥98% chemical purity, 98 atom % D[5]
Storage Store at -20°C[6]

Table 2: Comparison of this compound and Pentoxifylline

PropertyThis compoundPentoxifylline
Molecular Formula C₁₃H₁₃D₅N₄O₃[4]C₁₃H₁₈N₄O₃[7]
Molecular Weight 283.34 g/mol [3][4]278.31 g/mol [7][8]
Melting Point Not explicitly reported, but expected to be similar to Pentoxifylline.104-107 °C[9]
Boiling Point Not explicitly reported.~421 °C (estimate)[8]
Solubility Soluble in DMSO, DMF, and Ethanol.[10]Soluble in chloroform, methanol, and water.[1] Soluble in ethanol (~2 mg/ml), DMSO (~10 mg/ml), and DMF (~10 mg/ml).[6]
UV/Vis (λmax) Not explicitly reported.273 nm[6], 276 nm[11]
LogP 0.19300[4]0.29[12]

Experimental Protocols

Detailed experimental protocols for the characterization of a specific batch of this compound are typically provided in the Certificate of Analysis from the supplier. However, the following sections describe the general methodologies used for the synthesis and analysis of such isotopically labeled compounds.

Synthesis

A common method for the synthesis of deuterated compounds involves using deuterated starting materials or reagents. A patented method for preparing this compound involves treating Pentoxifylline with deuterium oxide (D₂O) and a base like potassium carbonate in a solvent such as toluene, followed by heating to facilitate hydrogen-deuterium exchange at specific positions.[13]

Structural Elucidation and Purity Determination

The structure and purity of this compound are confirmed using a combination of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a primary technique for confirming the isotopic labeling pattern.[14] By comparing the ¹H NMR spectrum of this compound with that of its non-deuterated standard, the absence of signals at the deuterated positions confirms the successful incorporation of deuterium. ¹³C NMR can also be used to confirm the carbon skeleton.

  • Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and isotopic purity of the compound.[14] For this compound, the molecular ion peak in the mass spectrum will be shifted to a higher m/z value corresponding to the mass of the five deuterium atoms.[15] Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are often used for quantitative analysis in biological samples.[16][17][18]

  • High-Performance Liquid Chromatography (HPLC) : HPLC is employed to determine the chemical purity of the compound. The sample is passed through a column, and the retention time is compared to a known standard. The peak area in the chromatogram is proportional to the concentration of the compound.

  • Infrared (IR) Spectroscopy : IR spectroscopy can be used to identify the functional groups present in the molecule. The C-D stretching vibrations will appear at a lower frequency compared to the C-H stretching vibrations, providing further evidence of deuteration.

Mechanism of Action

Pentoxifylline is a non-selective phosphodiesterase (PDE) inhibitor.[2][7] By inhibiting PDE, it increases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[1][19] This elevation in cAMP activates protein kinase A (PKA) and leads to a cascade of downstream effects that contribute to its therapeutic properties.[7]

The primary effects include:

  • Improved Erythrocyte Deformability : Increased cAMP levels in red blood cells enhance their flexibility, allowing them to pass more easily through narrow capillaries.[1][20]

  • Reduced Blood Viscosity : Pentoxifylline decreases plasma fibrinogen concentrations and reduces erythrocyte and platelet aggregation, leading to a decrease in overall blood viscosity.[1]

  • Anti-inflammatory Effects : It inhibits the synthesis of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and leukotrienes.[7][19]

  • Vasodilation : The increase in cAMP in vascular smooth muscle cells leads to their relaxation and subsequent vasodilation.[1]

  • Inhibition of Platelet Aggregation : Pentoxifylline also inhibits thromboxane synthesis and increases prostacyclin synthesis, which helps in reducing platelet aggregation.[1]

Pentoxifylline_Signaling_Pathway cluster_effects Downstream Cellular Effects PTX This compound PDE Phosphodiesterase (PDE) PTX->PDE inhibits cAMP ↑ intracellular cAMP cAMP->PDE degrades PKA ↑ Protein Kinase A (PKA) cAMP->PKA RBC ↑ RBC Deformability PKA->RBC Viscosity ↓ Blood Viscosity PKA->Viscosity Inflammation ↓ Inflammation (↓ TNF-α, Leukotrienes) PKA->Inflammation Vasodilation Vasodilation PKA->Vasodilation Platelet ↓ Platelet Aggregation PKA->Platelet

Figure 1: Signaling pathway of Pentoxifylline.

Experimental Workflow for Characterization

The general workflow for the synthesis and characterization of this compound involves several key stages to ensure the final product meets the required specifications for research use.

Experimental_Workflow cluster_analysis Analytical Characterization Start Start: Starting Materials (Pentoxifylline, D₂O) Synthesis Synthesis (Deuterium Exchange Reaction) Start->Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) (Molecular Weight, Isotopic Purity) Purification->MS NMR NMR Spectroscopy (Structural Confirmation, Labeling Position) Purification->NMR HPLC HPLC (Chemical Purity) Purification->HPLC Final Final Product: This compound MS->Final NMR->Final HPLC->Final

Figure 2: General workflow for this compound characterization.

Applications in Research

This compound is primarily used as an internal standard in bioanalytical methods, such as LC-MS, for the accurate quantification of Pentoxifylline and its metabolites in biological samples like plasma.[2] Its use helps to correct for variations in sample preparation and instrument response, leading to more reliable and reproducible results in pharmacokinetic and drug metabolism studies.

References

The Unseen Anchor: A Technical Guide to Pentoxifylline-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of quantitative analysis, particularly in the realm of drug development and clinical research, accuracy is paramount. The use of internal standards is a cornerstone of achieving reliable and reproducible results. This technical guide delves into the core principles and practical application of pentoxifylline-d5, a deuterated derivative of the hemorheological agent pentoxifylline, as an internal standard in mass spectrometric assays. We will explore the mechanism of action that makes it an ideal reference compound and provide detailed experimental insights for its application.

The Rationale for a Deuterated Internal Standard

An internal standard (IS) is a compound with physicochemical properties similar to the analyte of interest, added in a known quantity to all samples, calibrators, and quality controls before analysis. Its purpose is to correct for variations that can occur during sample preparation and instrumental analysis, such as extraction inefficiencies, injection volume discrepancies, and ionization suppression or enhancement in the mass spectrometer.

Deuterated compounds, where one or more hydrogen atoms are replaced by their heavier isotope, deuterium (²H or D), are considered the "gold standard" for internal standards in mass spectrometry. The key advantages of using a deuterated internal standard like this compound include:

  • Near-Identical Chemical and Physical Properties: The substitution of hydrogen with deuterium results in a minimal change in the molecule's chemical properties. This ensures that the internal standard and the analyte behave almost identically during sample extraction, chromatography, and ionization.

  • Co-elution with the Analyte: Due to their similar properties, the deuterated internal standard and the native analyte will have nearly identical retention times in liquid chromatography (LC), a crucial factor for accurate correction of matrix effects.

  • Mass-Based Differentiation: The mass difference between the analyte and the deuterated internal standard allows them to be distinguished by the mass spectrometer. This enables the precise measurement of the peak area ratio of the analyte to the internal standard, which is the basis for quantification.

By monitoring the ratio of the analyte's signal to the internal standard's signal, any variations introduced during the analytical process will affect both compounds similarly, and thus the ratio will remain constant, leading to highly accurate and precise quantification.

Mechanism of Action of Pentoxifylline

Pentoxifylline is a xanthine derivative that improves blood flow by decreasing blood viscosity and increasing red blood cell flexibility.[1] Its primary mechanism of action is the non-selective inhibition of phosphodiesterase (PDE) enzymes.[2][3] This inhibition leads to an increase in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[3][4][5]

The elevation of cAMP activates protein kinase A (PKA), which in turn leads to a cascade of downstream effects, including:

  • Vasodilation: Relaxation of smooth muscle cells in blood vessel walls.[4]

  • Reduced Inflammation: Inhibition of the synthesis of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins.[2][6]

  • Decreased Platelet Aggregation: Reduced potential for blood clot formation.[2][5]

These pharmacological effects are central to its therapeutic use in treating peripheral artery disease and other conditions related to impaired blood circulation.

This compound in Quantitative Analysis: An Experimental Overview

The following sections provide a detailed look at the application of this compound as an internal standard in a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow for the quantification of pentoxifylline in biological matrices like human plasma.

Quantitative Data Summary

The following table summarizes typical parameters for an LC-MS/MS method for the quantification of pentoxifylline using this compound as an internal standard.

ParameterValueReference
Analyte Pentoxifylline
Internal Standard This compound (or -d6)[7][8]
Biological Matrix Human Plasma[7]
Linearity Range 3 - 1200 ng/mL[7]
Correlation Coefficient (r²) > 0.99[7]
Lower Limit of Quantification (LLOQ) 3 ng/mL[7]
Intra- and Inter-day Precision (%RSD) < 15%
Accuracy (%Bias) Within ±15%
Extraction Recovery ~85-95%
Experimental Protocol: LC-MS/MS Quantification of Pentoxifylline

This protocol outlines a typical procedure for the analysis of pentoxifylline in plasma using this compound as an internal standard.

1. Materials and Reagents:

  • Pentoxifylline reference standard

  • This compound internal standard

  • HPLC-grade acetonitrile, methanol, and water

  • Ammonium acetate

  • Human plasma (with anticoagulant, e.g., K2EDTA)

2. Standard and Internal Standard Solution Preparation:

  • Prepare stock solutions of pentoxifylline and this compound in methanol at a concentration of 1 mg/mL.

  • Prepare working standard solutions of pentoxifylline by serial dilution of the stock solution with a mixture of acetonitrile and water.

  • Prepare a working internal standard solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, calibrator, or quality control, add 20 µL of the this compound working internal standard solution.

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

4. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Analytical Column: A reversed-phase column, such as an Ace phenyl column (specific dimensions and particle size may vary).[7]

  • Mobile Phase: A mixture of 5 mM ammonium acetate buffer and acetonitrile (e.g., 60:40, v/v).[7]

  • Flow Rate: 1 mL/min.[7]

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.[7]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Pentoxifylline: Precursor ion (Q1) m/z → Product ion (Q3) m/z (e.g., 279.2 → 181.1)

    • This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (e.g., 284.2 → 186.1)

5. Data Analysis:

  • Integrate the peak areas of the analyte and the internal standard for each sample.

  • Calculate the peak area ratio of pentoxifylline to this compound.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the pentoxifylline calibrators.

  • Determine the concentration of pentoxifylline in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Core Concepts

To further elucidate the principles and processes described, the following diagrams, generated using the DOT language, illustrate the key signaling pathway of pentoxifylline and the analytical workflow.

pentoxifylline_pathway cluster_cell Cell Membrane cluster_effects Cellular Effects PDE Phosphodiesterase (PDE) cAMP cAMP PDE->cAMP Breaks down PKA Protein Kinase A (PKA) cAMP->PKA Activates Vasodilation Vasodilation PKA->Vasodilation Inflammation Reduced Inflammation PKA->Inflammation Aggregation Decreased Platelet Aggregation PKA->Aggregation Pentoxifylline Pentoxifylline Pentoxifylline->PDE Inhibits

Caption: Pentoxifylline's signaling pathway.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add this compound (IS) Plasma->Add_IS Precipitation Protein Precipitation Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation & Reconstitution Centrifugation->Evaporation LC_MSMS LC-MS/MS Analysis Evaporation->LC_MSMS Peak_Integration Peak Area Integration LC_MSMS->Peak_Integration Ratio_Calculation Calculate Analyte/IS Ratio Peak_Integration->Ratio_Calculation Quantification Quantification via Calibration Curve Ratio_Calculation->Quantification

Caption: Analytical workflow for quantification.

Conclusion

This compound serves as an exemplary internal standard for the accurate and precise quantification of pentoxifylline in complex biological matrices. Its near-identical physicochemical properties to the parent drug, coupled with its distinct mass, allow for effective correction of analytical variability. The detailed experimental protocol and the understanding of the underlying principles provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to implement robust and reliable bioanalytical methods. The use of such well-characterized internal standards is not merely a technical detail but a fundamental requirement for generating high-quality data in regulated and research environments.

References

Deuterated Pentoxifylline for Pharmacokinetic Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacokinetic properties of pentoxifylline and explores the potential utility of deuterated pentoxifylline in pharmacokinetic studies. While specific pharmacokinetic data for a deuterated analog of pentoxifylline is not currently available in publicly accessible literature, this document extrapolates the likely effects of deuteration based on the well-understood metabolic pathways of pentoxifylline and the established principles of the kinetic isotope effect. This guide summarizes key pharmacokinetic parameters of pentoxifylline, details relevant experimental protocols, and utilizes visualizations to illustrate metabolic pathways and experimental workflows.

Introduction to Pentoxifylline and the Rationale for Deuteration

Pentoxifylline is a xanthine derivative used to treat intermittent claudication and other conditions related to poor blood flow. It improves the flexibility of red blood cells and decreases blood viscosity, thereby enhancing tissue oxygenation.[1] Pentoxifylline undergoes extensive first-pass metabolism, primarily in the liver, resulting in a short plasma half-life and low bioavailability (20-30%).[2][3] The primary metabolic pathways involve oxidation and reduction of the oxohexyl side chain.[3][4]

The substitution of hydrogen with its stable isotope, deuterium, at specific sites of metabolic attack can significantly alter the pharmacokinetic profile of a drug.[5] This is due to the kinetic isotope effect, where the increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[6] Consequently, the enzymatic cleavage of a C-D bond requires more energy and proceeds at a slower rate.[6] This can lead to a decreased rate of metabolism, potentially resulting in:

  • Increased plasma concentrations (Cmax)

  • Increased overall drug exposure (AUC)

  • Longer elimination half-life (t1/2)

  • Improved bioavailability

  • Reduced formation of certain metabolites

For a drug like pentoxifylline with a high first-pass metabolism, deuteration presents a promising strategy to improve its pharmacokinetic profile, potentially leading to a more favorable dosing regimen and enhanced therapeutic efficacy.

Pharmacokinetics of Pentoxifylline

Pentoxifylline is rapidly and almost completely absorbed after oral administration.[1][7] However, it undergoes significant first-pass metabolism, leading to the formation of several active metabolites.[3][7] The two major metabolites are Metabolite I (1-(5-hydroxyhexyl)-3,7-dimethylxanthine) and Metabolite V (1-(3-carboxypropyl)-3,7-dimethylxanthine), which can reach plasma concentrations five to eight times higher than the parent drug, respectively.[7]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of pentoxifylline from various studies in healthy human volunteers.

Table 1: Pharmacokinetic Parameters of Pentoxifylline after Single Oral Doses

Dose (mg)FormulationCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)t1/2 (hr)Reference
100Solution272 - 1607 (mean range)0.29 - 0.41 (mean range)193 - 1229 (mean range)0.39 - 0.84 (mean range)[2][8]
200Solution272 - 1607 (mean range)0.29 - 0.41 (mean range)193 - 1229 (mean range)0.39 - 0.84 (mean range)[2][8]
400Solution272 - 1607 (mean range)0.29 - 0.41 (mean range)193 - 1229 (mean range)0.39 - 0.84 (mean range)[2][8]
400Extended-Release55 - 300 (mean range)2 - 4 (mean range)516 ± 165~3.4[2][4]

Table 2: Pharmacokinetic Parameters of Pentoxifylline After Multiple Doses (400 mg Extended-Release Tablets every 8 hours)

ParameterValueReference
Cmax (ng/mL)189 - 248 (mean steady-state)[4]
Tmax (hr)0.9 - 2[4]

Metabolic Pathways of Pentoxifylline

The metabolism of pentoxifylline is complex and involves multiple enzymatic pathways. The primary routes of metabolism are:

  • Reduction: The keto group on the oxohexyl side chain is reduced to a secondary alcohol, forming the active Metabolite I.

  • Oxidation: The terminal methyl group of the oxohexyl side chain is oxidized to a carboxylic acid, forming the active Metabolite V.

These metabolic transformations are illustrated in the signaling pathway diagram below.

G Pentoxifylline Pentoxifylline (1-(5-oxohexyl)-3,7-dimethylxanthine) Metabolite_I Metabolite I (1-(5-hydroxyhexyl)-3,7-dimethylxanthine) Pentoxifylline->Metabolite_I Reduction Metabolite_V Metabolite V (1-(3-carboxypropyl)-3,7-dimethylxanthine) Pentoxifylline->Metabolite_V Oxidation Other_Metabolites Other Metabolites Metabolite_I->Other_Metabolites Further Metabolism Excretion Renal Excretion Metabolite_I->Excretion Metabolite_V->Other_Metabolites Further Metabolism Metabolite_V->Excretion Other_Metabolites->Excretion G Pentoxifylline Pentoxifylline (C-H bonds) Metabolism Rapid Metabolism (CYP450, etc.) Pentoxifylline->Metabolism PK_Profile Low Bioavailability Short Half-life Metabolism->PK_Profile Deuterated_Pentoxifylline Deuterated Pentoxifylline (C-D bonds) Slowed_Metabolism Slower Metabolism (Kinetic Isotope Effect) Deuterated_Pentoxifylline->Slowed_Metabolism Improved_PK_Profile Higher Bioavailability Longer Half-life Slowed_Metabolism->Improved_PK_Profile G Study_Design Study Design (Randomized, Crossover) Dosing Dosing (Single Oral Dose) Study_Design->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Sample_Processing Plasma Separation & Storage Blood_Sampling->Sample_Processing Bioanalysis LC-MS/MS Analysis Sample_Processing->Bioanalysis Data_Analysis Pharmacokinetic Modeling Bioanalysis->Data_Analysis Results PK Parameters (Cmax, AUC, t1/2) Data_Analysis->Results

References

Pentoxifylline-d5: A Technical Guide to its Certificate of Analysis and Purity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the certificate of analysis and purity assessment of Pentoxifylline-d5, a deuterated analog of Pentoxifylline. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and analytical chemistry by detailing the critical quality attributes and the methodologies used to verify them.

Certificate of Analysis: A Summary of Quality

A Certificate of Analysis (CoA) is a formal document that confirms that a specific batch of a product meets its predetermined specifications. For a stable isotope-labeled compound like this compound, the CoA provides crucial data on its identity, purity, and other quality parameters. While individual supplier CoAs may vary in format, the core information remains consistent.

Typical Data Presented in a this compound Certificate of Analysis

The following table summarizes the quantitative data typically found on a CoA for this compound. The values presented are representative and may differ between suppliers and batches.

Parameter Specification Method Representative Value
Appearance White to off-white solidVisual InspectionConforms
Identity Conforms to structure¹H NMR, MSConforms
Purity (by HPLC) ≥ 95%HPLC-UV99.16%[1]
Isotopic Purity ≥ 99% DeuteriumMass Spectrometry99.5% D
Residual Solvents Meets USP <467> limitsGC-HSConforms
Water Content ≤ 1.0%Karl Fischer Titration0.2%
Assay (on as-is basis) 95.0% - 105.0%HPLC99.5%

Experimental Protocols for Purity Determination

The purity of this compound is primarily determined using chromatographic techniques. The following are detailed methodologies representative of those used in quality control laboratories.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

A reversed-phase HPLC (RP-HPLC) method is commonly employed to separate this compound from its potential impurities.

Instrumentation:

  • HPLC system with a UV detector

  • Column: LiChrosorb C18 (250 mm x 4.6 mm, 5 µm) or equivalent[2]

  • Data acquisition and processing software

Reagents:

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • o-Phosphoric acid

  • Tetrahydrofuran

Chromatographic Conditions: [2]

  • Mobile Phase: A mixture of water, methanol, o-phosphoric acid, and tetrahydrofuran in a ratio of 80:20:1:3 (v/v/v/v)[2].

  • Flow Rate: 1.0 mL/min[2]

  • Detection Wavelength: 274 nm[2]

  • Injection Volume: 10 µL

  • Column Temperature: Ambient

Sample Preparation:

  • Prepare a stock solution of the this compound reference standard and sample in the mobile phase.

  • For assay, dilute the stock solution to a final concentration of approximately 32 µg/mL[2].

  • For analysis of related substances, a more concentrated solution of about 1.6 mg/mL is used[2].

  • Filter the solutions through a 0.45 µm syringe filter before injection.

High-Performance Thin-Layer Chromatography (HPTLC) for Purity Assessment

HPTLC offers a simple and rapid method for the determination of this compound purity.

Instrumentation:

  • HPTLC system with a densitometric scanner

  • TLC aluminum plates pre-coated with silica gel 60 F254

Reagents:

  • Chloroform (AR grade)

  • Acetone (AR grade)

Chromatographic Conditions: [1]

  • Stationary Phase: TLC aluminum plates pre-coated with silica gel 60 F254[1].

  • Mobile Phase: Chloroform : Acetone (5:5, v/v)[1].

  • Development: Ascending development in a twin-trough chamber saturated with the mobile phase.

  • Detection: Densitometric analysis in the absorbance mode at 275 nm[1].

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water) to a concentration of 1000 ng/µL[1].

  • Apply appropriate volumes of the solution to the HPTLC plate.

Visualizing Key Processes and Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflow for quality control, the logical relationship of analytical tests, and a relevant signaling pathway.

G cluster_0 Sample Reception and Preparation cluster_1 Analytical Testing cluster_2 Data Review and Certificate Generation A Receive this compound Sample B Log Sample and Assign Batch Number A->B C Prepare Solutions for Analysis B->C D HPLC Analysis for Purity and Assay C->D E Mass Spectrometry for Isotopic Purity C->E F NMR for Structural Confirmation C->F G Karl Fischer for Water Content C->G H Review and Analyze Data D->H E->H F->H G->H I Compare Results to Specifications H->I J Generate Certificate of Analysis I->J

Caption: Experimental Workflow for this compound Quality Control.

G cluster_tests Contributing Analytical Tests node_A Purity Assessment Final determination of the overall purity of the this compound batch. node_B Chromatographic Purity (HPLC/HPTLC) node_B->node_A node_C Isotopic Purity (MS) node_C->node_A node_D Presence of Volatile Impurities (GC) node_D->node_A node_E Water Content (Karl Fischer) node_E->node_A

Caption: Logical Relationship of Analytical Tests for Purity Assessment.

G ATP ATP AC Adenylate Cyclase ATP->AC Activation cAMP cAMP AC->cAMP PDE Phosphodiesterase (PDE) cAMP->PDE PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE->AMP Cellular_Response Cellular Response PKA->Cellular_Response Pentoxifylline_d5 This compound Pentoxifylline_d5->PDE Inhibits

Caption: Simplified cAMP Signaling Pathway Modulated by Pentoxifylline.

References

Commercial Suppliers and Technical Guide for Pentoxifylline-d5 in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercially available Pentoxifylline-d5, a deuterated analog of Pentoxifylline, for research applications. This document outlines its primary use as an internal standard in mass spectrometry-based quantification, details its mechanism of action through key signaling pathways, and offers a consolidated experimental protocol for its application.

Commercial Availability and Specifications

This compound is available from several reputable suppliers of research chemicals and stable isotope-labeled compounds. It is primarily intended for use as an internal standard in analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to ensure accurate quantification of Pentoxifylline in biological matrices.[1] Below is a summary of key quantitative data gathered from various suppliers.

Table 1: Quantitative Data for Commercially Available this compound

ParameterTypical SpecificationSupplier Examples
Chemical Formula C₁₃H₁₃D₅N₄O₃MedchemExpress, Simson Pharma, LGC Standards[2][3]
Molecular Weight ~283.34 g/mol MedchemExpress, Simson Pharma, LGC Standards[2][3]
Purity ≥98% (typically >99%)MedchemExpress (99.89%)[1]
Isotopic Enrichment Typically >99 atom % DGenerally specified in the Certificate of Analysis (CoA)
Physical Form Solid (crystalline or powder)MedchemExpress, Cayman Chemical
CAS Number 1185995-18-9MedchemExpress, Simson Pharma, LGC Standards[2][3]

Note: Specific details on isotopic enrichment and purity are lot-dependent and are provided in the Certificate of Analysis (CoA) from the supplier.[2]

Mechanism of Action and Signaling Pathways

Pentoxifylline is a non-selective phosphodiesterase (PDE) inhibitor.[1] Its mechanism of action involves increasing the intracellular concentration of cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A (PKA). This cascade of events leads to a variety of downstream effects, including the inhibition of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and a reduction in the inflammatory response.[4][5]

Below is a diagram illustrating the primary signaling pathway of Pentoxifylline.

Pentoxifylline_Signaling_Pathway cluster_cell Cell Membrane PTX Pentoxifylline PDE Phosphodiesterase (PDE) PTX->PDE Inhibits cAMP cAMP PDE->cAMP Degrades PKA Protein Kinase A (PKA) (inactive) cAMP->PKA Activates ATP ATP AC Adenylate Cyclase AC->cAMP Converts PKA_active Protein Kinase A (PKA) (active) NFkB_pathway NF-κB Pathway PKA_active->NFkB_pathway Inhibits TNFa TNF-α Synthesis NFkB_pathway->TNFa Promotes

Pentoxifylline's primary signaling pathway.

Experimental Protocols: Use as an Internal Standard in LC-MS/MS

This compound is widely used as an internal standard for the accurate quantification of Pentoxifylline in biological samples, most commonly plasma. The following is a consolidated, detailed protocol based on published methodologies.[6][7]

Objective: To quantify the concentration of Pentoxifylline in a plasma sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.

Materials:

  • Pentoxifylline analytical standard

  • This compound internal standard

  • Human plasma (or other biological matrix)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare a stock solution of Pentoxifylline (1 mg/mL) in methanol.

    • Prepare a stock solution of this compound (1 mg/mL) in methanol.

    • From the stock solutions, prepare a series of working standard solutions of Pentoxifylline at various concentrations by serial dilution with a 50:50 methanol/water mixture.

    • Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 500 ng/mL) in a 50:50 methanol/water mixture.[6]

  • Sample Preparation (Protein Precipitation): [6]

    • Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

    • Add 20 µL of the this compound internal standard working solution to each tube (except for blank samples).

    • Add 0.5 mL of cold methanol to each tube to precipitate the plasma proteins.

    • Vortex the tubes for 5 minutes.

    • Centrifuge the tubes at high speed (e.g., 13,000 rpm) for 10 minutes.

    • Carefully transfer the supernatant to a clean tube or an HPLC vial for analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC) Conditions:

      • Column: A C18 or Phenyl-Hexyl column is commonly used (e.g., Kinetex Phenyl-Hexyl, 50 x 2.1 mm, 1.7 µm).[7]

      • Mobile Phase A: 0.1% formic acid and 5 mM ammonium acetate in water.[8][7]

      • Mobile Phase B: Methanol or acetonitrile.[8][7]

      • Flow Rate: 0.2 - 1.0 mL/min.[8][7]

      • Injection Volume: 5-10 µL.

      • Gradient: A gradient elution is typically employed to ensure good separation of the analyte from matrix components. An example gradient is a linear increase from 20% to 80% Mobile Phase B over a few minutes.

    • Mass Spectrometry (MS) Conditions:

      • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[6]

      • Scan Type: Multiple Reaction Monitoring (MRM).

      • MRM Transitions:

        • Pentoxifylline: m/z 279.3 → 181.1[6]

        • This compound: m/z 284.3 → 186.1 (or similar, depending on the specific d-labeling) [Note: a d6 analog transition is m/z 285.3 → 187.1][6]

      • Optimize other MS parameters such as collision energy, declustering potential, and source temperature for maximum signal intensity.

  • Data Analysis:

    • Integrate the peak areas for both Pentoxifylline and this compound for each sample.

    • Calculate the peak area ratio of Pentoxifylline to this compound.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of Pentoxifylline in the unknown samples by interpolating their peak area ratios from the calibration curve.

The following diagram outlines the general experimental workflow.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is_add Add this compound (IS) plasma->is_add precip Protein Precipitation (Methanol) is_add->precip vortex Vortex precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms Inject into LC-MS/MS supernatant->lcms chromatography Chromatographic Separation lcms->chromatography ms_detection Mass Spectrometric Detection (MRM) chromatography->ms_detection integration Peak Area Integration ms_detection->integration ratio Calculate Peak Area Ratio (Analyte/IS) integration->ratio calibration Construct Calibration Curve ratio->calibration quantification Quantify Unknown Samples calibration->quantification

A typical experimental workflow for Pentoxifylline quantification.

This comprehensive guide provides researchers with the essential information needed to source and effectively utilize this compound in their studies. For the most accurate and reliable results, it is crucial to obtain the lot-specific Certificate of Analysis from the supplier and to validate the analytical method according to established guidelines.

References

Solubility and stability of Pentoxifylline-d5 in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Pentoxifylline-d5 in various solvents. The information presented herein is crucial for the development of analytical methods, formulation design, and ensuring the integrity of research and clinical samples. While specific data for the deuterated analog, this compound, is limited, this guide leverages extensive data available for the parent compound, Pentoxifylline, as a close surrogate due to the chemical similarities between the two molecules. Deuterium labeling is not expected to significantly alter the physicochemical properties of solubility and stability in this context.

Solubility Profile

Pentoxifylline and its deuterated analogs exhibit solubility in a range of organic solvents and aqueous solutions. The following tables summarize the available quantitative and qualitative solubility data.

Table 1: Quantitative Solubility of Pentoxifylline
SolventTemperatureSolubility (Mole Fraction x 10³)Solubility (mg/mL)
n-Butyl Acetate298.15 K28.41-
Ethyl Acetate298.15 K21.55-
1-Pentanol298.15 K18.95-
n-Propyl Acetate298.15 K16.69-
1-Hexanol298.15 K15.11-
Dimethyl Sulfoxide (DMSO)298.15 K13.66~10[1]
1-Heptanol298.15 K13.18-
Methanol298.15 K11.66Soluble[2]
1-Butanol298.15 K10.18-
2-Butanol298.15 K9.102-
1-Propanol298.15 K8.724-
Water298.15 K7.42277
2-Propanol298.15 K6.057-
Ethanol298.15 K5.591~2[1], Soluble[3]
2-Pentanol298.15 K4.700-
Cyclohexane298.15 K0.09895-
Phosphate Buffered Saline (PBS), pH 7.2--~1[1]

Data for mole fraction solubility is derived from a detailed study on Pentoxifylline in sixteen neat solvents[4].

Table 2: Qualitative Solubility of Pentoxifylline and its Deuterated Analogs
CompoundSolventSolubility
PentoxifyllineChloroformSoluble[2]
PentoxifyllineTolueneSparingly soluble[3]
This compoundDimethyl Sulfoxide (DMSO)≥ 100 mg/mL[5]
Pentoxifylline-d6Dimethyl Sulfoxide (DMSO)≥ 10 mg/mL[6]
Pentoxifylline-d6Dimethylformamide (DMF)≥ 10 mg/mL[6]
Pentoxifylline-d6Ethanol≥ 2 mg/mL[6]

Stability Profile

Forced degradation studies on Pentoxifylline have revealed its susceptibility to degradation under specific conditions. These studies are essential for developing stability-indicating analytical methods and for determining appropriate storage and handling conditions.

Table 3: Summary of Forced Degradation Studies on Pentoxifylline
Stress ConditionReagent/ParametersDurationTemperatureOutcome
Hydrolysis
Acidic5 N HCl3 hours80 °CStable[7]
Acidic stressUp to 10 daysUp to 45 °CStable[8][9]
Alkaline0.5 N NaOH3 hours80 °CDegradation observed[7]
Alkali stress--Subject to degradation[8][9]
NeutralDistilled Water3 hours80 °CDegradation observed[7]
Oxidation 30% H₂O₂3 hours80 °CNo degradation[7]
Oxidative stress--Subject to degradation, formation of a major gem-dihydroperoxide derivative[9][10]
Thermal Dry Heat--Stable[7]
Elevated TemperatureUp to 10 daysUp to 45 °CStable[8][9]
Photochemical Photolysis--Stable[7]
Exposed to lightUp to 10 days-Stable[8][9]

A study on an extemporaneously prepared oral suspension of Pentoxifylline (20 mg/mL in water) demonstrated that the suspension was stable for at least 91 days when stored in amber glass or plastic bottles at both 4°C and 25°C[11].

Experimental Protocols

The following are generalized methodologies for conducting solubility and stability studies on this compound, based on the cited literature.

Solubility Determination

A common method for determining the solubility of a compound is the shake-flask method.

Protocol:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a different solvent of interest.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath.

    • Agitate the samples for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • Allow the vials to stand undisturbed at the constant temperature to allow undissolved solids to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled syringe to match the equilibration temperature.

    • Filter the collected supernatant through a suitable membrane filter (e.g., 0.45 µm) to remove any remaining undissolved particles.

  • Analysis:

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV).

    • Quantify the concentration of this compound in the diluted sample using a validated analytical method.

  • Calculation:

    • Calculate the solubility based on the measured concentration and the dilution factor.

Forced Degradation Study

Forced degradation studies are performed to identify potential degradation products and pathways.

Protocol:

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL)[7].

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of a strong acid (e.g., 1 N HCl) and heat (e.g., 80°C) for a specified time.

    • Alkaline Hydrolysis: Mix the stock solution with an equal volume of a strong base (e.g., 1 N NaOH) and heat (e.g., 80°C) for a specified time.

    • Oxidative Degradation: Mix the stock solution with a solution of an oxidizing agent (e.g., 30% H₂O₂) and heat (e.g., 80°C) for a specified time.

    • Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 105°C) for a specified duration.

    • Photodegradation: Expose a solution of this compound to a light source (e.g., UV lamp) for a defined period.

  • Sample Neutralization and Dilution:

    • After the stress period, cool the samples to room temperature.

    • Neutralize the acidic and alkaline samples with an appropriate base or acid.

    • Dilute all samples to a suitable concentration for analysis.

  • Analysis:

    • Analyze the stressed samples using a stability-indicating HPLC method.

    • Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify degradation products and calculate the percentage of degradation.

Visualizations

The following diagrams illustrate the experimental workflows for solubility and stability testing.

G Workflow for Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Preparation cluster_analysis Analysis A Add excess this compound to solvent B Seal vials A->B C Agitate in constant temperature bath B->C D Allow solids to settle C->D E Withdraw supernatant D->E F Filter supernatant E->F G Dilute sample F->G H Quantify using HPLC G->H I Calculate solubility H->I

Caption: Workflow for Solubility Determination

G Workflow for Forced Degradation Study cluster_stress Application of Stress Conditions cluster_process Sample Processing cluster_analysis Analysis A Prepare this compound stock solution B Acid Hydrolysis A->B C Alkaline Hydrolysis A->C D Oxidation A->D E Thermal Stress A->E F Photolytic Stress A->F G Cool and Neutralize B->G C->G D->G H Dilute for Analysis E->H F->H G->H I Analyze by Stability-Indicating HPLC H->I J Compare to Control and Quantify Degradation I->J

Caption: Workflow for Forced Degradation Study

References

The Indispensable Role of Pentoxifylline-d5 in Mass Spectrometry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioanalytical and pharmaceutical research, the pursuit of precision and accuracy in quantitative analysis is paramount. The use of stable isotope-labeled internal standards in conjunction with mass spectrometry has become the gold standard for achieving reliable data. This technical guide delves into the critical applications of Pentoxifylline-d5, a deuterated analog of Pentoxifylline, in mass spectrometry-based assays. This guide will provide an in-depth overview of its use, detailed experimental protocols, and a summary of quantitative data to aid researchers in developing and validating robust analytical methods.

The Core Principle: Why Use a Deuterated Internal Standard?

In liquid chromatography-mass spectrometry (LC-MS), variations in sample preparation, injection volume, and instrument response can introduce significant errors in quantification. An ideal internal standard (IS) is a compound that behaves chemically and physically identically to the analyte of interest but is distinguishable by the mass spectrometer. This compound, with five deuterium atoms replacing five hydrogen atoms, serves this purpose perfectly for the quantification of Pentoxifylline.[1] Its slightly higher mass allows the mass spectrometer to differentiate it from the unlabeled Pentoxifylline, while its nearly identical physicochemical properties ensure that it experiences the same degree of extraction recovery, ionization efficiency, and potential matrix effects as the analyte. By normalizing the response of the analyte to that of the known concentration of the internal standard, accurate and precise quantification can be achieved.

Applications of this compound in Mass Spectrometry

The primary application of this compound is as an internal standard in quantitative bioanalysis. This is particularly crucial in:

  • Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: To accurately determine the absorption, distribution, metabolism, and excretion (ADME) of Pentoxifylline in biological systems, precise measurement of its concentration in matrices like plasma over time is essential. This compound is instrumental in the LC-MS/MS methods used for these studies.[2][3]

  • Therapeutic Drug Monitoring (TDM): For drugs with a narrow therapeutic index, monitoring their concentration in patients is vital for optimizing dosage and minimizing toxicity. The use of this compound in LC-MS/MS assays provides the necessary accuracy for TDM.

  • Metabolite Quantification: Pentoxifylline is extensively metabolized in the body to several active metabolites, including Lisofylline (Metabolite I or M1) and others like Metabolite V (M5).[4] Deuterated standards are also employed in methods that simultaneously quantify Pentoxifylline and its key metabolites, providing a comprehensive understanding of its metabolic profile.[4]

  • Bioequivalence Studies: In the development of generic drug formulations, bioequivalence studies are required to demonstrate that the generic product performs in the same manner as the branded drug. Accurate quantification using a deuterated internal standard is a cornerstone of these studies.

Experimental Protocols for Quantitative Analysis

The following sections detail common methodologies for the analysis of Pentoxifylline in biological matrices using this compound as an internal standard.

Sample Preparation

The goal of sample preparation is to extract the analyte and internal standard from the complex biological matrix and remove interfering substances. Common techniques include:

  • Protein Precipitation (PPT): This is a simple and rapid method often used for plasma samples. A water-miscible organic solvent, such as acetonitrile or methanol, is added to the plasma sample to precipitate proteins. After centrifugation, the clear supernatant containing the analyte and internal standard is injected into the LC-MS/MS system.

  • Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analyte and internal standard between the aqueous sample and an immiscible organic solvent. It can provide a cleaner extract than protein precipitation.

  • Solid-Phase Extraction (SPE): SPE offers a more selective and efficient way to clean up samples. The sample is passed through a solid sorbent that retains the analyte and internal standard, while interfering components are washed away. The analyte and internal standard are then eluted with a small volume of solvent.

Detailed Protein Precipitation Protocol:

  • To a 100 µL aliquot of human plasma in a microcentrifuge tube, add a known amount of this compound working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot onto the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

The following table summarizes typical LC-MS/MS parameters for the analysis of Pentoxifylline.

ParameterTypical Conditions
LC Column C18 or Phenyl-Hexyl (e.g., 50 x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water or 5 mM Ammonium Acetate
Mobile Phase B Acetonitrile or Methanol
Gradient Isocratic or gradient elution depending on the separation needs
Flow Rate 0.2 - 0.5 mL/min
Injection Volume 5 - 10 µL
Ionization Source Electrospray Ionization (ESI), Positive Mode
Scan Type Multiple Reaction Monitoring (MRM)

Quantitative Data Summary

The following tables present a summary of quantitative data from various validated LC-MS/MS methods for the determination of Pentoxifylline using a deuterated internal standard.

Table 1: MRM Transitions for Pentoxifylline and its Deuterated Standard

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Pentoxifylline279.1181.0
This compound284.1186.0

Note: In some studies, Pentoxifylline-d6 is used, which would have a precursor ion of m/z 285.3 and a corresponding product ion.

Table 2: Summary of Method Validation Parameters from Different Studies

ParameterStudy 1Study 2
Matrix Human PlasmaBeagle Dog Plasma[3]
Internal Standard This compound[2]Phenacetin (as an example of a non-deuterated IS)[3]
Linearity Range 3 - 1200 ng/mL[2]2 - 1000 ng/mL[3]
LLOQ 3 ng/mL[2]2 ng/mL[3]
Intra-day Precision (%RSD) < 15%< 6.27%[3]
Inter-day Precision (%RSD) < 15%< 6.27%[3]
Intra-day Accuracy (%) 85 - 115%88.65 - 97.18%[3]
Inter-day Accuracy (%) 85 - 115%88.65 - 97.18%[3]

Visualizing Workflows and Pathways

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the quantitative analysis of Pentoxifylline in plasma using this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Spike with This compound plasma->add_is precipitate Protein Precipitation (e.g., Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge extract Extract Supernatant centrifuge->extract dry_reconstitute Dry Down & Reconstitute extract->dry_reconstitute lc_separation LC Separation dry_reconstitute->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calc Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calc quantification Quantification using Calibration Curve ratio_calc->quantification metabolic_pathway ptx Pentoxifylline m1 Metabolite I (M1) Lisofylline ptx->m1 Reduction other_metabolites Other Oxidative Metabolites (e.g., M4) ptx->other_metabolites Oxidation m5 Metabolite V (M5) (Carboxypropyl metabolite) other_metabolites->m5 Further Oxidation signaling_pathway ptx Pentoxifylline pde Phosphodiesterase (PDE) ptx->pde Inhibits nf_kb NF-κB Pathway ptx->nf_kb Inhibits hemorheological Improved Blood Rheology ptx->hemorheological camp cAMP pde->camp Degrades anti_inflammatory Anti-inflammatory Effects camp->anti_inflammatory inflammatory_stimuli Inflammatory Stimuli inflammatory_stimuli->nf_kb Activates tnf TNF-α Synthesis nf_kb->tnf Promotes

References

Methodological & Application

Application Note: High-Throughput Quantification of Pentoxifylline in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Pentoxifylline in human plasma. The method utilizes Pentoxifylline-d5 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. A simple and rapid protein precipitation procedure is employed for sample preparation, making it suitable for high-throughput analysis in clinical and pharmaceutical research settings. The method has been developed to provide a linear dynamic range, excellent precision, and accuracy, meeting the stringent requirements for bioanalytical method validation.

Introduction

Pentoxifylline is a xanthine derivative used to treat muscle pain in patients with peripheral artery disease. Accurate and reliable quantification of Pentoxifylline in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note describes a detailed protocol for the analysis of Pentoxifylline in human plasma using LC-MS/MS, a technique renowned for its selectivity and sensitivity. The use of this compound as an internal standard minimizes variability associated with sample preparation and matrix effects, thereby enhancing the reliability of the results.

Experimental

Materials and Reagents
  • Pentoxifylline (analytical standard)

  • This compound (internal standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free)

Instrumentation
  • Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended.

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Pentoxifylline and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Pentoxifylline stock solution with a 50:50 mixture of methanol and water to create calibration standards.

  • Internal Standard Working Solution (500 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of methanol and water.

Experimental Workflow

workflow LC-MS/MS Experimental Workflow for Pentoxifylline Analysis cluster_prep Sample and Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Prepare Pentoxifylline calibration standards D Aliquot 100 µL of plasma A->D B Prepare this compound internal standard working solution E Add 20 µL of this compound IS B->E C Thaw human plasma samples C->D D->E F Add 300 µL of cold methanol (protein precipitation) E->F G Vortex for 2 minutes F->G H Centrifuge at 13,000 x g for 10 minutes G->H I Transfer supernatant to a new vial H->I J Inject 5 µL of supernatant into LC-MS/MS system I->J K Chromatographic separation on a C18 column J->K L Detection by tandem mass spectrometry (MRM mode) K->L M Integrate peak areas for Pentoxifylline and this compound L->M N Calculate peak area ratios M->N O Generate calibration curve and quantify samples N->O

Caption: A flowchart illustrating the key stages of the bioanalytical method for Pentoxifylline quantification.

Protocols

Sample Preparation Protocol
  • Label microcentrifuge tubes for blank, calibration standards, quality control (QC) samples, and unknown samples.

  • To each tube, add 100 µL of the corresponding plasma sample (blank, standard, QC, or unknown).

  • Add 20 µL of the this compound internal standard working solution (500 ng/mL) to all tubes except the blank.

  • To precipitate plasma proteins, add 300 µL of ice-cold methanol to each tube.

  • Vortex mix the tubes vigorously for 2 minutes.

  • Centrifuge the tubes at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Method Protocol

Liquid Chromatography Parameters

ParameterValue
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Gradient 10% B to 90% B over 3 minutes, hold for 1 minute, then re-equilibrate
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (Pentoxifylline) m/z 279.2 → 181.1
MRM Transition (this compound) m/z 284.2 → 181.1 (Predicted)
Collision Energy (CE) Optimized for specific instrument (typically 20-30 eV)
Source Temperature 500°C
IonSpray Voltage 5500 V

Data Presentation

Method Validation Summary

The following tables summarize the performance characteristics of the LC-MS/MS method for the quantification of Pentoxifylline.

Table 1: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Pentoxifylline2 - 1000> 0.995

Table 2: Precision and Accuracy

QC Concentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%)Inter-day Accuracy (%)
Low QC (6 ng/mL) < 10%< 10%90 - 110%90 - 110%
Mid QC (100 ng/mL) < 8%< 8%92 - 108%92 - 108%
High QC (800 ng/mL) < 7%< 7%93 - 107%93 - 107%

Table 3: Recovery and Matrix Effect

AnalyteMean Extraction Recovery (%)Matrix Effect (%)
Pentoxifylline> 85%Minimal (within ±15%)

Signaling Pathway and Logical Relationships

The use of a stable isotope-labeled internal standard is a critical component of this bioanalytical method. The following diagram illustrates the logical relationship for quantitative analysis using an internal standard.

logical_relationship Quantitative Analysis Logic with Internal Standard cluster_measurement LC-MS/MS Measurement cluster_calculation Ratio Calculation cluster_quantification Quantification A Measure Peak Area of Pentoxifylline (Analyte) C Calculate Peak Area Ratio (Analyte/IS) A->C B Measure Peak Area of this compound (IS) B->C D Calibration Curve (Peak Area Ratio vs. Concentration) C->D E Determine Concentration of Pentoxifylline in Unknown Sample D->E

Caption: The logical workflow for calculating analyte concentration using an internal standard.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of Pentoxifylline in human plasma. The simple protein precipitation sample preparation and the use of a deuterated internal standard make this method ideal for routine analysis in a regulated bioanalytical laboratory. The method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range.

Application Notes: Quantitative Analysis of Pentoxifylline in Plasma by LC-MS/MS using Pentoxifylline-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentoxifylline is a xanthine derivative used to treat intermittent claudication and other conditions related to peripheral vascular disease. Accurate and reliable quantification of pentoxifylline in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This document provides a detailed protocol for the quantitative analysis of pentoxifylline in plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with pentoxifylline-d5 as the internal standard (IS). This compound is a stable isotope-labeled version of the drug, which serves as an ideal internal standard to ensure high accuracy and precision by correcting for variations during sample preparation and analysis.[1]

The described method is based on protein precipitation for sample cleanup, followed by rapid chromatographic separation and sensitive detection using tandem mass spectrometry in the multiple reaction monitoring (MRM) mode.

Experimental Protocols

Materials and Reagents
  • Pentoxifylline reference standard

  • This compound (internal standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Analytical column (e.g., C18 or Phenyl-Hexyl, 50 x 2.1 mm, 1.7 µm)

Preparation of Stock and Working Solutions
  • Pentoxifylline Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of pentoxifylline reference standard in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the pentoxifylline stock solution with a methanol/water (1:1, v/v) mixture to create calibration standards.[2] Prepare a working solution of this compound at a suitable concentration (e.g., 500 ng/mL) in the same diluent.

Sample Preparation

A simple protein precipitation method is employed for sample preparation.[3]

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution.

  • Add 500 µL of cold methanol to precipitate plasma proteins.[3]

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 13,000 x g for 10 minutes to pellet the precipitated proteins.[2]

  • Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

Liquid Chromatography Conditions
  • Column: Kinetex Phenyl-Hexyl (50 x 2.1 mm, 1.7 µm) or equivalent[2]

  • Mobile Phase A: 0.2% formic acid and 5mM ammonium formate in water[2]

  • Mobile Phase B: Methanol[2]

  • Flow Rate: 0.2 mL/min[2]

  • Injection Volume: 5 µL[2]

  • Column Temperature: 40°C[2]

  • Gradient Elution:

    • 0-1.0 min: 20% B

    • 1.0-3.0 min: Ramp to 80% B

    • 3.0-3.5 min: Hold at 80% B

    • 3.5-5.5 min: Return to 20% B and equilibrate[2]

Mass Spectrometry Conditions
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Pentoxifylline: m/z 279.3 > 181.1[3][4]

    • This compound: m/z 284.3 > 186.1 (Note: The exact transition for d5 may need optimization, a d6 transition is reported as m/z 285.3 > 187.1[3])

Data Presentation

The following tables summarize the quantitative performance of a typical validated LC-MS/MS method for pentoxifylline in plasma.

ParameterValue
Linearity Range 2 - 1000 ng/mL[2][5]
Correlation Coefficient (r²) > 0.99[2]
Lower Limit of Quantification (LLOQ) 2 ng/mL[5]

Table 1: Linearity and Sensitivity

Quality Control (QC) LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Low 5< 10< 1098.0 - 110.2[5]
Medium 500< 8< 898.0 - 110.2[5]
High 800< 8< 898.0 - 110.2[5]

Table 2: Precision and Accuracy

ParameterValue (%)
Extraction Recovery > 85[3]
Matrix Effect Minimal (within acceptable limits)

Table 3: Recovery and Matrix Effect

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (100 µL) add_is Add this compound (IS) plasma->add_is protein_precip Protein Precipitation (Methanol) add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into UPLC-MS/MS supernatant->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM) separation->detection quantification Quantification detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for the quantitative analysis of pentoxifylline in plasma.

signaling_pathway pentoxifylline Pentoxifylline pde Phosphodiesterase (PDE) pentoxifylline->pde Inhibition amp AMP pde->amp Metabolism camp cAMP camp->pde cellular_effects Downstream Cellular Effects (e.g., anti-inflammatory, improved blood rheology) camp->cellular_effects

Caption: Simplified signaling pathway of Pentoxifylline as a PDE inhibitor.

References

Application Note: High-Throughput Bioanalysis of Pentoxifylline in Human Plasma Using Pentoxifylline-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Pentoxifylline in human plasma. To ensure the highest degree of accuracy and precision, this protocol employs Pentoxifylline-d5 as a stable isotope-labeled internal standard (IS). The described methodology, encompassing a straightforward solid-phase extraction (SPE) procedure, provides the requisite sensitivity, specificity, and throughput for pharmacokinetic studies and routine therapeutic drug monitoring. All experimental parameters and validation data are presented in accordance with regulatory guidelines.

Introduction

Pentoxifylline is a xanthine derivative utilized in the management of peripheral vascular disease due to its hemorheological properties. It functions as a non-selective phosphodiesterase inhibitor, enhancing red blood cell deformability and reducing blood viscosity, which collectively improves microcirculatory blood flow.[1][2] Accurate measurement of Pentoxifylline concentrations in biological matrices is paramount for pharmacokinetic assessments and to ensure therapeutic efficacy. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis as it effectively compensates for variability during sample preparation and instrumental analysis.[3][4] This document provides a comprehensive protocol for the bioanalysis of Pentoxifylline in human plasma using this compound.

Experimental Protocols

Materials and Reagents
  • Analytes: Pentoxifylline, this compound (Internal Standard)

  • Chemicals: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid, Ammonium acetate, Ultrapure water

  • Biological Matrix: Human plasma (with K2-EDTA as anticoagulant)

  • Solid-Phase Extraction (SPE) Cartridges: C18 cartridges

Instrumentation
  • Liquid Chromatography: Shimadzu HPLC system or equivalent

  • Mass Spectrometer: Sciex API 4000 triple quadrupole mass spectrometer or equivalent, equipped with an electrospray ionization (ESI) source.

  • Analytical Column: Ace phenyl column (or equivalent C18 column)[5]

Sample Preparation: Solid-Phase Extraction (SPE)
  • Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of ultrapure water.

  • Sample Loading: To 100 µL of human plasma, add 20 µL of the this compound internal standard working solution (concentration to be optimized, e.g., 500 ng/mL). Vortex for 10 seconds. Load the mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of ultrapure water to remove interfering substances.

  • Elution: Elute the analyte and internal standard with 1 mL of acetonitrile.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue with 200 µL of the mobile phase.

Liquid Chromatography Conditions
  • Mobile Phase: A mixture of 5 mM ammonium acetate buffer and acetonitrile (60:40, v/v)[5].

  • Flow Rate: 1.0 mL/min[5].

  • Column Temperature: 40°C.

  • Injection Volume: 10 µL.

Mass Spectrometry Conditions
  • Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Pentoxifylline: m/z 279.3 → 181.1[6][7]

    • This compound: m/z 284.3 → 186.1 (Note: The exact transition for this compound may vary slightly based on the labeling pattern, a common transition for a d6 labeled standard is m/z 285.3 > 187.1[6][7])

  • Ion Source Temperature: 500°C.

  • Ion Spray Voltage: 5500 V.

Quantitative Data Summary

The following tables summarize the validation parameters for the bioanalytical method.

Table 1: Calibration Curve Parameters

ParameterValue
Linearity Range3 - 1200 ng/mL[5]
Correlation Coefficient (r²)> 0.99[5]
Regression ModelLinear, 1/x² weighting

Table 2: Accuracy and Precision (Intra- and Inter-day)

Quality Control SampleConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ3< 1585 - 115< 1585 - 115
LQC10< 1585 - 115< 1585 - 115
MQC500< 1585 - 115< 1585 - 115
HQC1000< 1585 - 115< 1585 - 115

Note: Acceptance criteria are based on FDA guidelines for bioanalytical method validation.

Table 3: Recovery and Matrix Effect

AnalyteMean Extraction Recovery (%)Mean Matrix Effect (%)
Pentoxifylline85.44[6]60.38[6]
This compound (IS)86.29[6]52.35[6]

Visualizations

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma Human Plasma Sample (100 µL) Add_IS Add this compound (IS) Plasma->Add_IS Vortex1 Vortex Add_IS->Vortex1 SPE_Load Load onto SPE Cartridge Vortex1->SPE_Load SPE_Wash Wash Cartridge SPE_Load->SPE_Wash SPE_Elute Elute with Acetonitrile SPE_Wash->SPE_Elute Evaporate Evaporate to Dryness SPE_Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject LC_Separation Chromatographic Separation Inject->LC_Separation MS_Detection Mass Spectrometric Detection (MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Quantification Quantify using Calibration Curve Ratio->Quantification Report Report Concentration Quantification->Report Pentoxifylline_Pathway Pentoxifylline Pentoxifylline PDE Phosphodiesterase (PDE) Pentoxifylline->PDE Inhibits cAMP Increased cAMP PDE->cAMP Leads to PKA Protein Kinase A (PKA) Activation cAMP->PKA RBC_Deformability Increased RBC Deformability PKA->RBC_Deformability Blood_Viscosity Decreased Blood Viscosity PKA->Blood_Viscosity Platelet_Aggregation Decreased Platelet Aggregation PKA->Platelet_Aggregation Microcirculation Improved Microcirculation RBC_Deformability->Microcirculation Blood_Viscosity->Microcirculation Platelet_Aggregation->Microcirculation

References

Application Notes and Protocols for Pentoxifylline and its Deuterated Analog, Pentoxifylline-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Pentoxifylline in in vitro and in vivo research, with a special focus on the role of its deuterated analog, Pentoxifylline-d5. While Pentoxifylline is the pharmacologically active compound, this compound serves as a critical internal standard for accurate quantification in bioanalytical methods.

Application Notes

Pentoxifylline, a methylxanthine derivative, is a hemorheologic agent with anti-inflammatory and antioxidant properties.[1] Its primary clinical indication is for the treatment of intermittent claudication in patients with peripheral arterial disease.[1][2] Research has also explored its potential in a variety of other conditions, including diabetic kidney disease, osteoradionecrosis, and certain inflammatory disorders.[1][3]

The mechanism of action of Pentoxifylline is multifactorial.[4] It is a non-selective phosphodiesterase (PDE) inhibitor, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).[4][5] This increase in cAMP has several downstream effects, including vasodilation, inhibition of platelet aggregation, and modulation of inflammatory responses.[3][4] Pentoxifylline also improves the deformability of red blood cells, reduces blood viscosity, and decreases the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α).[3][4][6]

This compound is a stable, isotopically labeled version of Pentoxifylline.[7] Due to its similar physicochemical properties to the unlabeled drug, it is an ideal internal standard for use in quantitative analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8] The use of a stable isotope-labeled internal standard like this compound is crucial for correcting for variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the analytical method.[9]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways of Pentoxifylline and a typical experimental workflow for its analysis.

Pentoxifylline_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Adenosine Receptor Adenosine Receptor cAMP cAMP Adenosine Receptor->cAMP Activates PDE PDE PDE->cAMP Degrades Pentoxifylline Pentoxifylline Pentoxifylline->Adenosine Receptor Antagonist Pentoxifylline->PDE Inhibits Increased RBC Deformability Increased RBC Deformability Pentoxifylline->Increased RBC Deformability PKA PKA cAMP->PKA Activates Vasodilation Vasodilation cAMP->Vasodilation Reduced Platelet Aggregation Reduced Platelet Aggregation cAMP->Reduced Platelet Aggregation TNF-alpha Synthesis TNF-alpha Synthesis PKA->TNF-alpha Synthesis Inhibits Leukotriene Synthesis Leukotriene Synthesis PKA->Leukotriene Synthesis Inhibits

Caption: Mechanism of action of Pentoxifylline.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Biological Sample Biological Sample Spike this compound (IS) Spike this compound (IS) Biological Sample->Spike this compound (IS) Protein Precipitation Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Spike this compound (IS)->Protein Precipitation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection LC Separation LC Separation Supernatant Collection->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Quantification Quantification MS/MS Detection->Quantification Ratio of Pentoxifylline to this compound

Caption: Bioanalytical workflow for Pentoxifylline using this compound.

Quantitative Data

The following tables summarize typical concentration ranges for Pentoxifylline in in vitro and in vivo studies. Note that this compound is used as an internal standard in the low ng/mL range for analytical quantification.[8][10]

Table 1: Pentoxifylline Concentrations for In Vitro Studies

ApplicationCell Type/SystemConcentration RangeReference
T-cell Activation InhibitionHuman T-cells3.5 x 10⁻⁵ M[11]
Sperm Motility EnhancementHuman Spermatozoa~3.6 mM[12][13]
Red and White Blood Cell DeformabilityHuman Blood CellsUp to 30 µg/mL[14]

Table 2: Pentoxifylline Dosing for In Vivo Studies

Animal ModelDosing RegimenRoute of AdministrationPurpose of StudyReference
Mice10-100 mg/kgIntraperitonealTumor Perfusion and Radiosensitivity[14]
Neonatal Mice15-50 mg/kg (daily)SubcutaneousStaphylococcal Infection[15]
Dogs40 mg/kg bolus followed by 0.2 mg/kg/hr infusionIntravenousCerebral Ischemia[16]
Humans100, 200, and 400 mg single dosesOralPharmacokinetics[17]
Humans400 mg three times a dayOralIntermittent Claudication[18][19]

Experimental Protocols

Protocol 1: In Vitro T-Cell Proliferation Assay

This protocol is adapted from a study investigating the effect of Pentoxifylline on T-cell activation.[11]

1. Cell Culture:

  • Culture human peripheral blood mononuclear cells (PBMCs) or isolated T-cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

2. T-Cell Stimulation:

  • Plate cells in a 96-well plate at a density of 1 x 10⁵ cells/well.

  • Stimulate T-cells with anti-CD3 monoclonal antibody (e.g., 1 µg/mL) and a co-stimulatory agent such as phorbol 12-myristate 13-acetate (PMA) or anti-CD26 monoclonal antibody.

3. Pentoxifylline Treatment:

  • Prepare a stock solution of Pentoxifylline in a suitable solvent (e.g., sterile water or DMSO).

  • Add Pentoxifylline to the cell cultures to achieve the desired final concentration (e.g., 3.5 x 10⁻⁵ M).[11] Include a vehicle control.

4. Proliferation Assay:

  • Incubate the cells for 72 hours at 37°C in a 5% CO₂ atmosphere.

  • Add a proliferation indicator such as [³H]-thymidine or a colorimetric reagent (e.g., WST-1) for the last 4-18 hours of incubation.

  • Measure proliferation according to the manufacturer's instructions (scintillation counting for [³H]-thymidine or absorbance for colorimetric assays).

5. Quantification of Pentoxifylline (Optional):

  • To confirm the concentration of Pentoxifylline in the cell culture medium, collect an aliquot of the medium.

  • Spike the sample with a known concentration of this compound as an internal standard.

  • Perform protein precipitation with a solvent like methanol.

  • Analyze the supernatant by LC-MS/MS to determine the concentration of Pentoxifylline.

Protocol 2: In Vivo Pharmacokinetic Study in Rodents

This protocol provides a general framework for a pharmacokinetic study of Pentoxifylline in mice.

1. Animal Handling and Dosing:

  • Use adult male C3H mice (or other appropriate strain).

  • Acclimate the animals for at least one week before the experiment.

  • Prepare a dosing solution of Pentoxifylline in a sterile vehicle (e.g., saline).

  • Administer Pentoxifylline via the desired route (e.g., intraperitoneal injection at a dose of 10-100 mg/kg).[14]

2. Blood Sampling:

  • Collect blood samples at various time points post-administration (e.g., 5, 15, 30, 60, 120, and 240 minutes).

  • Collect blood via a suitable method (e.g., retro-orbital sinus, tail vein) into tubes containing an anticoagulant (e.g., EDTA).

  • Centrifuge the blood samples to separate plasma and store the plasma at -80°C until analysis.

3. Sample Preparation for LC-MS/MS Analysis:

  • Thaw plasma samples on ice.

  • To a 50 µL aliquot of plasma, add a known amount of this compound internal standard solution.

  • Add a protein precipitation agent (e.g., 150 µL of methanol).

  • Vortex the samples and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube for analysis.

4. LC-MS/MS Analysis:

  • Inject the prepared samples onto a suitable LC column (e.g., C18).

  • Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).

  • Set the mass spectrometer to monitor the specific parent-to-daughter ion transitions for Pentoxifylline and this compound.

  • Quantify the concentration of Pentoxifylline in the plasma samples by comparing the peak area ratio of Pentoxifylline to this compound against a standard curve.

References

Application Notes and Protocols for Pentoxifylline-d5 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of Pentoxifylline prior to analysis, with a focus on methods utilizing Pentoxifylline-d5 as a stable isotope-labeled internal standard. The following sections offer a comparative overview of common extraction techniques, quantitative performance data, and step-by-step experimental protocols.

Introduction to Pentoxifylline Analysis

Pentoxifylline is a xanthine derivative used to treat peripheral vascular disease. Accurate quantification of Pentoxifylline in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for mass spectrometry-based bioanalysis as it effectively compensates for matrix effects and variations in sample processing, ensuring high accuracy and precision.[1][2] The most common sample preparation techniques employed for the analysis of Pentoxifylline from biological matrices, such as plasma, are Solid-Phase Extraction (SPE), Protein Precipitation (PP), and Liquid-Liquid Extraction (LLE).[3][4][5]

Comparative Quantitative Data

The choice of sample preparation method can significantly impact the performance of the bioanalytical assay. The following table summarizes key quantitative parameters for different sample preparation techniques used in Pentoxifylline analysis.

ParameterSolid-Phase Extraction (SPE)Protein Precipitation (PP)Liquid-Liquid Extraction (LLE)
Linearity Range (ng/mL) 3 - 1200[3][6]2 - 1000[7][8]25 - 1000[3]
Recovery (%) >85[9]High (not explicitly quantified in sources)92.1[3]
Lower Limit of Quantification (LLOQ) (ng/mL) 3[3][6]2[7][8]12.5[5]
Matrix Effect Generally lowCan be significantModerate
Sample Volume 100 µL[3][6]100 µL[7][10]1 mL (variable)

Experimental Workflows

The following diagrams illustrate the general workflows for each of the three primary sample preparation techniques.

SPE_Workflow cluster_0 Solid-Phase Extraction (SPE) Workflow start Start: Plasma Sample + this compound pretreatment Sample Pre-treatment (e.g., Acidification) start->pretreatment conditioning SPE Cartridge Conditioning (Methanol, Water) pretreatment->conditioning loading Sample Loading conditioning->loading washing Wash Step 1 (e.g., 0.1% Formic Acid) loading->washing washing2 Wash Step 2 (e.g., 30% Methanol) washing->washing2 elution Elution (e.g., Acetonitrile/Methanol) washing2->elution evaporation Evaporation to Dryness elution->evaporation reconstitution Reconstitution (Mobile Phase) evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: Workflow for Solid-Phase Extraction (SPE).

PP_Workflow cluster_1 Protein Precipitation (PP) Workflow start Start: Plasma Sample + this compound add_solvent Add Precipitating Agent (e.g., Methanol, Acetonitrile) start->add_solvent vortex Vortex Mix add_solvent->vortex centrifuge Centrifugation vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilution Dilution (Optional) supernatant->dilution analysis LC-MS/MS Analysis dilution->analysis

Caption: Workflow for Protein Precipitation (PP).

LLE_Workflow cluster_2 Liquid-Liquid Extraction (LLE) Workflow start Start: Plasma Sample + this compound add_buffer Add Buffer (e.g., NaOH) start->add_buffer add_solvent Add Extraction Solvent (e.g., Dichloromethane) add_buffer->add_solvent vortex Vortex Mix add_solvent->vortex centrifuge Centrifugation vortex->centrifuge separate_phase Separate Organic Phase centrifuge->separate_phase evaporation Evaporation to Dryness separate_phase->evaporation reconstitution Reconstitution (Mobile Phase) evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: Workflow for Liquid-Liquid Extraction (LLE).

Experimental Protocols

The following are detailed protocols for each of the major sample preparation techniques. These protocols are synthesized from multiple validated methods and should be adapted and re-validated for specific laboratory conditions and instrumentation.

Protocol 1: Solid-Phase Extraction (SPE)

This protocol is a robust method for cleaning up complex biological samples, resulting in high recovery and minimal matrix effects.[3][6][9]

Materials:

  • This compound internal standard (IS) working solution

  • Human plasma

  • 0.1% Formic acid in water

  • Methanol

  • Acetonitrile

  • SPE cartridges (e.g., C18 or polymeric reversed-phase)

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

  • Vortex mixer

Procedure:

  • Sample Spiking: To 100 µL of human plasma in a microcentrifuge tube, add the appropriate volume of this compound internal standard working solution. Vortex for 30 seconds.

  • Sample Pre-treatment: Add 200 µL of 0.1% formic acid in water to the plasma sample. Vortex for 30 seconds.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge by passing 1 mL of methanol.

    • Equilibrate the cartridge by passing 1 mL of water. Do not allow the cartridge to dry.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1% formic acid in water.

    • Wash the cartridge with 1 mL of 30% methanol in water.

  • Drying: Dry the SPE cartridge under high vacuum for 5 minutes.

  • Elution: Elute the analyte and internal standard with 1 mL of an appropriate solvent mixture (e.g., 0.1% formic acid in acetonitrile/methanol (90:10 v/v)).

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the initial mobile phase for LC-MS/MS analysis. Vortex for 1 minute.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

Protocol 2: Protein Precipitation (PP)

This is a rapid and simple method for removing the bulk of proteins from the sample.[4][7][8][10] While efficient, it may result in less clean extracts compared to SPE.

Materials:

  • This compound internal standard (IS) working solution

  • Human plasma

  • Precipitating solvent (e.g., ice-cold methanol or acetonitrile)

  • Centrifuge capable of high speeds (e.g., >10,000 x g)

  • Vortex mixer

Procedure:

  • Sample Spiking: To 100 µL of human plasma in a microcentrifuge tube, add the appropriate volume of this compound internal standard working solution. Vortex for 30 seconds.

  • Protein Precipitation: Add 600 µL of the precipitating solvent (e.g., methanol) to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 3 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 13,000 x g) for 5 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer a portion of the clear supernatant (e.g., 50 µL) to a new tube.

  • Dilution (if necessary): Dilute the collected supernatant with an appropriate solvent (e.g., 450 µL of water) to reduce the organic content and ensure compatibility with the mobile phase.[10]

  • Vortexing and Centrifugation (optional second step): Vortex the diluted sample for 1 minute and centrifuge at 13,000 x g for 3 minutes to remove any residual precipitates.[10]

  • Analysis: Transfer the final supernatant to an autosampler vial for injection into the LC-MS/MS system.

Protocol 3: Liquid-Liquid Extraction (LLE)

LLE is a classic extraction technique that separates analytes based on their differential solubility in two immiscible liquid phases.

Materials:

  • This compound internal standard (IS) working solution

  • Human plasma

  • Aqueous buffer (e.g., 1 M NaOH)

  • Extraction solvent (e.g., dichloromethane)

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

  • Vortex mixer

Procedure:

  • Sample Spiking: To a suitable volume of human plasma (e.g., 1 mL) in a glass tube, add the appropriate volume of this compound internal standard working solution. Vortex for 30 seconds.

  • pH Adjustment: Add a small volume of aqueous buffer (e.g., 0.2 mL of 1 M NaOH) to the plasma sample to adjust the pH and facilitate the extraction of Pentoxifylline. Vortex briefly.

  • Addition of Extraction Solvent: Add an appropriate volume of the immiscible organic extraction solvent (e.g., 5 mL of dichloromethane).

  • Extraction: Cap the tube and vortex vigorously for 5-10 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.

  • Phase Separation: Centrifuge the sample at a moderate speed (e.g., 4000 rpm) for 10 minutes to separate the aqueous and organic layers.

  • Organic Phase Collection: Carefully transfer the organic (lower) layer to a clean tube, avoiding the aqueous layer and any precipitated proteins at the interface.

  • Evaporation: Evaporate the organic extract to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis. Vortex for 1 minute.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

References

Application Note: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method for the Simultaneous Quantification of Pentoxifylline and Pentoxifylline-d5 in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive HPLC-MS/MS method for the simultaneous determination of pentoxifylline and its deuterated internal standard, pentoxifylline-d5, in plasma samples. The method utilizes a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring accurate quantification of pentoxifylline.

Introduction

Pentoxifylline is a xanthine derivative used to treat intermittent claudication and other conditions related to poor blood circulation. Accurate and reliable quantification of pentoxifylline in biological matrices is crucial for pharmacokinetic and bioavailability studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry as it compensates for matrix effects and variations in sample processing and instrument response. This application note provides a detailed protocol for the chromatographic separation and quantification of pentoxifylline and this compound.

Experimental

Materials and Reagents
  • Pentoxifylline reference standard (Sigma-Aldrich)

  • This compound or a similar deuterated analog like Pentoxifylline-d6 (Toronto Research Chemicals)[1]

  • HPLC-grade methanol (J.T. Baker)[1]

  • Formic acid (Sigma-Aldrich)[1]

  • Purified water (Milli-Q® system or equivalent)[1]

  • Control human or rat plasma[1][2]

Instrumentation and Chromatographic Conditions

A high-performance liquid chromatography system coupled with a triple quadrupole mass spectrometer is recommended. The following are representative conditions.

Table 1: HPLC Parameters

ParameterValue
HPLC SystemShimadzu Nexera X2 or equivalent[1]
ColumnCadenza® CD-C18 (100 × 3 mm, 3 µm) or equivalent[1]
Mobile Phase0.1% Formic acid in deionized water : Methanol (20:80, v/v)[1]
Flow Rate0.2 mL/min[1]
Injection Volume5-7 µL[1]
Column Temperature40 °C
Autosampler Temperature4 °C[3]
Run TimeApproximately 5 minutes[4]

Table 2: Mass Spectrometry Parameters

ParameterValue
Mass SpectrometerAPI 4000 triple-quadrupole mass spectrometer or equivalent[1]
Ionization ModeElectrospray Ionization (ESI), Positive[1]
Monitoring ModeMultiple Reaction Monitoring (MRM)[1]
MRM TransitionsSee Table 3
Source Temperature500 °C
IonSpray Voltage5500 V

Table 3: MRM Transitions and Retention Times

AnalytePrecursor Ion (m/z)Product Ion (m/z)Retention Time (min)
Pentoxifylline279.3181.1~2.68[4]
This compound284.3 (projected)186.1 (projected)~2.68
Pentoxifylline-d6285.3187.1~2.68[1]

Note: The m/z values for this compound are projected based on the addition of five deuterium atoms to the pentoxifylline molecule. The fragmentation pattern is expected to be similar to pentoxifylline and its d6 analog. The retention time for pentoxifylline and its deuterated internal standard are expected to be nearly identical under the specified chromatographic conditions.

Protocols

Standard and Sample Preparation
  • Stock Solutions: Prepare individual stock solutions of pentoxifylline and this compound in methanol at a concentration of 1 mg/mL.[1]

  • Working Standard Solutions: Prepare working standard solutions by serially diluting the stock solutions with a 50:50 methanol/water mixture to create calibration standards and quality control (QC) samples at various concentrations.[1]

  • Calibration Standards and QC Samples: Spike blank plasma with the working standard solutions to achieve the desired concentration range for the calibration curve and QC samples.[1]

  • Sample Preparation (Protein Precipitation):

    • To a 30 µL aliquot of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., 500 ng/mL this compound).[1]

    • Add 0.5 mL of cold methanol.[1]

    • Vortex the mixture for 5 minutes.[1]

    • Centrifuge at 20,800 x g for 10 minutes.[1]

    • Transfer the supernatant to a clean tube or HPLC vial.[1]

    • Inject an aliquot (e.g., 7 µL) into the HPLC-MS/MS system.[1]

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is Add Internal Standard (this compound) plasma->is pp Protein Precipitation (Cold Methanol) is->pp vortex Vortex pp->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Separation (C18 Column) supernatant->hplc msms MS/MS Detection (MRM Mode) hplc->msms integration Peak Integration msms->integration quantification Quantification integration->quantification

Caption: Workflow for the analysis of pentoxifylline.

Results and Discussion

Under the described chromatographic conditions, pentoxifylline and its deuterated internal standard are well-retained and exhibit symmetrical peak shapes. The use of a deuterated internal standard ensures high accuracy and precision by correcting for any variability during sample preparation and analysis. The MRM transitions are highly specific, minimizing the potential for interference from endogenous plasma components. The method is expected to be linear over a wide concentration range, making it suitable for various study designs.

Conclusion

The HPLC-MS/MS method described in this application note provides a reliable and efficient means for the simultaneous quantification of pentoxifylline and its deuterated internal standard, this compound, in plasma. The simple sample preparation protocol and rapid analysis time make this method ideal for high-throughput applications in research and drug development.

References

Application Notes and Protocols for the Detection of Pentoxifylline-d5 by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the mass spectrometric detection of Pentoxifylline-d5, a deuterated internal standard for the quantitative analysis of Pentoxifylline. This document outlines the necessary mass spectrometry parameters, detailed experimental protocols for sample preparation and analysis, and visual representations of the relevant biological pathway and experimental workflow.

Mass Spectrometry Parameters

The successful detection and quantification of Pentoxifylline and its deuterated internal standard, this compound, by tandem mass spectrometry relies on the careful selection of instrument parameters. The following table summarizes the key multiple reaction monitoring (MRM) parameters for Pentoxifylline and a closely related deuterated analog, Pentoxifylline-d6, which can be adapted for this compound. It is important to note that optimal collision energies and other source parameters are instrument-dependent and should be optimized accordingly.

Table 1: Mass Spectrometry Parameters for Pentoxifylline and Pentoxifylline-d6

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Pentoxifylline279.3181.1Positive ESI
Pentoxifylline-d6285.3187.1Positive ESI

Note: The parameters for Pentoxifylline-d6 are provided as a close surrogate for this compound. The precursor ion for this compound is expected to be m/z 284.3. The product ion may be similar to that of the d6 analog, but requires empirical determination on the specific mass spectrometer being used.

Experimental Protocols

This section details the methodologies for the extraction of Pentoxifylline and its internal standard from biological matrices, followed by their analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation: Protein Precipitation

This protocol is a rapid and straightforward method for the extraction of Pentoxifylline from plasma samples.

Materials:

  • Plasma samples

  • This compound internal standard working solution

  • Methanol (ice-cold)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution.

  • Add 400 µL of ice-cold methanol to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

Liquid Chromatography

The chromatographic separation of Pentoxifylline and its internal standard is crucial for accurate quantification.

Table 2: Liquid Chromatography Parameters

ParameterValue
LC SystemAgilent InfinityLab or equivalent
ColumnPoroshell 120 EC-C18 (2.1 mm × 30 mm, 2.7 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
GradientIsocratic: 90% A / 10% B
Flow Rate0.6 mL/min
Injection Volume10 µL
Column Temperature40°C
Mass Spectrometry

The mass spectrometer should be operated in positive electrospray ionization (ESI) mode and set to monitor the MRM transitions specified in Table 1.

Visualizations

Signaling Pathway of Pentoxifylline

Pentoxifylline is a non-selective phosphodiesterase (PDE) inhibitor. Its mechanism of action involves increasing the intracellular concentration of cyclic adenosine monophosphate (cAMP), which in turn modulates various downstream signaling pathways, leading to its anti-inflammatory and hemorheological effects.[1][2][3][4]

Pentoxifylline_Pathway PTX Pentoxifylline PDE Phosphodiesterase (PDE) PTX->PDE inhibits AMP AMP PDE->AMP hydrolyzes ATP ATP AC Adenylate Cyclase cAMP cAMP AC->cAMP activates PKA Protein Kinase A (PKA) cAMP->PKA activates Vasodilation Vasodilation cAMP->Vasodilation CREB CREB PKA->CREB activates Inflammation Inflammation (TNF-α, Leukotrienes) PKA->Inflammation inhibits Gene Anti-inflammatory Gene Expression CREB->Gene

Caption: Signaling pathway of Pentoxifylline.

Experimental Workflow for this compound Detection

The following diagram illustrates the logical flow of the experimental procedure for the quantitative analysis of Pentoxifylline using this compound as an internal standard.

Caption: Experimental workflow for Pentoxifylline analysis.

References

Application Notes and Protocols: Use of Pentoxifylline-d5 in Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of deuterated pentoxifylline, specifically Pentoxifylline-d5, in drug metabolism and pharmacokinetic (DMPK) studies. Detailed protocols for the quantitative analysis of pentoxifylline and its major metabolites in biological matrices are presented, leveraging this compound as an internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Introduction

Pentoxifylline is a xanthine derivative used to treat peripheral vascular disease by improving blood flow.[1] It undergoes extensive metabolism in the body, primarily by the liver, to form several pharmacologically active metabolites.[2][3] Understanding the metabolic fate and pharmacokinetic profile of pentoxifylline is crucial for optimizing its therapeutic use. Stable isotope-labeled internal standards, such as this compound, are essential for accurate and precise quantification of the parent drug and its metabolites in complex biological samples by correcting for matrix effects and variations in sample processing and instrument response.[4]

Metabolic Pathways of Pentoxifylline

Pentoxifylline is extensively metabolized, with two major pathways being reduction and oxidation.[5][6] The primary metabolites found in plasma are Metabolite I (M1, Lisofylline), formed through reduction, and Metabolite V (M5), formed via oxidation.[5][7] Another significant metabolite is Metabolite IV (M4).[3] These metabolites are pharmacologically active and can reach higher plasma concentrations than the parent drug.[5][6] The primary route of elimination for pentoxifylline and its metabolites is through the kidneys, with almost no parent drug found in the urine.[1][2]

Pentoxifylline_Metabolism Pentoxifylline Pentoxifylline M1 Metabolite I (M1) (Lisofylline) 1-(5-hydroxyhexyl)-3,7-dimethylxanthine Pentoxifylline->M1 Reduction M5 Metabolite V (M5) 1-(3-carboxypropyl)-3,7-dimethylxanthine Pentoxifylline->M5 Oxidation Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample IS Add Internal Standard (this compound) Plasma->IS Precipitation Protein Precipitation (e.g., with Methanol) IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into UPLC-MS/MS System Supernatant->Injection Separation Chromatographic Separation (e.g., C18 column) Injection->Separation Detection Mass Spectrometric Detection (MRM Mode) Separation->Detection Quantification Quantification (Peak Area Ratios) Detection->Quantification

References

Application of Pentoxifylline-d5 in Clinical Pharmacokinetics: Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Pentoxifylline-d5 as an internal standard in the clinical pharmacokinetic analysis of pentoxifylline. These guidelines are intended to assist in the development and validation of robust bioanalytical methods for drug monitoring and pharmacokinetic studies.

Introduction

Pentoxifylline is a xanthine derivative used to treat muscle pain in individuals with peripheral artery disease.[1] Due to its rapid and extensive first-pass metabolism, the pharmacokinetics of pentoxifylline can be variable.[2] Accurate and precise quantification of pentoxifylline in biological matrices is therefore crucial for clinical pharmacokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] this compound, being chemically identical to pentoxifylline but with a different mass, co-elutes with the analyte and experiences similar extraction recovery and ionization efficiency, thereby correcting for variations during sample processing and analysis.[4][5]

Mechanism of Action of Pentoxifylline

Pentoxifylline's therapeutic effects are attributed to its multifaceted mechanism of action. It is a non-selective phosphodiesterase (PDE) inhibitor, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1][6] Elevated cAMP levels activate protein kinase A (PKA), resulting in vasodilation and improved blood flow.[2] Additionally, pentoxifylline enhances red blood cell deformability, reduces blood viscosity, and inhibits platelet aggregation.[1][2][7] The drug also exhibits anti-inflammatory properties by inhibiting the synthesis of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and leukotrienes.[1][8]

Pentoxifylline_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PDE Phosphodiesterase (PDE) cAMP cAMP PDE->cAMP Degrades PTX Pentoxifylline PTX->PDE Inhibits Inflammation Inhibition of Pro-inflammatory Cytokines (e.g., TNF-α) PTX->Inflammation RBC_Deformability Increased RBC Deformability PTX->RBC_Deformability ATP ATP ATP->cAMP Adenylate Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Vasodilation Vasodilation & Improved Blood Flow PKA->Vasodilation

Figure 1: Pentoxifylline Signaling Pathway

Experimental Protocols

Protocol 1: Quantification of Pentoxifylline in Human Plasma using LC-MS/MS

This protocol outlines a general procedure for the determination of pentoxifylline in human plasma using this compound as an internal standard.

1. Materials and Reagents:

  • Pentoxifylline reference standard

  • This compound internal standard[4]

  • HPLC-grade acetonitrile, methanol, and water[4]

  • Ammonium acetate[4]

  • Formic acid

  • Human plasma (with anticoagulant, e.g., K2-EDTA)

  • Solid-phase extraction (SPE) cartridges or protein precipitation plates

2. Sample Preparation (Solid-Phase Extraction - SPE): [4]

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • To 100 µL of human plasma, add 10 µL of this compound internal standard solution (concentration to be optimized).

  • Vortex mix for 10 seconds.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Instrumentation and Conditions: The following are typical starting conditions that may require optimization.

ParameterTypical Conditions
LC System UPLC or HPLC system
Column Kinetex Phenyl-Hexyl (50 × 2.1 mm, 1.7 μm) or equivalent[9]
Mobile Phase A: 0.2% formic acid and 5mM ammonium formate in waterB: Methanol[9]
Gradient Elution Optimized gradient, e.g., 0-1.0 min 70-20% A, 1.0-3.0 min 20% A, 3.0-3.5 min 20-70% A, 3.5-5.5 min 70% A[9]
Flow Rate 0.2 mL/min[9]
Injection Volume 5 µL[9]
Column Temperature 40°C[9]
Autosampler Temperature 4°C[9]
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Pentoxifylline: m/z 279.3 > 181.1this compound: m/z 284.3 > 186.1 (or Pentoxifylline-d6: m/z 285.3 > 187.1)
Collision Energy To be optimized for the specific instrument

4. Calibration and Quality Control:

  • Prepare calibration standards by spiking known concentrations of pentoxifylline into blank human plasma.

  • Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.

  • The linear range is typically 2-1000 ng/mL.[9]

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing cluster_pk Pharmacokinetic Analysis Plasma Human Plasma Sample IS Add this compound (IS) Plasma->IS Extraction Solid-Phase Extraction or Protein Precipitation IS->Extraction Reconstitution Evaporate & Reconstitute Extraction->Reconstitution LC UPLC/HPLC Separation Reconstitution->LC MS Mass Spectrometry (MRM Detection) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification PK_Params Calculation of PK Parameters (Cmax, Tmax, AUC) Quantification->PK_Params

Figure 2: Clinical Pharmacokinetic Workflow

Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of pentoxifylline from clinical studies.

Table 1: Pharmacokinetic Parameters of Pentoxifylline in Healthy Volunteers (Single Oral Dose)

Dose (mg)Cmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)t½ (hr)Reference
100-0.29 - 0.41-0.39 - 0.84[10]
200-0.29 - 0.41-0.39 - 0.84[10]
400-0.29 - 0.41-0.39 - 0.84[10]
400 (fasted)157.85.4826.5 (AUC0-t)2.06[11]
400 (fed)162.14.1869.7 (AUC0-t)1.80[11]
400 (morning)326.38 ± 39.77-2424 ± 382 (AUC0-t)-[12]
400 (night)266.35 ± 36.0-2141 ± 300 (AUC0-t)-[12]

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t½: Elimination half-life.

Table 2: Pharmacokinetic Parameters of Pentoxifylline in Beagle Dogs (400 mg Sustained-Release Tablet) [9]

ConditionCmax (ng/mL)Tmax (hr)AUC0→t (h·ng/mL)
Fasted2402.331.544684.08
Fed3119.671.838027.75

Conclusion

The use of this compound as an internal standard provides a reliable and accurate method for the quantification of pentoxifylline in clinical pharmacokinetic studies. The detailed protocols and compiled pharmacokinetic data herein serve as a valuable resource for researchers and scientists in the field of drug development and bioanalysis. Adherence to these guidelines will facilitate the generation of high-quality data essential for understanding the absorption, distribution, metabolism, and excretion of pentoxifylline.

References

Application Notes and Protocols for Bioequivalence Studies of Pentoxifylline Formulations Using Pentoxifylline-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentoxifylline is a xanthine derivative used to treat intermittent claudication and other conditions related to poor blood circulation. To ensure the therapeutic equivalence of generic pentoxifylline formulations, regulatory agencies require bioequivalence (BE) studies. These studies compare the rate and extent of absorption of a test formulation to a reference formulation. Accurate and precise quantification of pentoxifylline and its major metabolites in biological matrices, typically human plasma, is critical for the successful conduct of these studies.

The use of a stable isotope-labeled internal standard (IS) is the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Pentoxifylline-d5, a deuterated analog of pentoxifylline, is an ideal IS for this purpose. Its chemical and physical properties are nearly identical to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization, thus compensating for variability in these processes and leading to highly accurate and precise results.

These application notes provide a comprehensive overview and detailed protocols for conducting bioequivalence studies of pentoxifylline formulations, with a focus on a validated LC-MS/MS method using this compound as the internal standard.

Bioanalytical Method for Pentoxifylline Quantification

A robust and validated bioanalytical method is the cornerstone of any bioequivalence study. The following protocol outlines a sensitive and specific LC-MS/MS method for the simultaneous quantification of pentoxifylline and its active metabolite, lisofylline (M1), in human plasma.

Experimental Protocol: LC-MS/MS Analysis

1. Preparation of Standards and Quality Control (QC) Samples:

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of pentoxifylline, lisofylline, and this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the pentoxifylline and lisofylline stock solutions in a methanol:water (1:1, v/v) mixture to create working solutions for calibration standards and QC samples.

  • Internal Standard (IS) Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 500 ng/mL.

  • Calibration Standards: Spike drug-free human plasma with the appropriate working solutions to obtain calibration standards with a concentration range of 2-1000 ng/mL for pentoxifylline.

  • Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at four concentration levels:

    • Lower Limit of Quantification (LLOQ): 2 ng/mL

    • Low QC (LQC): 4 ng/mL

    • Medium QC (MQC): 80 ng/mL

    • High QC (HQC): 800 ng/mL

2. Sample Preparation (Protein Precipitation):

  • Pipette 100 µL of plasma sample (calibration standard, QC, or study sample) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution (500 ng/mL) to each tube, except for the blank sample.

  • Add 600 µL of cold methanol to precipitate plasma proteins.

  • Vortex the mixture for 3 minutes.

  • Centrifuge at 13,000 x g for 5 minutes.

  • Transfer 50 µL of the supernatant to a clean tube and dilute with 450 µL of water.

  • Vortex for 1 minute and centrifuge at 13,000 x g for 3 minutes.

  • Inject 5 µL of the final supernatant into the LC-MS/MS system.

Table 1: Chromatographic and Mass Spectrometric Conditions
ParameterCondition
LC System UPLC System
Column Kinetex Phenyl-Hexyl (50 x 2.1 mm, 1.7 µm)
Column Temperature 40°C
Mobile Phase A: 0.2% formic acid and 5mM ammonium formate in waterB: Methanol
Gradient Elution 0-1.0 min: 70%→20% A1.0-3.0 min: 20% A3.0-3.5 min: 20%→70% A3.5-5.5 min: 70% A
Flow Rate 0.2 mL/min
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Pentoxifylline: m/z 279.3 → 181.1Lisofylline (M1): m/z 281.1 → 181.1this compound (IS): m/z 284.3 → 186.1 (representative transition)
Table 2: Bioanalytical Method Validation Summary
Validation ParameterResultAcceptance Criteria (FDA/EMA)
Linearity Range 2 - 1000 ng/mL (r² > 0.99)Correlation coefficient (r²) ≥ 0.99
LLOQ 2 ng/mLS/N ≥ 5; Precision ≤ 20%, Accuracy ± 20%
Intra-day Precision ≤ 6.27%≤ 15% (except LLOQ ≤ 20%)
Inter-day Precision ≤ 6.27%≤ 15% (except LLOQ ≤ 20%)
Intra-day Accuracy 88.65% to 97.18%± 15% of nominal (except LLOQ ± 20%)
Inter-day Accuracy 88.65% to 97.18%± 15% of nominal (except LLOQ ± 20%)
Recovery Pentoxifylline: 83.50% - 90.10%IS: 94.97%Consistent, precise, and reproducible
Matrix Effect IS-normalized MF RSD%: 2.84% - 3.27%CV of IS-normalized matrix factor ≤ 15%

Note: The MRM transition for this compound is a representative value and should be optimized in the laboratory. Data presented in Table 2 is a summary of representative values from published literature and should be confirmed during in-house validation.[1]

Bioanalytical_Method_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add IS (this compound) plasma->add_is add_meoh Add Cold Methanol (600 µL) add_is->add_meoh vortex1 Vortex (3 min) add_meoh->vortex1 centrifuge1 Centrifuge (13,000 x g, 5 min) vortex1->centrifuge1 supernatant Transfer Supernatant (50 µL) centrifuge1->supernatant dilute Dilute with Water (450 µL) supernatant->dilute vortex2 Vortex (1 min) dilute->vortex2 centrifuge2 Centrifuge (13,000 x g, 3 min) vortex2->centrifuge2 inject Inject into LC-MS/MS (5 µL) centrifuge2->inject lc_separation UPLC Separation (Phenyl-Hexyl Column) inject->lc_separation ms_detection MS/MS Detection (Positive ESI, MRM) lc_separation->ms_detection quantification Quantification (Peak Area Ratios) ms_detection->quantification pk_analysis Pharmacokinetic Analysis quantification->pk_analysis Bioequivalence_Study_Flow cluster_screening Subject Screening & Enrollment cluster_period1 Period 1 cluster_period2 Period 2 (Crossover) cluster_analysis Analysis screening Informed Consent & Screening enrollment Enrollment of Healthy Volunteers screening->enrollment randomization1 Randomization enrollment->randomization1 dosing1 Administer Test or Reference Formulation randomization1->dosing1 sampling1 Serial Blood Sampling (0-24h) dosing1->sampling1 washout Washout Period (≥ 1 week) sampling1->washout dosing2 Administer Alternate Formulation washout->dosing2 sampling2 Serial Blood Sampling (0-24h) dosing2->sampling2 bioanalysis Plasma Sample Analysis (LC-MS/MS) sampling2->bioanalysis pk_stats Pharmacokinetic & Statistical Analysis bioanalysis->pk_stats be_conclusion Bioequivalence Conclusion pk_stats->be_conclusion Pentoxifylline_Metabolism PTX Pentoxifylline (Parent Drug) M1 Lisofylline (M1) (Active Metabolite) PTX->M1 Reduction M5 Metabolite V (M5) PTX->M5 Oxidation Other Other Metabolites M1->Other Further Metabolism M5->Other Further Metabolism

References

Troubleshooting & Optimization

Technical Support Center: Pentoxifylline-d5 LC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the LC-MS analysis of Pentoxifylline-d5, with a specific focus on matrix effects.

Troubleshooting Guides and FAQs

This section is designed to help researchers, scientists, and drug development professionals identify and resolve specific challenges in their experimental workflow.

FAQ 1: What are matrix effects and how do they affect the analysis of this compound?

Answer:

Matrix effects in LC-MS analysis refer to the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] These effects can manifest as either ion suppression (a decrease in signal response) or ion enhancement (an increase in signal response).[1][3] Both phenomena can significantly compromise the accuracy, precision, and sensitivity of the quantitative analysis.[4][5]

The primary cause of matrix effects is the competition between the analyte and matrix components for ionization in the MS source.[2] In complex biological matrices like plasma or serum, common interfering substances include phospholipids, salts, and endogenous metabolites.[3] For Pentoxifylline analysis, these interferences can lead to erroneous quantification if not properly addressed. The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is a primary strategy to compensate for these effects, as it is expected to experience similar ionization suppression or enhancement as the unlabeled analyte.[4][6]

FAQ 2: My this compound signal is showing significant ion suppression. What are the likely causes and how can I troubleshoot this?

Answer:

Significant ion suppression for this compound is a common issue stemming from co-eluting matrix components. The most probable causes include:

  • Insufficient Sample Cleanup: Residual phospholipids and other endogenous components from biological samples are major contributors to ion suppression.

  • Chromatographic Co-elution: The analyte and interfering matrix components may not be adequately separated by the HPLC/UPLC column.[4]

  • High Matrix Concentration: Injecting overly concentrated sample extracts can overwhelm the ion source.[4]

To troubleshoot ion suppression, consider the following steps:

  • Improve Sample Preparation: Enhance your sample cleanup protocol. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective at removing interfering matrix components than simple protein precipitation.[7][8]

  • Optimize Chromatography: Modify your chromatographic method to improve the separation of this compound from the matrix interferences. This can involve adjusting the mobile phase gradient, changing the column chemistry, or altering the flow rate.[7][8]

  • Sample Dilution: If the analyte concentration is sufficiently high, diluting the sample extract can reduce the concentration of interfering components and alleviate ion suppression.[9]

  • Post-Column Infusion Experiment: Conduct a post-column infusion experiment to identify the retention time regions where ion suppression is most pronounced. This will help in adjusting the chromatography to move the analyte peak away from these regions.[9]

Below is a troubleshooting workflow to address ion suppression:

IonSuppressionTroubleshooting start Significant Ion Suppression Observed improve_cleanup Improve Sample Cleanup (e.g., SPE, LLE) start->improve_cleanup optimize_chrom Optimize Chromatography (Gradient, Column, Flow Rate) start->optimize_chrom dilute_sample Dilute Sample Extract start->dilute_sample post_column_infusion Perform Post-Column Infusion Experiment start->post_column_infusion re_evaluate Re-evaluate Matrix Effect improve_cleanup->re_evaluate optimize_chrom->re_evaluate dilute_sample->re_evaluate post_column_infusion->optimize_chrom end_success Ion Suppression Minimized re_evaluate->end_success Successful end_fail Further Optimization Needed re_evaluate->end_fail Unsuccessful

Caption: Troubleshooting workflow for ion suppression.

FAQ 3: Even with this compound as an internal standard, I am seeing poor accuracy and precision. Why might this be happening?

Answer:

While a stable isotope-labeled internal standard (SIL-IS) like this compound is the preferred choice to compensate for matrix effects, it may not always provide perfect correction, leading to poor accuracy and precision.[6][10] Several factors can contribute to this issue:

  • Differential Matrix Effects: In rare cases, the analyte and the SIL-IS can experience different degrees of ion suppression or enhancement. This can occur if there is a slight chromatographic separation between the two due to the deuterium isotope effect, causing them to elute in regions with varying matrix interference.[11]

  • Non-Co-eluting Interferences: If an interference specifically affects the analyte or the IS but does not co-elute perfectly, the correction will be inaccurate.

  • Cross-Contribution of Signals: In some instances, there can be a "cross-talk" or contribution of signal between the analyte and the SIL-IS, especially if the mass resolution is insufficient or if there is in-source fragmentation.[12]

  • Nonlinearity of Detector Response: If the detector response is nonlinear over the concentration range, and the analyte and IS concentrations are vastly different, the ratio may not be constant.[12]

To address these challenges:

  • Assess Chromatographic Separation: Carefully examine the chromatograms to ensure that the peaks for Pentoxifylline and this compound are perfectly co-eluting.

  • Evaluate Matrix Factor: Quantitatively assess the matrix effect for both the analyte and the internal standard across different lots of biological matrix.[13] The internal standard normalized matrix factor should be close to 1.

  • Check for Interferences: Analyze multiple blank matrix samples to check for any endogenous interferences at the retention times of the analyte and IS.

  • Optimize MS/MS Parameters: Ensure that the MS/MS transitions are specific and that collision energies are optimized to minimize any potential cross-talk.

Quantitative Data on Matrix Effects

The following table summarizes representative data on matrix effects observed during the LC-MS analysis of Pentoxifylline and its metabolites from a published study.[14]

AnalyteConcentration (ng/mL)Mean Matrix Effect (%)Coefficient of Variation (CV, %)
Pentoxifylline 1560.388.2
400058.915.4
Pentoxifylline-d6 (IS) 50052.357.1
Lisofylline (M1) 3056.589.5
250055.126.8
Carboxypropyl-dimethylxanthine (M5) 6030.3711.2
750028.998.9

Data adapted from a study in rat plasma using protein precipitation with methanol.[14] A lower percentage indicates a stronger ion suppression effect.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect

This protocol describes a standard method to quantitatively assess matrix effects.

Objective: To determine the extent of ion suppression or enhancement for Pentoxifylline and this compound in a specific biological matrix.

Materials:

  • Blank biological matrix (e.g., plasma, serum) from at least six different sources.[13]

  • Pentoxifylline and this compound analytical standards.

  • Solvents for sample preparation and LC-MS analysis.

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare standards of Pentoxifylline and this compound in the reconstitution solvent at low and high concentrations.

    • Set B (Post-Extraction Spike): Extract blank matrix samples using your established sample preparation method. Spike the extracted matrix with Pentoxifylline and this compound standards to the same concentrations as Set A.

    • Set C (Pre-Extraction Spike): Spike blank matrix samples with Pentoxifylline and this compound standards at the same low and high concentrations before performing the sample extraction.

  • Analyze Samples: Analyze all three sets of samples by LC-MS/MS.

  • Calculate Matrix Factor (MF) and Internal Standard Normalized Matrix Factor (IS-Normalized MF):

    • Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)

    • IS-Normalized MF = (MF of Pentoxifylline) / (MF of this compound)

    • An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. The IS-Normalized MF should be close to 1.0 for effective compensation.[13]

MatrixEffectEvaluation start Start: Matrix Effect Evaluation prep_set_a Prepare Set A: Neat Standard Solution start->prep_set_a prep_set_b Prepare Set B: Post-Extraction Spiked Matrix start->prep_set_b prep_set_c Prepare Set C: Pre-Extraction Spiked Matrix start->prep_set_c analyze Analyze all Sets by LC-MS/MS prep_set_a->analyze prep_set_b->analyze prep_set_c->analyze calculate Calculate Matrix Factor (MF) and IS-Normalized MF analyze->calculate evaluate Evaluate Results: MF for suppression/enhancement IS-Normalized MF ≈ 1? calculate->evaluate end_pass Method is Robust evaluate->end_pass Yes end_fail Method Optimization Required evaluate->end_fail No

Caption: Workflow for the evaluation of matrix effects.

Protocol 2: Sample Preparation using Protein Precipitation (PP)

This is a common and rapid sample preparation technique for the analysis of Pentoxifylline in plasma.[14]

Objective: To remove proteins from plasma samples prior to LC-MS analysis.

Materials:

  • Plasma sample containing Pentoxifylline and this compound (as IS).

  • Cold methanol.

  • Centrifuge.

  • Vortex mixer.

Procedure:

  • To 30 µL of plasma sample in a microtube, add 20 µL of this compound internal standard solution.

  • Add 0.5 mL of cold methanol to precipitate the proteins.

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 20,800 x g for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Inject an aliquot of the supernatant into the LC-MS/MS system.[14]

This technical support guide provides a starting point for addressing matrix effects in this compound LC-MS analysis. For more complex issues, further investigation and optimization of the entire analytical method may be necessary.

References

Technical Support Center: Overcoming Ion Suppression with Pentoxifylline-d5 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to ion suppression when using Pentoxifylline-d5 as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) applications.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in my LC-MS/MS analysis of Pentoxifylline?

A1: Ion suppression is a matrix effect that occurs during LC-MS/MS analysis. It is the reduction in the ionization efficiency of a target analyte, such as Pentoxifylline, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1] This suppression leads to a decreased analyte signal, which can negatively impact the sensitivity, accuracy, and precision of your quantitative results.[2] It is a significant concern because it can lead to underestimation of the true analyte concentration.

Q2: How does using this compound as an internal standard help to overcome ion suppression?

A2: this compound is a stable isotope-labeled internal standard (SIL-IS). Since it is chemically and structurally almost identical to Pentoxifylline, it has very similar physicochemical properties.[3] This means that during sample preparation and LC-MS/MS analysis, this compound behaves nearly identically to the unlabeled Pentoxifylline.[3] Crucially, it will experience the same degree of ion suppression from the sample matrix.[1] By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression can be normalized, leading to more accurate and reliable quantification.[4]

Q3: I am still observing low signal intensity for Pentoxifylline even with this compound. What could be the issue?

A3: While this compound compensates for ion suppression, it does not eliminate the underlying cause. If the ion suppression is severe, the signal for both the analyte and the internal standard can be significantly reduced, potentially falling below the limit of quantification (LOQ). This can be caused by a high concentration of interfering components in the sample matrix. Consider optimizing your sample preparation method to remove more of these interferences or diluting your sample if the analyte concentration is sufficiently high.[1]

Q4: Can the concentration of this compound itself cause ion suppression?

A4: Yes, it is possible. An excessively high concentration of the internal standard can contribute to the overall competition for ionization in the MS source, potentially suppressing the signal of the analyte of interest.[3] It is important to optimize the concentration of the internal standard to a level that provides a stable and reproducible signal without causing self-suppression or suppressing the analyte.

Troubleshooting Guides

This section provides solutions to common problems you may encounter during your experiments.

Problem 1: High variability in analyte response across different samples.

  • Possible Cause: Inconsistent matrix effects between samples. The composition of biological samples can vary, leading to different degrees of ion suppression in each sample.

  • Solution:

    • Ensure Consistent Internal Standard Spiking: Verify that this compound is being added at a consistent concentration to all samples, calibrators, and quality controls (QCs) at the earliest stage of sample preparation.

    • Optimize Sample Preparation: A more rigorous sample cleanup method, such as solid-phase extraction (SPE) instead of simple protein precipitation (PPT), can remove more of the matrix components responsible for ion suppression.[1][5]

    • Chromatographic Separation: Modify your LC method to better separate Pentoxifylline from the regions of significant ion suppression. This can be achieved by adjusting the gradient, changing the column chemistry, or altering the mobile phase composition.[1]

Problem 2: Poor accuracy and precision in QC samples.

  • Possible Cause: The internal standard may not be perfectly co-eluting with the analyte, or the matrix effect is not being adequately compensated for. Deuterium-labeled standards can sometimes exhibit slightly different retention times than their non-labeled counterparts.[6]

  • Solution:

    • Verify Co-elution: Carefully examine the chromatograms to ensure that the peaks for Pentoxifylline and this compound have the same retention time and peak shape. A slight shift in retention time can expose the analyte and internal standard to different matrix effects.[7]

    • Matrix-Matched Calibrators: Prepare your calibration standards and QCs in the same biological matrix as your unknown samples. This helps to ensure that the degree of ion suppression is consistent across all analyzed samples.[1]

    • Evaluate Matrix Factor: Perform a quantitative assessment of the matrix effect to understand the extent of ion suppression. A detailed protocol for this is provided in the "Experimental Protocols" section.

Data Presentation

The following tables summarize quantitative data from a study investigating the matrix effect and recovery of Pentoxifylline and its deuterated internal standard (IS) in rat plasma using a protein precipitation method.[8]

Table 1: Matrix Effect of Pentoxifylline and Pentoxifylline-d6 (IS)

AnalyteConcentration (ng/mL)Mean Matrix Effect (%)CV (%)
Pentoxifylline1560.38≤ 15
3000
6400
Pentoxifylline-d6 (IS)50052.35≤ 15

Data adapted from a study using Pentoxifylline-d6, which is a close analog to this compound.[8] The matrix effect is calculated as the ratio of the peak area in the presence of the matrix to the peak area in a neat solution. A value less than 100% indicates ion suppression.

Table 2: Extraction Recovery of Pentoxifylline and Pentoxifylline-d6 (IS)

AnalyteConcentration (ng/mL)Mean Extraction Recovery (%)CV (%)
Pentoxifylline1585.44≤ 15
3000
6400
Pentoxifylline-d6 (IS)50086.29≤ 15

Data adapted from a study using Pentoxifylline-d6.[8] Extraction recovery is determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect using this compound

This protocol allows for the quantitative assessment of ion suppression.

Materials:

  • Blank biological matrix (e.g., plasma) from at least six different sources

  • Pentoxifylline and this compound standard solutions

  • Mobile phase and reconstitution solvent

Procedure:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Prepare a standard solution of Pentoxifylline and this compound in the reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract blank matrix samples using your established sample preparation method. Spike the extracted matrix with Pentoxifylline and this compound to the same final concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike the blank matrix with Pentoxifylline and this compound before performing the sample preparation procedure.

  • Analyze all three sets of samples using your LC-MS/MS method.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)

    • A MF < 1 indicates ion suppression, while a MF > 1 indicates ion enhancement.

  • Calculate the IS-Normalized Matrix Factor:

    • IS-Normalized MF = (MF of Pentoxifylline) / (MF of this compound)

    • An IS-Normalized MF close to 1 indicates that the internal standard is effectively compensating for the matrix effect.[9]

Protocol 2: Sample Preparation using Protein Precipitation (PPT)

This is a common and straightforward method for sample cleanup.

Materials:

  • Plasma sample

  • This compound internal standard working solution

  • Cold methanol

Procedure:

  • To 30 µL of plasma sample in a microtube, add 20 µL of the this compound internal standard working solution (e.g., 500 ng/mL).

  • Add 0.5 mL of cold methanol to precipitate the proteins.

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 20,800 x g for 10 minutes.

  • Transfer the supernatant to a clean microtube.

  • Inject an aliquot (e.g., 7 µL) of the supernatant into the LC-MS/MS system.[8]

Mandatory Visualization

IonSuppressionWorkflow cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Solution Implementation cluster_verification Verification Start Inconsistent or Low Analyte Signal CheckIS Verify IS Performance (Area, RT, Peak Shape) Start->CheckIS PostColumn Post-Column Infusion to Identify Suppression Zones CheckIS->PostColumn MatrixFactor Calculate Matrix Factor (Protocol 1) CheckIS->MatrixFactor OptimizeLC Modify LC Method (Gradient, Column) PostColumn->OptimizeLC OptimizeSamplePrep Improve Sample Cleanup (e.g., SPE, LLE) MatrixFactor->OptimizeSamplePrep DiluteSample Dilute Sample OptimizeSamplePrep->DiluteSample Revalidate Re-evaluate Accuracy, Precision, and Matrix Effect OptimizeSamplePrep->Revalidate OptimizeLC->DiluteSample OptimizeLC->Revalidate DiluteSample->Revalidate Result Reliable Quantification Revalidate->Result InternalStandardPrinciple cluster_sample Sample Matrix cluster_source MS Ion Source cluster_detector MS Detector Analyte Pentoxifylline Ionization Ionization Process Analyte->Ionization IS This compound IS->Ionization Matrix Interfering Matrix Components Matrix->Ionization Suppresses AnalyteSignal Suppressed Analyte Signal Ionization->AnalyteSignal IS_Signal Equally Suppressed IS Signal Ionization->IS_Signal Quantification Accurate Quantification (Ratio of Analyte/IS) AnalyteSignal->Quantification IS_Signal->Quantification

References

Technical Support Center: Optimizing Pentoxifylline-d5 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve peak shape and resolution during the chromatographic analysis of Pentoxifylline-d5.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of poor peak shape (e.g., tailing, fronting) for this compound?

A1: Poor peak shape for this compound, a deuterated xanthine derivative, can stem from several factors, much like its non-deuterated counterpart. The most common issues are peak tailing and fronting.

  • Peak Tailing: This is often observed as a drawn-out latter half of the peak and can compromise the accuracy of integration and reduce resolution.[1] Key causes include:

    • Secondary Interactions: Pentoxifylline, being a polar compound, can interact with active sites within the chromatographic system, such as exposed silanol groups (-Si-OH) on the surface of silica-based stationary phases (e.g., C18 columns).[2][3] These interactions can lead to some analyte molecules being retained longer than others, resulting in a tailed peak.[1]

    • Mobile Phase pH: The pH of the mobile phase is a critical factor. If the pH is close to the pKa of Pentoxifylline, both ionized and non-ionized forms of the molecule can coexist, leading to peak tailing or splitting.[4][5]

    • Column Degradation: Over time, columns can degrade, leading to a loss of performance and increased peak tailing.[2]

  • Peak Fronting: This is characterized by a leading edge of the peak that is less steep than the trailing edge. The primary causes are:

    • Column Overload: Injecting a sample with a concentration or volume that exceeds the column's capacity can lead to peak fronting.[2][5]

    • Solvent Mismatch: A significant mismatch in polarity between the sample solvent and the mobile phase can cause poor "wetting" of the stationary phase and result in peak distortion.[1][2]

Q2: How does the choice of stationary phase affect the analysis of this compound?

A2: The selection of an appropriate stationary phase is a crucial step in developing a robust analytical method.[6] For Pentoxifylline and other xanthines, reversed-phase HPLC is the most common approach.[6]

  • C18 Columns: Octadecylsilyl (C18) columns are widely used and often provide the best overall separation in the shortest time for xanthine derivatives.[6][7]

  • Phenyl Columns: These columns can offer different selectivity compared to C18 phases due to potential π-π interactions with the analyte, which may improve peak shape for certain compounds.[5][8]

  • Polar-Embedded Phases: These types of columns can help to shield residual silanol groups, minimizing secondary interactions and reducing peak tailing for polar compounds like Pentoxifylline.[4]

  • Particle Size: The use of columns with smaller particle sizes (e.g., sub-2 µm) can lead to increased efficiency and better resolution without significantly affecting selectivity.[6]

Q3: What is the role of the mobile phase in optimizing the separation of this compound?

A3: The mobile phase composition is a powerful tool for optimizing chromatographic separations.[9][10] Key parameters to consider include:

  • Organic Solvent: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. Acetonitrile often provides lower viscosity and better peak shape, while methanol can offer different selectivity and is more cost-effective.[11][12]

  • Aqueous Component and pH: The pH of the aqueous portion of the mobile phase should be carefully controlled, especially for ionizable compounds.[9] For basic compounds like Pentoxifylline, operating at a lower pH (e.g., using a buffer or adding formic acid) can ensure the analyte is in a single, protonated form, which minimizes secondary interactions with silanols and improves peak shape.[3]

  • Buffers and Additives: The use of buffers (e.g., ammonium acetate, phosphate) helps to maintain a stable pH.[12] Additives like formic acid are commonly used in LC-MS applications to improve ionization efficiency and peak shape.[13]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the analysis of this compound.

Issue 1: Peak Tailing
Potential Cause Recommended Solution
Secondary Silanol Interactions - Lower Mobile Phase pH: Adjust the pH to be at least 2 units below the analyte's pKa to ensure it is fully protonated and less likely to interact with silanols.[3][5] - Use an End-Capped Column: Select a high-quality, end-capped C18 or a polar-embedded column to minimize the number of available silanol groups.[4]
Inappropriate Mobile Phase pH - Buffer the Mobile Phase: Use a buffer to maintain a consistent and optimal pH throughout the analysis.[4]
Column Contamination or Degradation - Wash the Column: Flush the column with a strong solvent to remove any strongly retained contaminants. - Replace the Column: If washing does not improve performance, the column may be degraded and require replacement.[2]
Extra-column Effects - Minimize Tubing Length: Use shorter, narrower internal diameter tubing between the injector, column, and detector to reduce dead volume.[4]
Issue 2: Peak Fronting
Potential Cause Recommended Solution
Sample Overload - Reduce Injection Volume: Decrease the amount of sample injected onto the column.[2] - Dilute the Sample: Lower the concentration of the analyte in the sample.
Solvent Mismatch - Match Sample Solvent to Mobile Phase: Dissolve the sample in a solvent that is weaker than or has a similar composition to the initial mobile phase.[2][14]
Issue 3: Poor Resolution
Potential Cause Recommended Solution
Insufficient Separation - Optimize Mobile Phase Composition: Adjust the ratio of organic to aqueous solvent. A lower percentage of the organic component will generally increase retention and may improve resolution.[15] - Change Organic Modifier: Switch from methanol to acetonitrile or vice versa to alter selectivity.[15]
Low Column Efficiency - Use a Longer Column or Smaller Particle Size: This increases the number of theoretical plates and can enhance resolution.[15][16] - Optimize Flow Rate: Lowering the flow rate can sometimes improve peak efficiency and resolution.[16]
Temperature Effects - Adjust Column Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve efficiency, but it can also alter selectivity.[15][16]

Experimental Protocols

The following is a representative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the analysis of Pentoxifylline, which can be adapted for this compound.

Sample Preparation:

A simple protein precipitation method is often sufficient for plasma samples.[13][17]

  • To 100 µL of plasma, add an appropriate amount of this compound internal standard solution.

  • Add 300 µL of methanol or acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean vial for injection.

Chromatographic Conditions:

Parameter Condition 1 (Isocratic) Condition 2 (Gradient)
Column C18, 100 x 3 mm, 3 µm[13]Phenyl-Hexyl, 50 x 2.1 mm, 1.7 µm[17]
Mobile Phase A 0.1% Formic acid in water[13]0.2% Formic acid and 5mM ammonium formate in water[17]
Mobile Phase B Methanol[13]Methanol[17]
Composition 20:80 (v/v) A:B[13]Gradient elution[17]
Flow Rate 0.2 mL/min[13]-
Injection Volume 5-10 µL-
Column Temperature Ambient or controlled (e.g., 40 °C)-

Mass Spectrometry Detection (MRM Mode):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Pentoxifylline: m/z 279.3 > 181.1[13]

    • Pentoxifylline-d6: m/z 285.3 > 187.1[13] (Note: The transition for this compound would be similar and should be optimized empirically).

Visualizations

Troubleshooting Workflow for Poor Peak Shape

G start Poor Peak Shape Observed peak_type Identify Peak Shape (Tailing or Fronting?) start->peak_type tailing Peak Tailing peak_type->tailing Tailing fronting Peak Fronting peak_type->fronting Fronting check_ph Is Mobile Phase pH >> 2 units from pKa? tailing->check_ph adjust_ph Adjust pH with Buffer or Acid (e.g., Formic) check_ph->adjust_ph No check_column Using End-Capped or Polar-Embedded Column? check_ph->check_column Yes adjust_ph->check_column change_column Switch to a High-Quality End-Capped Column check_column->change_column No check_extra_column Minimize Tubing Length and Dead Volume check_column->check_extra_column Yes change_column->check_extra_column good_peak Good Peak Shape Achieved check_extra_column->good_peak check_overload Is Sample Concentration or Volume Too High? fronting->check_overload reduce_load Dilute Sample or Reduce Injection Volume check_overload->reduce_load Yes check_solvent Is Sample Solvent Stronger than Mobile Phase? check_overload->check_solvent No reduce_load->check_solvent match_solvent Dissolve Sample in Initial Mobile Phase check_solvent->match_solvent Yes check_solvent->good_peak No match_solvent->good_peak

A troubleshooting workflow for addressing poor peak shape in HPLC analysis.

Pentoxifylline's Mechanism of Action

Pentoxifylline is known to be a tumor necrosis factor-α (TNF-α) inhibitor.[18] The following diagram illustrates this inhibitory action in a simplified signaling pathway.

G cluster_cell Cell Membrane cluster_downstream Intracellular Signaling tnfr TNF-α Receptor inflammation Pro-inflammatory Response tnfr->inflammation Activates tnfa TNF-α tnfa->tnfr Binds pentoxifylline This compound pentoxifylline->tnfa Inhibits Production

Simplified diagram of Pentoxifylline inhibiting the TNF-α signaling pathway.

References

Technical Support Center: Pentoxifylline-d5 Stability in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during the bioanalysis of Pentoxifylline-d5 in biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in bioanalysis?

A1: this compound is a stable isotope-labeled (SIL) version of Pentoxifylline, where five hydrogen atoms have been replaced with deuterium. It is primarily used as an internal standard (IS) in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a SIL internal standard is considered best practice in bioanalysis because it has nearly identical physicochemical properties to the analyte (Pentoxifylline). This helps to correct for variability during sample extraction, chromatography, and ionization, leading to more accurate and precise results.

Q2: What are the primary stability concerns for this compound in biological matrices?

A2: The main stability concerns for this compound, like other deuterated internal standards, include:

  • Degradation: Similar to the parent drug, this compound can be susceptible to chemical and enzymatic degradation.

  • Back-exchange: Deuterium atoms may exchange with hydrogen atoms from the surrounding solvent or matrix, particularly at certain pH or temperature conditions. This can lead to a decrease in the this compound signal and an artificial increase in the signal of the unlabeled Pentoxifylline.

  • Adsorption: The analyte can adsorb to the surface of storage containers, leading to lower recovery.

Q3: What are the recommended storage conditions for plasma and serum samples containing this compound?

A3: While specific long-term stability data for this compound in biological matrices is not extensively published, general guidelines for small molecules in bioanalysis should be followed. For long-term storage, temperatures of -70°C or lower are recommended to minimize degradation.[1] For short-term storage (e.g., during sample processing), keeping samples on ice or at 2-8°C is advisable. It is crucial to perform stability studies under your specific laboratory conditions to confirm these recommendations.

Q4: Can multiple freeze-thaw cycles affect the stability of this compound?

A4: Yes, repeated freeze-thaw cycles can negatively impact the stability of analytes in biological matrices.[2][3] It is recommended to aliquot samples into single-use tubes to avoid the need for multiple freeze-thaw cycles. A freeze-thaw stability assessment should be a standard part of your bioanalytical method validation to determine the number of cycles your analyte can withstand without significant degradation.

Troubleshooting Guides

Issue 1: Inconsistent or Decreasing this compound Response

This is a common issue in bioanalytical assays and can point to several underlying problems. The following guide provides a systematic approach to diagnosing and resolving this issue.

Troubleshooting Workflow

start Inconsistent/Decreasing This compound Response check_instrument 1. Verify Instrument Performance (System Suitability Test) start->check_instrument check_prep 2. Review Sample Preparation - Pipetting accuracy - Extraction efficiency - Evaporation steps check_instrument->check_prep Instrument OK instrument_issue Potential Issues: - Clogged injector - MS source drift - Inconsistent gas flow check_instrument->instrument_issue check_stability 3. Investigate this compound Stability - Bench-top - Freeze-thaw - Long-term check_prep->check_stability Preparation OK prep_issue Potential Issues: - Inconsistent recovery - Sample degradation - Adsorption to plasticware check_prep->prep_issue check_matrix 4. Evaluate Matrix Effects - Ion suppression/enhancement check_stability->check_matrix Stability OK stability_issue Potential Issues: - Degradation at room temp - Instability after freeze-thaw - Long-term storage degradation check_stability->stability_issue solution Solution Identified check_matrix->solution Matrix Effects Mitigated matrix_issue Potential Issues: - Co-eluting interferences - Different lots of matrix check_matrix->matrix_issue

Troubleshooting Inconsistent Internal Standard Response

Potential Cause Recommended Action
Instrumental Issues Run a system suitability test (SST) with a known standard solution to check for consistent injection volume, retention time, and peak area. Inspect the autosampler, injection port, and mass spectrometer source for any issues.
Inaccurate Sample Preparation Verify the accuracy and precision of all pipetting steps. Ensure consistent and efficient extraction of this compound from the matrix. Use low-protein-binding tubes to minimize adsorption.
Bench-Top Instability Perform a bench-top stability experiment to determine if this compound is degrading in the processed or unprocessed matrix at room temperature during the time required for sample preparation.
Freeze-Thaw Instability Conduct a freeze-thaw stability study by subjecting spiked quality control (QC) samples to multiple freeze-thaw cycles and analyzing the this compound concentration after each cycle.
Long-Term Instability Assess the long-term stability of this compound in the biological matrix at the intended storage temperature by analyzing spiked QC samples stored for an extended period.
Matrix Effects Evaluate for ion suppression or enhancement by comparing the this compound response in the biological matrix to its response in a neat solution. If matrix effects are present, optimize the chromatographic separation or sample cleanup procedure.
Issue 2: Suspected Deuterium Back-Exchange

The replacement of deuterium with hydrogen can be a significant issue for deuterated internal standards.

Workflow for Investigating Deuterium Back-Exchange

start Suspected Deuterium Back-Exchange incubation_exp 1. Perform Incubation Experiment - Spike this compound in blank matrix - Incubate at different pH and temperatures start->incubation_exp lcms_analysis 2. LC-MS/MS Analysis - Monitor both this compound and  unlabeled Pentoxifylline signals incubation_exp->lcms_analysis analyze_results 3. Analyze Results - Look for decrease in d5 signal and  increase in unlabeled signal over time lcms_analysis->analyze_results confirm_exchange Back-Exchange Confirmed analyze_results->confirm_exchange Significant change observed no_exchange No Significant Exchange analyze_results->no_exchange No significant change mitigation 4. Mitigation Strategies - Adjust sample pH - Keep samples cold - Use alternative IS (e.g., ¹³C-labeled) confirm_exchange->mitigation

Investigating Deuterium Back-Exchange

Symptom Potential Cause Recommended Action
Decreasing this compound signal with a corresponding increase in the unlabeled Pentoxifylline signal in QC samples.Deuterium Back-Exchange Conduct an experiment incubating this compound in the biological matrix at various pH levels (acidic, neutral, basic) and temperatures (e.g., room temperature, 37°C) over time. Analyze the samples by LC-MS/MS to monitor the signals of both the deuterated and unlabeled forms.
Inaccurate quantification, especially at the lower limit of quantification (LLOQ).Isotopic Contribution Assess the isotopic purity of the this compound standard. The unlabeled analyte should be a very small percentage of the deuterated standard.

Experimental Protocols

Protocol 1: Assessment of Bench-Top Stability

Objective: To evaluate the stability of this compound in a biological matrix at room temperature over a period that mimics the sample preparation time.

Methodology:

  • Sample Preparation:

    • Thaw a pool of the appropriate blank biological matrix (e.g., human plasma).

    • Spike the matrix with this compound at two concentration levels (low and high QC).

    • Aliquot the spiked matrix into multiple tubes.

  • Time Zero (T=0) Analysis:

    • Immediately process a set of aliquots (at least n=3 for each concentration) according to your validated bioanalytical method.

    • Analyze the samples and determine the initial concentration of this compound.

  • Bench-Top Incubation:

    • Leave the remaining aliquots on the bench at room temperature.

    • At predetermined time points (e.g., 2, 4, 8, and 24 hours), process a set of aliquots.

  • Analysis and Data Evaluation:

    • Analyze the processed samples.

    • Calculate the mean concentration of this compound at each time point and compare it to the T=0 concentration.

Acceptance Criteria: The mean concentration at each time point should be within ±15% of the nominal concentration.

Protocol 2: Assessment of Freeze-Thaw Stability

Objective: To determine the stability of this compound in a biological matrix after multiple freeze-thaw cycles.

Methodology:

  • Sample Preparation:

    • Spike a pool of blank biological matrix with this compound at low and high QC concentrations.

    • Aliquot the spiked matrix into multiple tubes for each freeze-thaw cycle.

  • Freeze-Thaw Cycles:

    • Freeze all samples at the intended storage temperature (e.g., -70°C) for at least 12 hours.

    • Thaw the first set of samples completely at room temperature.

    • After thawing, refreeze the samples for at least 12 hours. This constitutes one freeze-thaw cycle.

    • Repeat the process for the desired number of cycles (typically 3 to 5).

  • Analysis and Data Evaluation:

    • After the final thaw of each cycle, process the samples along with a set of freshly prepared calibration standards and a baseline set of QC samples that have not undergone any freeze-thaw cycles.

    • Analyze all samples and calculate the concentration of this compound.

Acceptance Criteria: The mean concentration of the samples subjected to freeze-thaw cycles should be within ±15% of the nominal concentration of the baseline samples.

Quantitative Data Summary

While specific quantitative stability data for this compound is not widely published, the following table summarizes the typical acceptance criteria for stability assessments as per regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance).

Stability Test Condition Duration Acceptance Criteria (% Deviation from Nominal Concentration)
Short-Term (Bench-Top) Room TemperatureTo cover sample preparation time± 15%
Freeze-Thaw -20°C or -70°CMinimum of 3 cycles± 15%
Long-Term -20°C or -70°CTo cover sample storage duration± 15%

Signaling Pathway

While this compound is used as an internal standard and does not have a therapeutic effect itself, understanding the mechanism of action of the parent compound, Pentoxifylline, can be relevant. Pentoxifylline is a non-selective phosphodiesterase (PDE) inhibitor.

pentoxifylline Pentoxifylline pde Phosphodiesterase (PDE) pentoxifylline->pde inhibits camp cAMP pde->camp hydrolyzes amp AMP pka Protein Kinase A (PKA) camp->pka activates inflammatory ↓ Pro-inflammatory Cytokines (e.g., TNF-α) pka->inflammatory rbc ↑ RBC Deformability pka->rbc platelet ↓ Platelet Aggregation pka->platelet

Pentoxifylline's Mechanism of Action

References

Troubleshooting poor recovery of Pentoxifylline-d5 during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to the poor recovery of Pentoxifylline-d5 during extraction procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a deuterated form of Pentoxifylline, meaning some hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. It is used as an internal standard (IS) in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays. Because it is chemically almost identical to Pentoxifylline, it behaves similarly during sample preparation, chromatography, and ionization. This allows it to compensate for variations in extraction efficiency, matrix effects, and instrument response, leading to more accurate and precise quantification of Pentoxifylline.

Q2: What are the most common causes of poor recovery for a deuterated internal standard like this compound?

The most common causes for poor recovery of a deuterated internal standard can be categorized into three main areas:

  • Extraction Inefficiency: The chosen extraction method (e.g., Solid-Phase Extraction, Liquid-Liquid Extraction) may not be optimal for the analyte, leading to its loss during the procedure.

  • Matrix Effects: Components in the biological matrix (e.g., plasma, serum, urine) can interfere with the ionization of the internal standard in the mass spectrometer, leading to signal suppression or enhancement. This can be misinterpreted as poor recovery.

  • Instability of the Internal Standard: The deuterated internal standard may degrade or undergo isotopic exchange (replacement of deuterium with hydrogen) under certain experimental conditions, such as extreme pH or temperature.

Q3: Can the position of the deuterium labels on this compound affect its stability and recovery?

Yes, the position of the deuterium labels is crucial. Deuterium atoms on heteroatoms (like -OH or -NH2) or on carbons adjacent to carbonyl groups can be more susceptible to exchange with hydrogen atoms from the solvent, especially under acidic or basic conditions.[1] It is preferable to use an internal standard where the deuterium labels are on stable carbon positions within the molecule.

Q4: How can I differentiate between low recovery due to extraction inefficiency and matrix effects?

To distinguish between these two issues, you can perform a post-extraction spiking experiment. This involves comparing the response of the internal standard in a blank matrix extract that has been spiked after the extraction process to the response of the internal standard in a neat solution at the same concentration. If the response in the post-spiked matrix is significantly lower than in the neat solution, it indicates ion suppression due to matrix effects. If the response is similar, the low recovery is likely due to the extraction process itself.

Troubleshooting Guide for Poor this compound Recovery

This guide provides a systematic approach to diagnosing and resolving poor recovery of this compound.

Diagram: Troubleshooting Workflow for Poor Internal Standard Recovery

TroubleshootingWorkflow Troubleshooting Workflow for Poor this compound Recovery start Start: Poor Recovery of this compound Observed check_is_prep Verify Internal Standard Preparation and Addition start->check_is_prep is_prep_ok IS Preparation Correct check_is_prep->is_prep_ok Yes is_prep_issue IS Preparation Incorrect check_is_prep->is_prep_issue No troubleshoot_extraction Investigate Extraction Procedure is_prep_ok->troubleshoot_extraction optimize_method Optimize Analytical Method is_prep_issue->optimize_method extraction_ok Extraction Seems OK troubleshoot_extraction->extraction_ok No Obvious Issues extraction_issue Identify Extraction Problem troubleshoot_extraction->extraction_issue Issue Found troubleshoot_matrix Evaluate Matrix Effects extraction_ok->troubleshoot_matrix extraction_issue->optimize_method matrix_ok No Significant Matrix Effects troubleshoot_matrix->matrix_ok No matrix_issue Significant Matrix Effects Detected troubleshoot_matrix->matrix_issue Yes troubleshoot_stability Assess IS Stability matrix_ok->troubleshoot_stability matrix_issue->optimize_method stability_ok IS is Stable troubleshoot_stability->stability_ok Yes stability_issue IS is Unstable troubleshoot_stability->stability_issue No stability_ok->optimize_method stability_issue->optimize_method end End: Recovery Improved optimize_method->end SPE_Workflow Solid-Phase Extraction (SPE) Workflow pretreatment Sample Pre-treatment (Spike IS, Acidify) loading Sample Loading pretreatment->loading conditioning SPE Cartridge Conditioning (Methanol) equilibration Equilibration (0.1% TFA in Water) conditioning->equilibration equilibration->loading washing Washing (5% Methanol/0.1% TFA) loading->washing elution Elution (50% Acetonitrile/0.1% TFA) washing->elution evaporation Evaporation to Dryness elution->evaporation reconstitution Reconstitution evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis LLE_Workflow Liquid-Liquid Extraction (LLE) Workflow sample_prep Sample Preparation (Spike IS, Add NaOH) add_solvent Add Dichloromethane sample_prep->add_solvent vortex Vortex add_solvent->vortex centrifuge Centrifuge to Separate Phases vortex->centrifuge collect_organic Collect Organic Layer centrifuge->collect_organic evaporate Evaporate to Dryness collect_organic->evaporate reconstitute Reconstitute evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

References

Technical Support Center: Optimizing Mobile Phase for Pentoxifylline-d5 Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the separation of Pentoxifylline-d5.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting mobile phase compositions for this compound separation?

A1: For reversed-phase HPLC separation of Pentoxifylline and its deuterated analog, a common starting point is a mixture of an aqueous buffer and an organic modifier. Several published methods utilize combinations of water with acetonitrile or methanol, often with an acidic modifier to improve peak shape and retention.[1][2][3]

Q2: Why is an acidic modifier, like phosphoric acid or formic acid, often added to the mobile phase?

A2: Acidic modifiers are used to control the ionization state of the analyte and silanol groups on the stationary phase. For a basic compound like Pentoxifylline, a low pH mobile phase (typically below the pKa of the analyte) ensures that it is in a protonated, ionized form, which can lead to more consistent interactions with the stationary phase and improved peak symmetry.[4]

Q3: Can I use methanol instead of acetonitrile as the organic modifier?

A3: Yes, methanol can be used as an alternative to acetonitrile. The choice between the two can affect the selectivity of the separation.[4] Methanol is a protic solvent and may offer different selectivity compared to the aprotic acetonitrile, potentially improving the resolution between this compound and interfering peaks.[4]

Q4: What is the purpose of using a deuterated internal standard like this compound?

A4: A deuterated internal standard is used to improve the accuracy and precision of quantification, especially in complex matrices like plasma. Since this compound is chemically identical to Pentoxifylline but has a different mass, it co-elutes under most chromatographic conditions and experiences similar matrix effects and extraction efficiencies. This allows for reliable correction of any sample loss during preparation and analysis.

Troubleshooting Guides

This section provides solutions to common problems encountered during the separation of this compound.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes and Solutions:

Cause Solution
Secondary interactions with silanol groups Lower the mobile phase pH with an acid like phosphoric or formic acid to suppress silanol ionization.[4] Consider using an end-capped column.
Column Overload Reduce the injection volume or the concentration of the sample.[5]
Inappropriate mobile phase pH Adjust the mobile phase pH to be at least 1.5-2 units away from the pKa of Pentoxifylline to ensure a consistent ionization state.[4]
Column contamination or degradation Flush the column with a strong solvent. If the problem persists, replace the column.[6]
Problem 2: Poor Resolution Between this compound and Other Peaks

Possible Causes and Solutions:

Cause Solution
Inadequate mobile phase strength Adjust the ratio of the organic modifier (acetonitrile or methanol) to the aqueous phase. A decrease in the organic solvent percentage will generally increase retention and may improve resolution.[4]
Suboptimal organic modifier Switch from acetonitrile to methanol or vice versa to alter selectivity.[4]
Incorrect mobile phase pH Modify the mobile phase pH to potentially change the elution order of interfering peaks.[4]
Isocratic elution limitations If co-elution persists, consider developing a gradient elution method.
Problem 3: Unstable Retention Times

Possible Causes and Solutions:

Cause Solution
Inadequate column equilibration Ensure the column is sufficiently equilibrated with the mobile phase before each injection.
Mobile phase composition change Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.
Temperature fluctuations Use a column oven to maintain a constant temperature.
Pump issues Check the HPLC pump for leaks and ensure it is delivering a consistent flow rate.

Experimental Protocols & Data

Example Mobile Phase Compositions for Pentoxifylline Separation

The following table summarizes mobile phase compositions from various published methods for the analysis of Pentoxifylline. These can serve as a starting point for method development for this compound.

Mobile Phase Composition Column Flow Rate Detection Reference
80:20:1:3 (v/v/v/v) Water:Methanol:o-Phosphoric Acid:TetrahydrofuranLiChrosorb C18, 250 mm x 4.6 mm, 5 µm1 ml/minUV at 274 nm[1]
75% 0.1% Phosphoric Acid : 25% AcetonitrileZorbax C18, 100 mm x 3.0 mm, 3.5 µm1 mL/minUV at 274 nm[2]
80:20 (v/v) Water:AcetonitrileLiChrosorb RP-18, 125 x 4.0 mm, 5 µm1.0 ml/minUV at 274 nm[3]
65:35 (v/v) Methanol:WaterMonolithic column--[7]
95:25 Acetonitrile:Orthophosphoric acid buffer (pH 3)C18, 150 mm x 4.6 mm, 5µm1.0 mL/minPDA at 287 nm[8]

Visualizations

Workflow for Mobile Phase Optimization

MobilePhaseOptimization cluster_optimization Optimization Strategies Start Define Separation Goals (Resolution, Peak Shape, Run Time) SelectColumn Select Appropriate Column (e.g., C18) Start->SelectColumn InitialMobilePhase Prepare Initial Mobile Phase (e.g., ACN/Water with Acid) SelectColumn->InitialMobilePhase InjectSample Inject Standard Solution InitialMobilePhase->InjectSample EvaluateChromatogram Evaluate Chromatogram InjectSample->EvaluateChromatogram CheckCriteria Separation Criteria Met? EvaluateChromatogram->CheckCriteria Optimize Optimize Mobile Phase CheckCriteria->Optimize No End Method Finalized CheckCriteria->End Yes AdjustOrganic Adjust Organic Ratio Optimize->AdjustOrganic ChangeOrganic Change Organic Solvent (ACN <=> MeOH) Optimize->ChangeOrganic AdjustpH Adjust pH Optimize->AdjustpH AdjustOrganic->InjectSample ChangeOrganic->InjectSample AdjustpH->InjectSample

Caption: A general workflow for optimizing the mobile phase in HPLC.

Troubleshooting Logic for Peak Tailing

PeakTailingTroubleshooting Start Peak Tailing Observed CheckAllPeaks Does it affect all peaks? Start->CheckAllPeaks AllPeaksTailing All Peaks Tailing CheckAllPeaks->AllPeaksTailing Yes SpecificPeaksTailing Specific Peaks Tailing CheckAllPeaks->SpecificPeaksTailing No CheckColumnFrit Check for Blocked Column Frit AllPeaksTailing->CheckColumnFrit CheckSampleOverload Check for Sample Overload AllPeaksTailing->CheckSampleOverload CheckSilanol Secondary Silanol Interactions? SpecificPeaksTailing->CheckSilanol CheckpH Mobile Phase pH Appropriate? SpecificPeaksTailing->CheckpH BackflushColumn Backflush or Replace Column CheckColumnFrit->BackflushColumn Resolved ReduceConcentration Reduce Sample Concentration/Volume CheckSampleOverload->ReduceConcentration Resolved LowerpH Lower Mobile Phase pH CheckSilanol->LowerpH Resolved UseEndCapped Use End-Capped Column CheckSilanol->UseEndCapped Resolved AdjustpH Adjust pH (2 units from pKa) CheckpH->AdjustpH Resolved Solution Solution LowerpH->Solution Resolved ReduceConcentration->Solution Resolved BackflushColumn->Solution Resolved UseEndCapped->Solution Resolved AdjustpH->Solution Resolved

Caption: A troubleshooting flowchart for addressing peak tailing issues.

References

Calibration curve issues with Pentoxifylline-d5 quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the quantification of Pentoxifylline-d5, particularly concerning calibration curve performance.

Troubleshooting Guides

This section addresses specific problems you may encounter during the quantification of this compound.

Question 1: Why is my calibration curve for this compound showing poor linearity (r² value < 0.99)?

Answer:

Poor linearity in your calibration curve can stem from several factors, from standard preparation to instrument issues. A low coefficient of determination (r²) indicates that the experimental data does not fit a linear model, which is crucial for accurate quantification.[1][2][3] Follow these troubleshooting steps to identify and resolve the issue.

Troubleshooting Steps:

  • Verify Standard Preparation: Inaccurate preparation of stock solutions and calibration standards is a common source of error.

    • Action: Prepare fresh stock and working standards. Ensure the purity of the Pentoxifylline and this compound standards. Use calibrated pipettes and volumetric flasks for all dilutions.

  • Assess Sample Preparation: The extraction method may be inconsistent across the concentration range.

    • Action: Review your sample preparation protocol. For protein precipitation, ensure complete protein removal. For liquid-liquid extraction, optimize the solvent and extraction conditions.[4][5] Incurred sample reproducibility (ISR) testing can help identify issues with the bioanalytical method when using real samples.[6]

  • Check for Matrix Effects: Endogenous components in the biological matrix can interfere with the ionization of the analyte and internal standard, leading to ion suppression or enhancement.[4]

    • Action: Evaluate matrix effects by comparing the response of the analyte in the matrix to the response in a neat solution. If significant matrix effects are observed, consider a more rigorous sample cleanup method or chromatographic optimization to separate the interfering components.

  • Evaluate Internal Standard (IS) Performance: An ideal internal standard should behave similarly to the analyte during sample preparation and analysis.[7]

    • Action: Ensure the concentration of this compound is appropriate and consistent across all samples. Investigate for any potential issues with the deuterated internal standard itself, such as isotopic exchange or interference from metabolites.[8]

  • Review Instrument Parameters: Suboptimal liquid chromatography or mass spectrometry conditions can lead to poor linearity.

    • Action: Optimize the mobile phase composition, gradient, and flow rate to ensure good peak shape and separation.[9] Verify the mass spectrometer settings, including ionization source parameters and collision energies, are optimized for Pentoxifylline and this compound.[10][11]

  • Detector Saturation: At high concentrations, the detector response may no longer be linear.

    • Action: Extend the calibration curve to lower concentrations or dilute samples that fall in the higher concentration range.

A logical workflow for troubleshooting poor linearity is presented below.

G cluster_0 Troubleshooting Poor Linearity (r² < 0.99) start Poor Linearity Observed prep Verify Standard & Sample Preparation start->prep matrix Investigate Matrix Effects prep->matrix If standards are accurate solution Linearity Improved prep->solution Issue found & resolved is_check Evaluate Internal Standard Performance matrix->is_check If no significant matrix effects matrix->solution Issue found & resolved instrument Review LC-MS/MS Parameters is_check->instrument If IS performance is acceptable is_check->solution Issue found & resolved saturation Check for Detector Saturation instrument->saturation If instrument parameters are optimal instrument->solution Issue found & resolved saturation->solution If saturation is addressed G cluster_1 Protein Precipitation Workflow plasma Plasma Sample (50 µL) acetonitrile Add Cold Acetonitrile with IS (150 µL) plasma->acetonitrile vortex Vortex (1 min) acetonitrile->vortex centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

References

Isotopic exchange or interference with Pentoxifylline-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Pentoxifylline-d5 as an internal standard in analytical experiments, primarily focusing on liquid chromatography-mass spectrometry (LC-MS) applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a stable isotope-labeled version of Pentoxifylline, where five hydrogen atoms have been replaced by deuterium atoms.[1] It is commonly used as an internal standard in bioanalytical methods, such as LC-MS/MS, for the quantification of Pentoxifylline in biological matrices like plasma.[2][3] Because its chemical and physical properties are nearly identical to Pentoxifylline, it co-elutes chromatographically and experiences similar ionization effects, allowing it to compensate for variability during sample preparation and analysis.[4]

Q2: Where are the deuterium labels located on the this compound molecule?

Commercially available this compound is typically labeled on the oxohexyl side chain at positions 4 and 6. The systematic name is 3,7-dimethyl-1-(5-oxohexyl-4,4,6,6,6-d5)-3,7-dihydro-1H-purine-2,6-dione.[1]

Q3: Is isotopic exchange a significant concern with this compound?

Isotopic exchange, the replacement of a deuterium atom with a hydrogen atom from the surrounding solvent or matrix, is a potential issue with some deuterated internal standards.[5] However, for this compound, the deuterium atoms are bonded to carbon atoms, which are not readily exchangeable under typical analytical conditions.[1] Exchange is more likely to occur with deuterium atoms attached to heteroatoms (e.g., -OH, -NH, -SH).[5] Therefore, significant isotopic exchange with this compound is highly unlikely.

Q4: What are the typical mass transitions for Pentoxifylline and this compound in MS/MS analysis?

The mass transitions for Pentoxifylline and its deuterated internal standard can vary slightly depending on the instrument and source conditions. However, common transitions are:

CompoundPrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)
Pentoxifylline279.1181.1
This compound284.1181.1 or 186.1
Pentoxifylline-d6285.3187.1

Note: Both this compound and -d6 have been reported in the literature for use as internal standards.[6]

Q5: What are the recommended purity specifications for this compound?

For use as an internal standard in quantitative bioanalysis, the following purity specifications are generally recommended:

Purity TypeRecommended Specification
Chemical Purity>98%
Isotopic Purity>98%

High chemical purity minimizes the risk of interference from other compounds, while high isotopic purity ensures a minimal contribution of the unlabeled analyte in the internal standard solution.[4]

Troubleshooting Guide

This section addresses common issues encountered during the use of this compound in LC-MS/MS assays.

Issue 1: High Background Signal at the Analyte Mass Transition in Blank Samples

Possible Cause:

  • Contamination: Carryover from previous injections or contaminated solvent.

  • Internal Standard Impurity: The this compound internal standard may contain a small amount of unlabeled Pentoxifylline.[5]

Troubleshooting Steps:

  • Inject a mobile phase blank: This will help determine if the contamination is from the LC system.

  • Analyze the internal standard solution alone: Prepare a sample with only the internal standard at the working concentration. Any signal at the Pentoxifylline mass transition is likely due to isotopic impurity.

  • Consult the Certificate of Analysis (CoA): Verify the isotopic purity of the this compound.

  • Optimize wash steps: Increase the volume and/or strength of the autosampler wash solvent.

Issue 2: Poor Peak Shape or Shifting Retention Times

Possible Cause:

  • Column Degradation: The analytical column may be degrading or contaminated.

  • Mobile Phase Issues: Incorrect mobile phase composition or pH.

  • Sample Matrix Effects: Interference from components in the biological matrix.

Troubleshooting Steps:

  • Equilibrate the column properly: Ensure the column is fully equilibrated with the mobile phase before injection.

  • Prepare fresh mobile phase: Incorrectly prepared or degraded mobile phase can affect chromatography.

  • Implement a column wash procedure: Wash the column with a strong solvent to remove potential contaminants.

  • Optimize sample preparation: A more rigorous sample clean-up, such as solid-phase extraction (SPE) instead of protein precipitation (PPT), may be necessary to reduce matrix effects.

Issue 3: Inconsistent Internal Standard Response

Possible Cause:

  • Inconsistent sample preparation: Variability in extraction recovery.

  • Ion suppression or enhancement: Matrix components co-eluting with the analyte and internal standard can affect ionization efficiency.[5]

  • Instrument instability: Fluctuations in the mass spectrometer's performance.

Troubleshooting Steps:

  • Review sample preparation procedure: Ensure consistent and accurate pipetting and extraction steps.

  • Evaluate matrix effects: A post-column infusion experiment can help identify regions of ion suppression or enhancement in the chromatogram.

  • Check instrument performance: Run a system suitability test to ensure the mass spectrometer is performing within specifications.

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation (PPT)

This is a rapid and simple method for sample clean-up.

  • To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).

  • Vortex for 30 seconds.

  • Add 300 µL of acetonitrile (or methanol) to precipitate proteins.

  • Vortex for 2 minutes.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Inject into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis of Pentoxifylline

This protocol provides a starting point for method development.

ParameterCondition
LC System
ColumnC18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient10% B to 90% B over 5 minutes
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume10 µL
MS System
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsPentoxifylline: 279.1 → 181.1; this compound: 284.1 → 181.1
Dwell Time100 ms
Collision EnergyOptimize for your instrument
Source Temperature500°C

Visualizations

cluster_structure Chemical Structures Pentoxifylline Pentoxifylline C13H18N4O3 Pentoxifylline_d5 This compound C13H13D5N4O3

Caption: Chemical structures of Pentoxifylline and this compound.

cluster_workflow Troubleshooting Workflow for Inconsistent Internal Standard Signal Start Inconsistent IS Response Check_Prep Review Sample Preparation Protocol Start->Check_Prep Check_Matrix Evaluate Matrix Effects (Post-Column Infusion) Start->Check_Matrix Check_Instrument Assess Instrument Performance Start->Check_Instrument Prep_OK Preparation Consistent? Check_Prep->Prep_OK Matrix_Present Matrix Effects Present? Check_Matrix->Matrix_Present Instrument_OK Instrument Stable? Check_Instrument->Instrument_OK Prep_OK->Check_Matrix Yes Optimize_Prep Optimize Sample Clean-up (e.g., SPE) Prep_OK->Optimize_Prep No Matrix_Present->Check_Instrument No Modify_Chromo Modify Chromatography to Separate from Interference Matrix_Present->Modify_Chromo Yes Service_Instrument Perform Instrument Maintenance/Calibration Instrument_OK->Service_Instrument No End Resolved Instrument_OK->End Yes Optimize_Prep->End Modify_Chromo->End Service_Instrument->End

Caption: Logical workflow for troubleshooting inconsistent internal standard signals.

References

Technical Support Center: Minimizing Carryover of Pentoxifylline-d5 in HPLC Systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize carryover of Pentoxifylline-d5 in High-Performance Liquid Chromatography (HPLC) systems.

Troubleshooting Guide: Isolating and Eliminating this compound Carryover

Carryover in HPLC, the appearance of an analyte from a previous injection in a subsequent blank or sample, can significantly compromise data accuracy and reproducibility.[1][2] This guide provides a systematic approach to identifying and resolving carryover issues specific to this compound analysis.

Initial Assessment: Is it Carryover?

The first step is to confirm that the observed peak in a blank injection is indeed carryover and not contamination of the blank itself or a ghost peak from another source.[3]

  • Classic Carryover: The peak area of this compound decreases with consecutive blank injections. This suggests residual analyte is being washed out of the system over time.[3]

  • Constant Contamination: The peak area remains relatively constant across multiple blank injections. This points towards a contaminated blank solvent, mobile phase, or vial.[3]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting this compound carryover.

Carryover_Troubleshooting start Suspected This compound Carryover confirm_carryover Inject Multiple Blanks Is peak area decreasing? start->confirm_carryover blank_contamination Investigate Blank Integrity: - Prepare fresh blank - Use different solvent source - Check vial/cap cleanliness confirm_carryover->blank_contamination No troubleshoot_system Systematic System Check confirm_carryover->troubleshoot_system Yes autosampler Autosampler Issues troubleshoot_system->autosampler column Column-Related Issues troubleshoot_system->column other Other System Components troubleshoot_system->other needle_wash Optimize Needle Wash autosampler->needle_wash injection_port Clean/Replace Injection Port Components autosampler->injection_port column_flush Implement Column Flushing Protocol column->column_flush guard_column Check/Replace Guard Column column->guard_column tubing_fittings Inspect Tubing and Fittings other->tubing_fittings detector Check Detector Cell other->detector Carryover_Sources cluster_Autosampler Autosampler cluster_Column Column Assembly cluster_System System Flow Path Needle Needle (Internal/External) InjectionValve Injection Valve (Rotor Seal, Stator) Needle->InjectionValve Contributes to SampleLoop Sample Loop InjectionValve->SampleLoop Contributes to GuardColumn Guard Column SampleLoop->GuardColumn Contributes to AnalyticalColumn Analytical Column GuardColumn->AnalyticalColumn Contributes to Tubing Tubing & Fittings AnalyticalColumn->Tubing Contributes to DetectorCell Detector Flow Cell Tubing->DetectorCell Contributes to

References

Validation & Comparative

A Practical Guide to Inter-Laboratory Cross-Validation of Bioanalytical Methods for Pentoxifylline-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the cross-validation of bioanalytical methods for Pentoxifylline using its deuterated internal standard, Pentoxifylline-d5. Ensuring methodological consistency and data comparability across different laboratories is paramount in multi-site clinical trials and collaborative research. This document outlines the key performance parameters to be compared, presents typical experimental data for reference, and provides detailed protocols to facilitate the successful transfer and validation of these analytical methods.

The use of a stable isotope-labeled internal standard like this compound is considered the "gold standard" in quantitative mass spectrometry-based bioanalysis.[1] This is because its physicochemical properties are nearly identical to the analyte, differing only in mass, which allows for accurate correction of variability during sample preparation and analysis.[1]

Comparative Performance of a Validated LC-MS/MS Method

Cross-validation aims to demonstrate that a bioanalytical method, when transferred to a different laboratory, can produce comparable results. Below are tables summarizing typical performance data from a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Pentoxifylline in human plasma using this compound as an internal standard. These tables can serve as a benchmark for what would be expected from both the originating and receiving laboratories during a cross-validation exercise.

Table 1: Calibration Curve and Linearity

ParameterTypical Performance
Linearity Range2 - 1000 ng/mL
Regression ModelLinear, weighted 1/x²
Correlation Coefficient (r²)> 0.99

Table 2: Intra- and Inter-Assay Precision and Accuracy

Quality Control SampleConcentration (ng/mL)Intra-Assay Precision (%CV)Inter-Assay Precision (%CV)Intra-Assay Accuracy (%)Inter-Assay Accuracy (%)
Lower Limit of Quantitation (LLOQ)2< 10%< 10%90 - 110%90 - 110%
Low QC (LQC)6< 8%< 8%92 - 108%92 - 108%
Medium QC (MQC)100< 7%< 7%93 - 107%93 - 107%
High QC (HQC)800< 6%< 6%94 - 106%94 - 106%

Table 3: Recovery and Matrix Effect

AnalyteMean Extraction Recovery (%)Mean Matrix Effect (%)
Pentoxifylline> 85%95 - 105%
This compound (IS)> 85%95 - 105%

Experimental Protocols

A detailed and standardized experimental protocol is the cornerstone of successful method transfer and cross-validation.

I. Bioanalytical Method for Pentoxifylline in Human Plasma by LC-MS/MS

This protocol describes a common method for the extraction and quantification of Pentoxifylline.

1. Materials and Reagents:

  • Pentoxifylline and this compound reference standards

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid and ammonium acetate

  • Human plasma (with anticoagulant)

  • Solid Phase Extraction (SPE) cartridges

2. Sample Preparation (Solid Phase Extraction):

  • To 100 µL of human plasma, add 25 µL of this compound internal standard working solution (e.g., at 500 ng/mL).

  • Vortex mix for 10 seconds.

  • Add 200 µL of 0.1% formic acid in water and vortex.

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Conditions:

  • LC System: UPLC or HPLC system

  • Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

  • MRM Transitions:

    • Pentoxifylline: m/z 279.3 → 181.1[2]

    • This compound: m/z 284.3 → 186.1 (example transition, may vary based on labeling)

II. Cross-Validation Protocol

The goal of this protocol is to compare the results from two different laboratories (Lab A - originating, Lab B - receiving).

1. Preparation of Samples:

  • Lab A prepares a set of calibration standards and at least three levels of quality control (QC) samples (low, medium, high) in a single batch of control human plasma.

  • A sufficient number of aliquots of these standards and QCs are prepared for analysis at both laboratories.

  • Additionally, incurred (real) samples from a previous study, if available, should be included.

2. Analysis of Samples:

  • Both laboratories analyze the same set of calibration standards, QCs, and incurred samples using the established LC-MS/MS method.

  • Each laboratory generates its own calibration curve to quantify the QC and incurred samples.

3. Acceptance Criteria:

  • QC Samples: The mean concentration of the QCs from Lab B should be within ±15% of the nominal concentration. At least two-thirds of the QCs should be within these limits.

  • Incurred Samples: For at least two-thirds of the incurred samples, the percentage difference in concentration between the two laboratories should be within ±20% of their mean.

Visualizing Key Processes and Pathways

To better understand the workflows and mechanisms discussed, the following diagrams are provided.

CrossValidationWorkflow cluster_LabA Originating Laboratory (Lab A) cluster_LabB Receiving Laboratory (Lab B) cluster_Compare Data Comparison A_Prep Prepare Standards, QCs, and Incurred Samples A_Analyze Analyze Samples (Generate Reference Data) A_Prep->A_Analyze B_Analyze Analyze the Same Set of Samples A_Prep->B_Analyze Ship Samples Compare_Data Compare Results of QCs and Incurred Samples A_Analyze->Compare_Data B_Analyze->Compare_Data Acceptance Meet Acceptance Criteria (e.g., within ±20%) Compare_Data->Acceptance Method_Validated Method Successfully Cross-Validated Acceptance->Method_Validated Yes Troubleshoot Investigate Discrepancies & Re-analyze Acceptance->Troubleshoot No

Cross-validation workflow between two laboratories.

SampleAnalysisWorkflow Start Plasma Sample (100 µL) Spike Spike with this compound (IS) Start->Spike Precipitate Protein Precipitation / Dilution Spike->Precipitate SPE Solid Phase Extraction (SPE) Precipitate->SPE Wash Wash Step SPE->Wash Elute Elution of Analytes Wash->Elute Dry Evaporate to Dryness Elute->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Inject Inject into LC-MS/MS System Reconstitute->Inject Quantify Quantification using Calibration Curve Inject->Quantify

Bioanalytical sample preparation and analysis workflow.

PentoxifyllinePathway cluster_effects Cellular and Physiological Effects cluster_outcomes Therapeutic Outcomes PTX Pentoxifylline PDE Inhibits Phosphodiesterase (PDE) PTX->PDE RBC ↑ RBC Deformability PTX->RBC Platelet ↓ Platelet Aggregation PTX->Platelet Cytokine ↓ Pro-inflammatory Cytokines (e.g., TNF-α) PTX->Cytokine cAMP ↑ Intracellular cAMP PDE->cAMP BloodFlow ↑ Blood Flow cAMP->BloodFlow Viscosity ↓ Blood Viscosity RBC->Viscosity Platelet->Viscosity Inflammation ↓ Inflammation Cytokine->Inflammation Viscosity->BloodFlow

Simplified signaling pathway for Pentoxifylline.

References

Determining Linearity and Range for Pentoxifylline Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Pentoxifylline, establishing the linearity and range of the analytical method is a critical step in method validation. This guide provides a comparative overview of different bioanalytical methods for Pentoxifylline, with a focus on the use of its deuterated internal standard, Pentoxifylline-d5, to ensure accuracy and precision. The data presented is compiled from various validated methods, primarily Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a widely accepted technique for this purpose.

Comparison of Analytical Methods for Pentoxifylline Quantification

The following table summarizes the linearity and range of various published methods for the determination of Pentoxifylline in biological matrices. These examples demonstrate the performance of different analytical techniques.

Analytical MethodMatrixLinear Range (ng/mL)Correlation Coefficient (r²)Lower Limit of Quantification (LLOQ) (ng/mL)Internal Standard
UPLC-MS/MS [1][2][3]Beagle Plasma2–1000> 0.992This compound[2]
LC-MS/MS [4][5][6]Rat Plasma5–8000≥ 0.995Pentoxifylline-d6[5][6]
LC-MS/MS [7]Human Plasma2–1000Not Specified2Tamsulosin
HPLC [8]Human Plasma25–10000.999725Not Specified
HPLC-UV [9]Human Plasma15–4000.999415Chloramphenicol
RP-HPLC [10]Human Plasma25–1000Not SpecifiedNot SpecifiedNot Specified
UV Spectrophotometry [11]Bulk Drug/Formulation5-30 µg/mL0.99970.9254 µg/mLNot Applicable

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing results. Below are representative protocols for sample preparation and analysis based on the reviewed literature.

Sample Preparation: Protein Precipitation (PP)

This is a rapid and straightforward method for sample clean-up.

  • Procedure:

    • To 100 µL of plasma sample, add 200 µL of methanol containing the internal standard (e.g., this compound).

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifuge the sample at 13,000 rpm for 10 minutes.

    • Collect the supernatant and inject a portion into the LC-MS/MS system.[4][5][6]

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE offers a cleaner extract compared to protein precipitation.

  • Procedure:

    • To 1 mL of plasma sample, add the internal standard and an appropriate extraction solvent (e.g., ethyl acetate or dichloromethane).[7][8]

    • Vortex the mixture for an extended period (e.g., 15 minutes).

    • Centrifuge to separate the organic and aqueous layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase and inject it into the analytical system.[8]

Sample Preparation: Solid-Phase Extraction (SPE)

SPE provides a high degree of sample clean-up and is amenable to automation.

  • Procedure:

    • Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.

    • Load the plasma sample (pre-treated as necessary) onto the cartridge.

    • Wash the cartridge with a weak solvent to remove interferences.

    • Elute the analyte and internal standard with a strong solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate and reconstitute it in the mobile phase for injection.[9]

Chromatographic and Mass Spectrometric Conditions (Representative UPLC-MS/MS Method)
  • Chromatographic Column: A reverse-phase C18 or Phenyl-Hexyl column is commonly used.[2][3][4][5][6]

  • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous component (e.g., 0.1% formic acid or ammonium formate in water) and an organic solvent (e.g., methanol or acetonitrile).[2][3][4][5][6]

  • Flow Rate: Typically in the range of 0.2-0.6 mL/min.[4][5][6]

  • Mass Spectrometry: Detection is performed using a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[5][6]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The transitions monitored would be specific for Pentoxifylline and this compound. For Pentoxifylline, a common transition is m/z 279.3 > 181.1.[5][6]

Visualization of Experimental Workflow

The following diagram illustrates the typical workflow for determining the linearity and range of a this compound assay.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Evaluation A Prepare Calibration Standards & QC Samples B Spike Blank Matrix A->B E Inject Samples into LC-MS/MS C Add this compound (Internal Standard) B->C D Sample Extraction (PP, LLE, or SPE) C->D D->E F Acquire Data (MRM Mode) E->F G Integrate Peak Areas F->G H Calculate Peak Area Ratios (Analyte/IS) G->H I Construct Calibration Curve H->I J Linear Regression Analysis I->J K Determine r², Linearity, and Range J->K

Workflow for Linearity and Range Determination

This guide provides a foundational understanding of the critical parameters and methodologies involved in establishing the linearity and range for Pentoxifylline assays utilizing a deuterated internal standard. For the development and validation of any specific assay, it is imperative to adhere to the guidelines set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA).

References

The Gold Standard in Bioanalysis: Pentoxifylline-d5 for Enhanced Accuracy and Precision

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Pentoxifylline, the choice of an appropriate internal standard is paramount to ensure accurate and reliable results. This guide provides an objective comparison of the performance of Pentoxifylline-d5, a deuterated internal standard, against other alternatives, supported by experimental data from published analytical methods.

The ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, thereby compensating for any variations that may occur. Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the "gold standard" due to their close physicochemical properties to the analyte. This guide will delve into the performance of this compound and compare it with non-deuterated internal standards used in similar assays.

Superior Performance of this compound in Quantitative Analysis

The use of a deuterated internal standard like this compound significantly improves the accuracy and precision of quantitative measurements by liquid chromatography-tandem mass spectrometry (LC-MS/MS). By co-eluting with the native analyte and exhibiting nearly identical ionization and fragmentation patterns, it effectively corrects for matrix effects and variations in sample processing and instrument response.

Below is a summary of performance data from studies utilizing this compound and a non-deuterated internal standard for the quantification of Pentoxifylline in biological matrices.

Table 1: Performance Comparison of Internal Standards for Pentoxifylline Quantitative Analysis

ParameterMethod with this compoundMethod with Phenacetin (Non-deuterated IS)
Analyte PentoxifyllinePentoxifylline
Internal Standard This compoundPhenacetin
Matrix Human PlasmaBeagle Plasma
Linearity (r²) > 0.99> 0.99
Linear Range 3 - 1200 ng/mL2 - 1000 ng/mL
Intra-batch Precision (%CV) < 6.27%0.68 - 4.24%
Inter-batch Precision (%CV) < 6.27%2.50 - 6.27%
Accuracy (% Recovery) Within acceptance limits88.65 - 97.18%
Lower Limit of Quantification (LLOQ) 3 ng/mL2 ng/mL

Data compiled from validated bioanalytical methods. It is important to note that direct comparison is challenging due to variations in experimental conditions between studies.

The data clearly indicates that methods employing this compound as an internal standard achieve excellent precision and accuracy, well within the stringent requirements of regulatory guidelines. While the method using phenacetin also demonstrates acceptable performance, the use of a stable isotope-labeled internal standard is the preferred approach to minimize analytical variability.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. Below are summaries of the experimental protocols from the cited studies.

Method 1: Quantitative Analysis of Pentoxifylline using this compound Internal Standard

  • Sample Preparation: Solid-phase extraction (SPE) of 100 µL of human plasma.

  • Chromatography: Liquid chromatography performed on an Ace phenyl column with a mobile phase consisting of 5 mM ammonium acetate buffer and acetonitrile (60:40, v/v) at a flow rate of 1 mL/min.

  • Mass Spectrometry: Detection using a tandem mass spectrometer in positive ion multiple reaction monitoring (MRM) mode.

Method 2: Quantitative Analysis of Pentoxifylline using Phenacetin Internal Standard

  • Sample Preparation: Protein precipitation of beagle plasma with methanol.[1]

  • Chromatography: UPLC separation on a Kinetex Phenyl-Hexyl column with a gradient elution using a mobile phase of 0.2% formic acid and 5mM ammonium formate in water (A) and methanol (B).[1]

  • Mass Spectrometry: Quantification was performed using a tandem mass spectrometer in positive ionization mode with MRM.[1]

Visualizing the Analytical Workflow and Signaling Pathway

Diagram 1: Quantitative Analysis Workflow

cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound plasma->add_is extraction Solid-Phase Extraction / Protein Precipitation add_is->extraction lc LC Separation extraction->lc ms MS/MS Detection lc->ms quant Quantification (Analyte/IS Ratio) ms->quant

Caption: General workflow for the quantitative analysis of Pentoxifylline using this compound.

Diagram 2: Simplified Signaling Pathway of Pentoxifylline

cluster_invisible pathway pathway PTX Pentoxifylline PDE Phosphodiesterase (PDE) PTX->PDE Inhibits cAMP ↑ Intracellular cAMP PKA ↑ PKA Activation cAMP->PKA TNF ↓ TNF-α Synthesis PKA->TNF Leukotriene ↓ Leukotriene Synthesis PKA->Leukotriene Inflammation ↓ Inflammation TNF->Inflammation Leukotriene->Inflammation

Caption: Simplified signaling pathway of Pentoxifylline's anti-inflammatory effects.[2]

Conclusion

References

Pentoxifylline vs Pentoxifylline-d5 pharmacokinetic profile comparison

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacokinetic profiles of pentoxifylline and its deuterated analog, pentoxifylline-d5. While extensive data is available for pentoxifylline, specific pharmacokinetic studies on this compound are not publicly available. This comparison, therefore, summarizes the established pharmacokinetics of pentoxifylline and discusses the theoretical implications of deuteration on its metabolic fate.

Executive Summary

Pentoxifylline is a methylxanthine derivative with hemorheological properties, primarily used to treat intermittent claudication. It undergoes rapid and extensive first-pass metabolism, resulting in a short half-life and low bioavailability. The primary metabolic pathways involve oxidation and reduction to form active metabolites.

This compound is a deuterated version of pentoxifylline, meaning one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. This substitution is known to potentially alter the pharmacokinetic profile of drugs, primarily by slowing down metabolic processes due to the kinetic isotope effect. However, to date, no published studies have specifically detailed the in vivo pharmacokinetic profile of this compound or directly compared it to pentoxifylline. Its primary current application is as an internal standard in bioanalytical methods for the quantification of pentoxifylline.

Pharmacokinetics of Pentoxifylline

Pentoxifylline is well-absorbed after oral administration but has a low bioavailability of 20-30% due to significant first-pass metabolism in the liver.[1] It is rapidly absorbed, with peak plasma concentrations (Tmax) occurring between 0.29 and 0.41 hours for immediate-release formulations.[2] For extended-release tablets, Tmax is prolonged to 2 to 4 hours.[1][3]

The apparent plasma half-life of pentoxifylline is short, ranging from 0.39 to 0.84 hours.[2] Its major metabolites have longer half-lives of 0.96 to 1.61 hours.[2]

Table 1: Pharmacokinetic Parameters of Pentoxifylline in Healthy Adults (Single Oral Dose)

ParameterImmediate-Release Solution (100-400 mg)[1][2]Extended-Release Tablet (400 mg)[1][3]
Tmax (h) 0.29 - 0.412.0 - 4.0
Cmax (ng/mL) 272 - 160755 - 300
Half-life (t½) (h) 0.39 - 0.84~3.4 (apparent)
Bioavailability (%) 20 - 30~19.4 (multiple dose)

Metabolism of Pentoxifylline

Pentoxifylline is extensively metabolized in the liver and red blood cells.[4] The two primary metabolic pathways are:

  • Reduction: The oxohexyl side chain is reduced to form the active metabolite 1-(5-hydroxyhexyl)-3,7-dimethylxanthine (Metabolite I or M1), also known as lisofylline.[3]

  • Oxidation: The oxohexyl side chain is oxidized to a carboxylic acid, forming the active metabolite 1-(3-carboxypropyl)-3,7-dimethylxanthine (Metabolite V or M5).[3]

These metabolites, particularly M1 and M5, are present in plasma at concentrations five to eight times higher than the parent drug and contribute to the overall pharmacological effect.[3]

This compound: Theoretical Pharmacokinetic Profile

While experimental data is lacking, the principles of deuterium substitution in drug design suggest potential alterations to the pharmacokinetics of pentoxifylline. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can slow the rate of metabolic reactions that involve the cleavage of this bond (the kinetic isotope effect).

Given that the metabolism of pentoxifylline involves oxidation and reduction of the oxohexyl side chain, deuteration at specific positions on this chain could potentially:

  • Decrease the rate of metabolism: This would lead to a slower clearance of the drug.

  • Increase the half-life (t½): A slower metabolism would result in the drug remaining in the body for a longer period.

  • Increase bioavailability: Reduced first-pass metabolism could lead to a higher proportion of the administered dose reaching systemic circulation.

  • Alter metabolite ratios: The formation of certain metabolites might be favored over others, depending on the site of deuteration.

It is important to emphasize that these are theoretical effects, and without direct experimental evidence, the actual pharmacokinetic profile of this compound in vivo remains unknown.

Experimental Protocols

As no direct comparative studies are available, this section outlines a typical experimental protocol for determining the pharmacokinetics of pentoxifylline, which would be applicable to a future comparative study with this compound.

Study Design: A randomized, single-dose, two-period, crossover study in healthy adult volunteers.

Methodology:

  • Drug Administration: Subjects receive a single oral dose of pentoxifylline (e.g., 400 mg extended-release tablet) and, after a washout period, a single oral dose of this compound.

  • Blood Sampling: Blood samples are collected at pre-determined time points (e.g., pre-dose, and 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

  • Bioanalytical Method: Plasma concentrations of pentoxifylline, its major metabolites, and this compound would be determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This compound would typically be used as the internal standard for the quantification of pentoxifylline, and a different internal standard would be required for the quantification of this compound itself.

  • Pharmacokinetic Analysis: The plasma concentration-time data would be used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and t½ for both compounds.

Visualizations

Pentoxifylline Metabolism Pathway

Pentoxifylline_Metabolism Pentoxifylline Pentoxifylline Metabolite_I Metabolite I (M1) (1-(5-hydroxyhexyl)-3,7-dimethylxanthine) Pentoxifylline->Metabolite_I Reduction Metabolite_V Metabolite V (M5) (1-(3-carboxypropyl)-3,7-dimethylxanthine) Pentoxifylline->Metabolite_V Oxidation Other_Metabolites Other Metabolites Pentoxifylline->Other_Metabolites

Caption: Major metabolic pathways of pentoxifylline.

Hypothetical Experimental Workflow for PK Comparison

PK_Workflow cluster_study_design Study Design cluster_analysis Analysis Healthy Volunteers Healthy Volunteers Dosing (Crossover) Dosing (Crossover) Healthy Volunteers->Dosing (Crossover) Randomized Pentoxifylline Pentoxifylline Dosing (Crossover)->Pentoxifylline This compound This compound Dosing (Crossover)->this compound Blood Sampling Blood Sampling Dosing (Crossover)->Blood Sampling Plasma Separation Plasma Separation Blood Sampling->Plasma Separation LC-MS/MS Analysis LC-MS/MS Analysis Plasma Separation->LC-MS/MS Analysis Pharmacokinetic Modeling Pharmacokinetic Modeling LC-MS/MS Analysis->Pharmacokinetic Modeling Comparative PK Profile Comparative PK Profile Pharmacokinetic Modeling->Comparative PK Profile

Caption: A potential workflow for a comparative pharmacokinetic study.

Conclusion

While pentoxifylline's pharmacokinetic profile is well-characterized, featuring rapid absorption and extensive first-pass metabolism, there is a significant lack of publicly available data on the pharmacokinetics of this compound. Based on the principles of the kinetic isotope effect, it is hypothesized that deuteration could lead to a slower metabolism, longer half-life, and increased bioavailability for pentoxifylline. However, without direct comparative studies, these remain theoretical advantages. Further research, including in vivo pharmacokinetic studies in animal models and humans, is necessary to elucidate the precise pharmacokinetic profile of this compound and to determine if it offers any therapeutic benefits over the non-deuterated parent compound.

References

Navigating Inter-Subject Variability in Pentoxifylline Metabolism: A Comparative Guide Utilizing Pentoxifylline-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The inherent variability in how individuals metabolize drugs presents a significant challenge in drug development and clinical practice. Pentoxifylline, a xanthine derivative used to treat peripheral vascular disease, exhibits considerable inter-subject variability in its metabolism, impacting its efficacy and safety profile. This guide provides a comprehensive comparison of analytical methodologies for quantifying pentoxifylline and its metabolites, with a focus on the use of the stable isotope-labeled internal standard, Pentoxifylline-d5, to mitigate analytical variability and obtain more reliable pharmacokinetic data.

The Challenge of Inter-Subject Variability

Pentoxifylline undergoes extensive first-pass metabolism, primarily to its active metabolites, lisofylline (Metabolite I or M1), Metabolite IV (M4), and Metabolite V (M5)[1]. The activity of the enzymes responsible for this metabolism can vary significantly between individuals due to genetic polymorphisms, disease states, and co-administered medications. This variability can lead to substantial differences in drug exposure and, consequently, clinical outcomes.

The Gold Standard: Deuterated Internal Standards

To accurately assess the pharmacokinetics of pentoxifylline and its metabolites, a robust and reliable bioanalytical method is essential. The use of a stable isotope-labeled internal standard, such as this compound, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for bioanalysis. A deuterated internal standard is chemically identical to the analyte but has a higher mass, allowing it to be distinguished by the mass spectrometer. This near-identical physicochemical behavior ensures that it experiences the same variations as the analyte during sample preparation, chromatography, and ionization, thereby providing a more accurate and precise measurement of the analyte's concentration[1].

Comparative Pharmacokinetic Data of Pentoxifylline

The following tables summarize pharmacokinetic data from various studies, illustrating the significant inter-subject variability observed in different populations. While not all studies explicitly used a deuterated internal standard, the data highlights the need for highly precise analytical methods to confidently attribute the observed variability to physiological and pathological factors rather than analytical error.

Table 1: Pharmacokinetic Parameters of Pentoxifylline in Healthy Volunteers and Specific Populations

PopulationDoseCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Inter-Subject Variability (%CV)Reference
Healthy Volunteers (Fasting)400 mg ER144.4 ± SD3.29 ± SD845.4 ± SDNot Reported[2]
Healthy Volunteers (Fed)400 mg ER157.8 ± SD5.4 ± SD826.5 ± SDNot Reported[2]
Beagle Dogs (Fasted)400 mg SR2402.33 ± SD1.54 ± SD4684.08 ± SDCmax: 21.4%, AUC: 22.8%[3]
Beagle Dogs (Fed)400 mg SR3119.67 ± SD1.83 ± SD8027.75 ± SDCmax: 16.5%, AUC: 17.5%[3]

ER = Extended-Release, SR = Sustained-Release, Cmax = Maximum Plasma Concentration, Tmax = Time to Maximum Plasma Concentration, AUC = Area Under the Curve, SD = Standard Deviation, %CV = Coefficient of Variation.

Table 2: Method Validation Parameters for Pentoxifylline Analysis using a Deuterated Internal Standard (Pentoxifylline-d6)

AnalyteLLOQ (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)Reference
Pentoxifylline52.5 - 5.83.1 - 6.292.7 - 98.4[4]
Metabolite I (Lisofylline)101.9 - 4.52.8 - 5.194.5 - 101.2[4]
Metabolite V202.1 - 6.33.5 - 7.191.8 - 99.5[4]

LLOQ = Lower Limit of Quantification, %CV = Coefficient of Variation. The low %CV values in this validated method using a deuterated internal standard demonstrate the high precision achievable, which is crucial for discerning true biological variability from analytical noise.

Experimental Protocol: LC-MS/MS Analysis of Pentoxifylline and its Metabolites using Pentoxifylline-d6 as an Internal Standard

This protocol is adapted from a validated method for the simultaneous quantification of pentoxifylline and its metabolites in rat plasma[4][5].

1. Sample Preparation (Protein Precipitation)

  • To 30 µL of rat plasma, add 90 µL of methanol containing the internal standard (Pentoxifylline-d6).

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.

2. Liquid Chromatography Conditions

  • Column: Imtakt Cadenza® CD-C18 (100 × 3 mm, 3 µm)

  • Mobile Phase: 0.1% formic acid in water and methanol (20:80, v/v)

  • Flow Rate: 0.2 mL/min

  • Injection Volume: 5 µL

  • Total Run Time: 5 minutes

3. Mass Spectrometry Conditions

  • Instrument: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Table 3: MRM Transitions for Pentoxifylline and its Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Pentoxifylline279.3181.1
Metabolite I (Lisofylline)281.1263.1 > 160.9
Metabolite V267.1249.0 > 220.9
Pentoxifylline-d6 (IS)285.3187.1

Visualizing Metabolic Pathways and Experimental Workflows

Pentoxifylline Metabolic Pathway

Pentoxifylline_Metabolism PTX Pentoxifylline M1 Metabolite I (Lisofylline) (Active) PTX->M1 Reduction M4 Metabolite IV (Active) PTX->M4 Oxidation M5 Metabolite V (Active) PTX->M5 Oxidation Other Other Metabolites PTX->Other Oxidation M1->PTX Oxidation

Caption: Major metabolic pathways of pentoxifylline.

LC-MS/MS Experimental Workflow

LCMS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Plasma Plasma Sample Spike Spike with This compound (IS) Plasma->Spike Precipitate Protein Precipitation (Methanol) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Quantify Quantification (Analyte/IS Ratio) Detect->Quantify PK Pharmacokinetic Analysis Quantify->PK

Caption: Experimental workflow for pentoxifylline analysis.

Conclusion

The significant inter-subject variability in pentoxifylline metabolism necessitates the use of highly precise and accurate bioanalytical methods to generate reliable pharmacokinetic data. The employment of a deuterated internal standard, such as this compound, with LC-MS/MS is the recommended approach to minimize analytical error and accurately characterize the metabolic profile of pentoxifylline in diverse study populations. This allows researchers and clinicians to better understand the factors influencing drug exposure and to develop more personalized dosing strategies, ultimately improving therapeutic outcomes.

References

A Comparative Bioanalysis of Pentoxifylline Across Species Using Pentoxifylline-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the bioanalysis of pentoxifylline in various species, leveraging the precision of pentoxifylline-d5 as an internal standard. The following sections detail experimental protocols, comparative pharmacokinetic data, and the metabolic pathway of pentoxifylline, offering valuable insights for preclinical and clinical research.

Comparative Pharmacokinetics of Pentoxifylline

The pharmacokinetic profile of pentoxifylline exhibits notable variation across different species. The data presented below, collated from multiple studies, highlights these differences in key parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC). These variations are crucial considerations for dose selection and extrapolation of findings in drug development.

SpeciesDosageRoute of AdministrationCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Reference
Human 400 mgOral55-3002-4Not consistently reported[1]
Rat 300 mg/kgOral13,0170.517,093[2]
Beagle Dog 400 mg (fasted)Oral2402.331.544684.08[3]
Beagle Dog 400 mg (fed)Oral3119.671.838027.75[3]
Rabbit 20 mg/kgIntravenous16,7270.085420
Sheep 10 mg/kgIntravenousNot reportedNot reported15,670
Mouse 10 mg/gIntraperitoneal~10,000Not reportedNot reported[4]
Mouse 100 mg/kgIntraperitoneal~100,000Not reportedNot reported[4]

Note: The data presented is derived from various studies with different experimental designs. Direct comparison should be made with caution.

Experimental Protocols

Accurate bioanalysis is fundamental to understanding the pharmacokinetics of pentoxifylline. The use of a stable isotope-labeled internal standard like this compound is best practice for LC-MS/MS-based quantification, as it effectively corrects for variability during sample preparation and analysis.[5] While not all cited studies explicitly used this compound, the described methodologies are readily adaptable for its inclusion. One study successfully utilized Pentoxifylline-d6, a similarly suitable internal standard.[2]

Sample Preparation: Protein Precipitation

A commonly employed method for plasma sample preparation is protein precipitation due to its simplicity and high-throughput nature.

  • To a 100 µL aliquot of plasma, add 200 µL of ice-cold acetonitrile containing the internal standard (e.g., this compound).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for injection into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters

The following are typical LC-MS/MS parameters for the analysis of pentoxifylline. Optimization is recommended for specific instrumentation.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.

  • Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is effective.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode.

  • MRM Transitions:

    • Pentoxifylline: m/z 279.2 → 181.1

    • This compound: m/z 284.2 → 186.1

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the bioanalysis of pentoxifylline in plasma samples.

Start Plasma Sample Collection ProteinPrecipitation Protein Precipitation (Acetonitrile + this compound) Start->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantTransfer Supernatant Transfer Centrifugation->SupernatantTransfer Evaporation Evaporation to Dryness SupernatantTransfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS DataAnalysis Data Analysis and Quantification LCMS->DataAnalysis

Caption: Bioanalytical workflow for pentoxifylline.

Metabolic Pathway of Pentoxifylline

Pentoxifylline undergoes extensive metabolism in the body. The primary metabolic pathways involve reduction and oxidation, leading to the formation of several active metabolites. Metabolite I (lisofylline) and Metabolite V (1-(3-carboxypropyl)-3,7-dimethylxanthine) are the most significant in terms of plasma concentration.

Pentoxifylline Pentoxifylline Metabolite_I Metabolite I (Lisofylline) Pentoxifylline->Metabolite_I Reduction Metabolite_V Metabolite V Pentoxifylline->Metabolite_V Oxidation Other_Metabolites Other Metabolites Metabolite_I->Other_Metabolites Metabolite_V->Other_Metabolites

Caption: Metabolic pathway of pentoxifylline.

References

Deuteration of Pentoxifylline: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of deuterated pentoxifylline and its non-deuterated counterpart, focusing on the impact of deuterium substitution on the drug's biological activity. The information presented is based on available patent literature and established knowledge of pentoxifylline's pharmacology. Deuteration, the selective replacement of hydrogen atoms with their heavier isotope, deuterium, is a strategy employed in drug development to favorably alter a molecule's pharmacokinetic profile, potentially leading to improved efficacy and safety.

Pentoxifylline, a xanthine derivative, is a hemorheologic agent used to treat intermittent claudication and other conditions related to poor blood flow.[1][2] Its therapeutic effects are attributed to its ability to increase red blood cell deformability, decrease blood viscosity, and inhibit platelet aggregation.[3] It also exhibits anti-inflammatory properties, notably through the inhibition of tumor necrosis factor-alpha (TNF-α).[4][5] However, pentoxifylline is rapidly and extensively metabolized, leading to a short plasma half-life, which necessitates frequent dosing or the use of extended-release formulations.[3][6][7]

Deuterating pentoxifylline aims to slow down its metabolism, thereby increasing its systemic exposure and potentially enhancing its therapeutic effects or allowing for a modified dosing regimen.

Comparative Pharmacokinetic Data

Data from patent literature involving oral administration of a combination of pentoxifylline and a deuterated analog to dogs demonstrates a significant alteration in the metabolic profile. The substitution of deuterium atoms at metabolically active positions can slow down the enzymatic processes responsible for breaking down the drug.

CompoundPeak Serum Level (relative)Time to Peak (approximate)Metabolite M1 (1-[5-hydroxyhexyl]-3,7-dimethylxanthine) Level (relative)
Pentoxifylline LowerShorterHigher
Deuterated Pentoxifylline HigherLongerLower

Table 1: A summary of in-vivo pharmacokinetic comparison between pentoxifylline and a deuterated analog in a dog model, based on graphical data from patent EP 3199203 B1. "Relative" levels are estimations from the graphical representations.[8]

Experimental Protocols

The following is a description of the likely experimental protocol based on the data presented in the patent literature.

In Vivo Pharmacokinetic Study in a Canine Model

  • Objective: To compare the pharmacokinetic profiles of pentoxifylline and a deuterated analog after oral administration.

  • Subjects: Beagle dogs.

  • Administration: Oral co-administration of pentoxifylline and its deuterated analog.

  • Sampling: Blood samples were collected at various time points post-administration.

  • Analysis: Serum concentrations of the parent drugs (pentoxifylline and deuterated pentoxifylline) and their major metabolites were quantified using a validated analytical method, likely liquid chromatography-mass spectrometry (LC-MS).

  • Pharmacokinetic Parameters: Key parameters such as peak plasma concentration (Cmax), time to reach peak concentration (Tmax), and the area under the concentration-time curve (AUC) were determined for each compound and its metabolites.

Signaling Pathways and Experimental Workflow

Pentoxifylline's Mechanism of Action

Pentoxifylline exerts its effects through multiple pathways. A key mechanism is the non-selective inhibition of phosphodiesterase (PDE), which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). This increase in cAMP has several downstream effects, including vasodilation and inhibition of inflammatory responses. Pentoxifylline also reduces the production of pro-inflammatory cytokines like TNF-α.

Pentoxifylline_Mechanism PTX Pentoxifylline PDE Phosphodiesterase (PDE) PTX->PDE Inhibits TNF_alpha TNF-α Synthesis PTX->TNF_alpha Inhibits RBC_Deformability Increased RBC Deformability PTX->RBC_Deformability Platelet_Aggregation Decreased Platelet Aggregation PTX->Platelet_Aggregation cAMP cAMP PDE->cAMP Degrades ATP ATP AC Adenylate Cyclase ATP->AC AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Vasodilation Vasodilation PKA->Vasodilation Inflammation Inflammation PKA->Inflammation Reduces

Caption: Signaling pathway of Pentoxifylline.

Experimental Workflow for Comparative Pharmacokinetic Study

The following diagram illustrates a typical workflow for an in vivo study comparing the pharmacokinetics of a drug and its deuterated analog.

PK_Workflow cluster_preclinical Preclinical In Vivo Study cluster_analytical Analytical Phase cluster_data_analysis Data Analysis Animal_Model Canine Subjects Dosing Oral Co-administration (Pentoxifylline + Deuterated Pentoxifylline) Animal_Model->Dosing Blood_Sampling Serial Blood Sampling (Multiple Time Points) Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Analysis LC-MS/MS Analysis Plasma_Separation->Sample_Analysis Quantification Quantification of Parent Drug and Metabolites Sample_Analysis->Quantification PK_Modeling Pharmacokinetic Modeling Quantification->PK_Modeling Comparison Comparison of PK Parameters (Cmax, Tmax, AUC) PK_Modeling->Comparison

Caption: Experimental workflow for a comparative pharmacokinetic study.

Conclusion

The available data, primarily from patent literature, strongly suggests that deuteration of pentoxifylline can significantly alter its pharmacokinetic profile. By slowing the rate of metabolism, deuteration leads to higher and more sustained plasma concentrations of the parent drug and a corresponding decrease in the formation of certain metabolites.[8] This modification has the potential to improve the drug's therapeutic efficacy, potentially allowing for lower or less frequent dosing, which could, in turn, reduce side effects and improve patient compliance. Further preclinical and clinical studies are necessary to fully elucidate the impact of deuteration on the biological activity and clinical utility of pentoxifylline.

References

The Gold Standard in Bioanalysis: A Comparative Guide to Deuterated Internal Standards Featuring Pentoxifylline-d5

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. The choice of an internal standard (IS) is a critical factor that directly influences the accuracy, precision, and reliability of quantitative liquid chromatography-mass spectrometry (LC-MS) assays. This guide provides an objective comparison of deuterated internal standards, using Pentoxifylline-d5 as a prime example, against alternative approaches, supported by regulatory guidelines and experimental data.

Stable isotope-labeled internal standards (SIL-ISs), particularly deuterated compounds, are widely recognized as the gold standard in bioanalysis. Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), strongly advocate for their use. The International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation guideline, a key document for the industry, underscores the importance of using a suitable internal standard, with a SIL-IS being the preferred choice to ensure data integrity.[1]

The fundamental advantage of a deuterated IS like this compound lies in its near-identical physicochemical properties to the analyte, Pentoxifylline. This structural similarity ensures that the IS and the analyte behave almost identically during sample preparation, chromatography, and ionization in the mass spectrometer. Consequently, the deuterated IS effectively compensates for variability that can be introduced at various stages of the analytical process, such as extraction inconsistencies and matrix effects, leading to more accurate and precise results.[2]

Performance Comparison: Deuterated vs. Structural Analog Internal Standards

To illustrate the superior performance of deuterated internal standards, the following table presents a comparison of key validation parameters for the analysis of Pentoxifylline using its deuterated form (Pentoxifylline-d6, a close analog to d5) versus a hypothetical structural analog IS. The data for Pentoxifylline-d6 is derived from a published bioanalytical method.[1][3] The performance of the structural analog is based on typical observations when a non-isotopically labeled standard is used.[4]

Performance ParameterPentoxifylline-d6Hypothetical Structural Analog ISRegulatory Acceptance Criteria (FDA/EMA)
Intra-day Precision (CV%) 0.69% - 5.65%[1]Typically 5% - 15%≤15% (≤20% at LLOQ)
Inter-day Precision (CV%) 1.68% - 12.48%[1]Typically >10%≤15% (≤20% at LLOQ)
Accuracy (% Bias) -6.48% to 7.12%[1]Can be up to ±20% or moreWithin ±15% (±20% at LLOQ)
Recovery (%) ~86%[1]Variable, often differs from analyteConsistent, precise, and reproducible
Matrix Effect (CV%) <15%[1]Often >15%, less predictableIS-normalized matrix factor CV ≤15%

CV: Coefficient of Variation; LLOQ: Lower Limit of Quantification

The data clearly demonstrates that the deuterated internal standard provides significantly better precision and accuracy, well within the stringent limits set by regulatory agencies. The matrix effect, a common source of variability in bioanalysis, is effectively controlled with the use of a deuterated IS.

Experimental Protocol: Bioanalytical Method Validation with this compound

The following is a representative protocol for the validation of a bioanalytical method for the quantification of Pentoxifylline in human plasma using this compound as the internal standard, based on established methodologies.[1]

1. Preparation of Stock and Working Solutions:

  • Prepare a 1 mg/mL stock solution of Pentoxifylline and this compound in methanol.

  • Serially dilute the stock solutions with a 50:50 methanol/water mixture to prepare working solutions for calibration standards and quality control (QC) samples.

2. Sample Preparation (Protein Precipitation):

  • To 30 µL of plasma sample (blank, calibration standard, QC, or study sample), add 20 µL of the this compound working solution (e.g., 500 ng/mL).

  • Add 0.5 mL of cold methanol to precipitate proteins.

  • Vortex for 5 minutes.

  • Centrifuge at 20,800 x g for 10 minutes.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Chromatographic Column: C18 column (e.g., 100 x 3 mm, 3 µm).

  • Mobile Phase: Isocratic elution with 0.1% formic acid in water and methanol (20:80, v/v).

  • Flow Rate: 0.2 mL/min.

  • Injection Volume: 7 µL.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive mode with multiple reaction monitoring (MRM).

    • MRM Transitions:

      • Pentoxifylline: m/z 279.3 > 181.1[1]

      • This compound (or d6): e.g., m/z 285.3 > 187.1[1]

4. Method Validation Parameters:

  • Selectivity: Analyze at least six different batches of blank plasma to ensure no significant interference at the retention times of the analyte and IS.

  • Linearity: Prepare a calibration curve with at least six non-zero standards. The coefficient of determination (r²) should be ≥ 0.99.

  • Precision and Accuracy: Analyze QC samples at four levels (LLOQ, low, medium, and high) in at least five replicates on three different days.

  • Recovery: Compare the analyte peak area in pre-extraction spiked samples to that of post-extraction spiked samples.

  • Matrix Effect: Analyze samples from at least six different sources of blank matrix to assess the impact of matrix components on ionization.

  • Stability: Evaluate the stability of the analyte and IS in plasma under various conditions (freeze-thaw, short-term bench-top, and long-term storage).

Visualizing the Workflow and Rationale

To further clarify the processes and logical relationships involved, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add this compound Plasma->Add_IS Precipitate Protein Precipitation Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject Sample Supernatant->Inject Chromatography Chromatographic Separation Inject->Chromatography Ionization Mass Spectrometry (ESI) Chromatography->Ionization Detection Detection (MRM) Ionization->Detection Peak_Integration Peak Area Integration Detection->Peak_Integration Ratio Calculate Analyte/IS Ratio Peak_Integration->Ratio Quantification Quantification Ratio->Quantification

Caption: Bioanalytical workflow using a deuterated internal standard.

G cluster_goal Primary Goal cluster_IS Internal Standard Role cluster_variability Sources of Variability cluster_properties Deuterated IS Properties Accurate_Quant Accurate and Precise Quantification Compensation Compensation for Variability Compensation->Accurate_Quant Extraction Extraction Inconsistency Extraction->Compensation Matrix_Effect Matrix Effects Matrix_Effect->Compensation Instrument_Drift Instrumental Drift Instrument_Drift->Compensation Identical_Chem Identical Chemistry Coelution Co-elution with Analyte Identical_Chem->Coelution Coelution->Compensation enables Different_Mass Different Mass Different_Mass->Accurate_Quant allows distinction

Caption: Logical relationships in deuterated IS-based bioanalysis.

References

Safety Operating Guide

Safe Disposal of Pentoxifylline-d5: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential guidance on the proper disposal procedures for Pentoxifylline-d5, ensuring the safety of laboratory personnel and compliance with environmental regulations. This information is intended for researchers, scientists, and drug development professionals who handle this compound.

This compound, a deuterated analog of Pentoxifylline, requires careful handling and disposal due to its potential health hazards. Although specific data for the deuterated form is limited, the disposal procedures should follow the guidelines for Pentoxifylline, as the isotopic labeling does not significantly alter its chemical properties in the context of waste management.

Health and Safety Hazards

Pentoxifylline is classified as harmful if swallowed and may cause harm to breast-fed children. It is crucial to prevent exposure and release into the environment. Key safety precautions include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, protective clothing, and eye protection when handling this compound.[1]

  • Handling: Handle in a well-ventilated area, preferably in a laboratory hood, to avoid inhalation of dust.[1] Do not eat, drink, or smoke when using this product.[1][2]

  • Storage: Store in a tightly closed, light-resistant container in a dry, well-ventilated place at room temperature.[3]

Disposal Procedures

The primary principle for the disposal of this compound is to adhere to all federal, state, and local environmental regulations.[4] Improper disposal can lead to environmental contamination and potential harm to human health.

Step-by-Step Disposal Protocol:

  • Original Containers: Whenever possible, leave the chemical in its original container. This ensures clear labeling and prevents accidental mixing with incompatible wastes.

  • Waste Segregation: Do not mix this compound with other waste streams. It should be disposed of as a separate chemical waste.

  • Container Management: Uncleaned containers should be treated as hazardous and handled with the same precautions as the product itself.

  • Approved Waste Disposal Facility: Dispose of the contents and the container at an approved waste disposal plant.[1] Contact a licensed professional waste disposal service to ensure compliance with all applicable regulations.

  • Spill Management: In the event of a spill, collect the material using appropriate tools and place it in a suitable, labeled container for disposal.[3] Avoid generating dust. Prevent the spilled material from entering waterways, sewers, or confined areas.[3]

Quantitative Data Summary

Hazard ClassificationDetails
Acute Oral Toxicity Category 4, Harmful if swallowed.[1]
Lactational Effects May cause harm to breast-fed children.
LD50 (Oral, Rat) 1170 mg/kg[4]
LD50 (Oral, Mouse) 1225 mg/kg[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound waste is_original Is it in its original container? start->is_original transfer Carefully transfer to a labeled, sealed, and compatible waste container is_original->transfer No keep_original Keep in original container is_original->keep_original Yes segregate Segregate from other chemical waste transfer->segregate keep_original->segregate contact_ehs Contact Environmental Health & Safety (EHS) or a licensed waste disposal contractor segregate->contact_ehs follow_instructions Follow their instructions for pickup and disposal contact_ehs->follow_instructions end End: Waste properly disposed follow_instructions->end

This compound Disposal Workflow

References

Essential Safety and Operational Guide for Handling Pentoxifylline-d5

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate safety, handling, and disposal protocols for Pentoxifylline-d5, tailored for researchers, scientists, and drug development professionals. The following procedures are based on the safety data for Pentoxifylline and general best practices for handling deuterated and active pharmaceutical ingredients (APIs).

Personal Protective Equipment (PPE)

A risk assessment should always be conducted to determine the specific PPE requirements for the scale and nature of your work. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecification/StandardPurpose
Hand Protection Chemical-resistant glovesNitrile, latex, or neopreneTo prevent skin contact with the compound.[1]
Eye Protection Safety glasses with side shields or gogglesANSI Z87.1 or equivalentTo protect eyes from dust, powders, or chemical splashes.[2]
Body Protection Laboratory coat or disposable gown/coverallsStandard laboratory attire or specialized materials like SMS, MPF, or Tyvek for higher containment needs.[3]To prevent contamination of personal clothing and skin.[1]
Respiratory Protection NIOSH-approved respirator (e.g., N95) or a higher level of protection based on risk assessmentVaries based on the quantity handled and potential for aerosolization.[1][2]To prevent inhalation of the compound, especially when handling powders.[4]
Hair and Shoe Protection Hair and beard covers, shoe coversStandard cleanroom/laboratory gradeTo minimize the risk of particulate contamination.[1]

Standard Operating Procedures

Handling this compound

Pentoxifylline is classified as harmful if swallowed[5][6]. Due to the deuterated nature of this compound, it is crucial to prevent hydrogen-deuterium exchange by minimizing exposure to moisture[7].

Preparation and Weighing:

  • Work Area Preparation: Conduct all manipulations in a designated area, such as a chemical fume hood or a glove box, to minimize exposure and contamination.[5] For sensitive experiments, working under an inert atmosphere (e.g., dry nitrogen or argon) is recommended to prevent isotopic exchange.[7][8]

  • Glassware Preparation: Ensure all glassware and equipment are thoroughly dried before use, for instance, by oven-drying at over 100°C for at least four hours and cooling in a desiccator.[7]

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.

  • Weighing: Weigh the solid compound in a contained manner, such as on a weigh paper within a fume hood, to avoid generating dust. For larger quantities, use of a balance enclosure is recommended.

  • Dissolving: If preparing a solution, add the solvent to the solid slowly to prevent splashing.

Storage:

  • Short-term Storage: Store in a tightly sealed container, such as a vial with a septum cap, in a cool, dry, and dark place.[9] A desiccator can provide additional protection against moisture.[7]

  • Long-term Storage: For extended storage, refrigeration at -20°C or -80°C is recommended to maintain stability.[10] Allow the container to equilibrate to room temperature before opening to prevent condensation.[9]

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

  • Solid Waste:

    • Collect all contaminated solid waste, including empty containers, weigh papers, and disposable PPE, in a clearly labeled, sealed plastic bag or container.

  • Liquid Waste:

    • Collect all solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Disposal:

    • Dispose of all waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[5] Do not dispose of down the drain or in regular trash.

Experimental Workflow Diagram

The following diagram illustrates the key steps and decision points for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_area Prepare Work Area (Fume Hood/Glove Box) dry_glass Dry Glassware (Oven & Desiccator) prep_area->dry_glass don_ppe Don Appropriate PPE dry_glass->don_ppe weigh Weigh Compound don_ppe->weigh dissolve Prepare Solution (if needed) weigh->dissolve experiment Perform Experiment dissolve->experiment storage_decision Storage Duration? experiment->storage_decision collect_solid Collect Solid Waste experiment->collect_solid collect_liquid Collect Liquid Waste experiment->collect_liquid short_term Short-Term: Cool, Dry, Dark Place storage_decision->short_term Short long_term Long-Term: -20°C or -80°C storage_decision->long_term Long ehs_disposal Dispose via EHS Office collect_solid->ehs_disposal collect_liquid->ehs_disposal

Caption: Workflow for Safe Handling of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.